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  • Product: 1-(2-Aminophenyl)propan-2-ol
  • CAS: 65826-91-7

Core Science & Biosynthesis

Foundational

1-(2-Aminophenyl)propan-2-ol chemical structure and properties

Core Identity & Synthetic Utility in Heterocyclic Chemistry Executive Summary 1-(2-Aminophenyl)propan-2-ol (CAS 65826-91-7) represents a critical synthetic junction in the preparation of indole and indoline scaffolds, sp...

Author: BenchChem Technical Support Team. Date: February 2026

Core Identity & Synthetic Utility in Heterocyclic Chemistry

Executive Summary

1-(2-Aminophenyl)propan-2-ol (CAS 65826-91-7) represents a critical synthetic junction in the preparation of indole and indoline scaffolds, specifically 2-methylindole and 2-methylindoline.[1] Unlike the classical Madelung synthesis, which requires harsh basic conditions and high temperatures (>250°C), the utilization of 1-(2-aminophenyl)propan-2-ol allows for cyclization under milder, acid-catalyzed conditions.[1] This profile serves as a definitive guide for researchers utilizing this intermediate for drug discovery, particularly in the synthesis of melatonin receptor agonists and kinase inhibitors.[1]

Chemical Identity & Structure

The molecule consists of an aniline core substituted at the ortho position with a 2-hydroxypropyl chain.[1] The presence of both a nucleophilic amine and an electrophilic alcohol (upon activation) predisposes the molecule to intramolecular cyclization.[1]

PropertyDetail
IUPAC Name 1-(2-Aminophenyl)propan-2-ol
CAS Number 65826-91-7
Molecular Formula C₉H₁₃NO
Molecular Weight 151.21 g/mol
SMILES CC(O)Cc1ccccc1N
Chirality Contains one chiral center at C2 of the propyl chain.[1] Typically synthesized as a racemate unless asymmetric hydrogenation is employed.[1]
Structural Analysis[1]
  • Nucleophilic Center: The primary amino group (-NH₂) at the C2 aromatic position.[1]

  • Electrophilic Potential: The secondary alcohol at the C2 aliphatic position.[1] Under acidic conditions, this hydroxyl group can be protonated and displaced by the amine, leading to ring closure.[1]

  • Rotational Freedom: The methylene bridge (-CH₂-) allows sufficient conformational flexibility for the amine to attack the alcohol carbon, forming a 5-membered nitrogenous ring.[1]

Physicochemical Properties

Note: As a reactive intermediate often generated in situ, isolated physical constants can vary based on purity and stereochemistry.[1]

ParameterValue / Observation
Physical State Viscous oil or low-melting solid (dependent on enantiopurity).[1]
Solubility Soluble in polar organic solvents (Ethanol, DMSO, DCM).[1] Sparingly soluble in water.[1]
pKa (Conjugate Acid) ~4.0–5.0 (Aniline nitrogen).[1]
Stability Susceptible to oxidation (darkening upon air exposure).[1] Stable under inert atmosphere at -20°C.

Synthesis & Production Protocols

Method A: Catalytic Hydrogenation of 1-(2-Nitrophenyl)propan-2-ol

This is the preferred route for high-purity synthesis, avoiding the formation of polymerization byproducts common in direct alkylation methods.[1]

Reaction Logic: The synthesis relies on the chemoselective reduction of the nitro group to an amine without dehydrating the secondary alcohol.[1]

Protocol:

  • Substrate Preparation: Dissolve 1-(2-nitrophenyl)propan-2-ol (1.0 eq) in Ethanol (0.1 M concentration).

  • Catalyst Loading: Add 5 wt% Pd/C (Palladium on Carbon).[1] Note: Pt/C can be used if halogen substituents are present on the ring to prevent dehalogenation.[1]

  • Hydrogenation: Purge the vessel with Argon, then introduce H₂ gas (1–3 bar). Stir vigorously at Room Temperature (20–25°C).

    • Critical Control Point: Monitor reaction via TLC or LC-MS.[1] Stop immediately upon consumption of the nitro starting material to prevent over-reduction or premature cyclization to the indoline.[1]

  • Work-up: Filter the catalyst through a Celite pad under an inert atmosphere (Argon/Nitrogen) to prevent pyrophoric ignition of the dry catalyst. Concentrate the filtrate under reduced pressure.

  • Validation:

    • IR: Disappearance of nitro stretches (1530, 1350 cm⁻¹).[1] Appearance of amine doublets (~3400, 3300 cm⁻¹).[1]

    • ¹H NMR: Upfield shift of aromatic protons adjacent to the nitrogen; appearance of broad NH₂ singlet.[1]

Method B: Reduction of 1-(2-Aminophenyl)propan-2-one

Alternatively, the ketone analog can be reduced using Sodium Borohydride (NaBH₄).[1]

Protocol:

  • Dissolve 1-(2-aminophenyl)propan-2-one in Methanol at 0°C.

  • Add NaBH₄ (1.1 eq) portion-wise to control hydrogen evolution.[1]

  • Stir for 2 hours, quench with saturated NH₄Cl, and extract with Ethyl Acetate.

Reactivity & Applications: The Indole Pathway[1]

The primary value of 1-(2-aminophenyl)propan-2-ol lies in its conversion to 2-methylindoline and 2-methylindole .[1] This transformation is catalyzed by solid acids (Zeolites) or homogenous acids.[1]

Mechanism: Intramolecular Cyclodehydration[1]
  • Activation: The hydroxyl group is protonated or coordinated to a Lewis acid site.[1]

  • Cyclization: The lone pair of the amine attacks the C2 aliphatic carbon, displacing water (Sɴ2-like or Sɴ1-like depending on carbocation stability).[1]

  • Aromatization (Optional): The resulting indoline (dihydroindole) can be dehydrogenated to indole using metal catalysts (Pd, Pt) at elevated temperatures (>200°C).[1]

Experimental Workflow: Cyclization
  • Catalyst: H-Beta Zeolite (Si/Al ratio ~25 or 150) is highly effective.[1]

  • Conditions: 150–200°C in a closed reactor (Autoclave) under Argon.

  • Selectivity:

    • Lower Temp (<180°C): Favors 2-Methylindoline .[1][2]

    • Higher Temp (>200°C) + Metal (Ir/H-Beta):[1] Favors 2-Methylindole (via dehydrogenation).[1]

Visualization: Synthesis & Cyclization Pathways[1]

SynthesisPathway Nitro 1-(2-Nitrophenyl) propan-2-ol Target 1-(2-Aminophenyl) propan-2-ol (Target Intermediate) Nitro->Target H2, Pd/C (Nitro Reduction) Ketone 1-(2-Aminophenyl) propan-2-one Ketone->Target NaBH4 (Ketone Reduction) Indoline 2-Methylindoline Target->Indoline Acid Cat. (Zeolite) -H2O (Cyclization) Indole 2-Methylindole Indoline->Indole Pd/C, >200°C -H2 (Dehydrogenation)

Caption: Synthetic pathways converging on 1-(2-aminophenyl)propan-2-ol and its subsequent transformation into indole derivatives.[1]

Safety & Handling (MSDS Highlights)

  • GHS Classification:

    • Skin Irrit. 2 (H315): Causes skin irritation.[1][3]

    • Eye Irrit. 2A (H319): Causes serious eye irritation.[1][3]

    • STOT SE 3 (H335): May cause respiratory irritation.[1][3]

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.[1]

  • Storage: Store under inert gas (Argon/Nitrogen) to prevent oxidation of the aniline moiety.[1] Refrigerate (2–8°C).

References

  • Bernas, H., Demidova, Y. S., Aho, A., & Simakova, I. L. (2015).[1] Transformations of 1-(2-Aminophenyl)propan-2-ol to 2-Methylindoline.[1][2][4] Catalysis Letters, 145(3), 955–963.[1][2] Link[1]

  • Sigma-Aldrich. (n.d.).[1] Product Specification: 1-(2-Aminophenyl)propan-2-ol (CAS 65826-91-7).[1][5] Link

  • Sundberg, R. J. (1996).[1] Indoles (Best Synthetic Methods).[1] Academic Press.[1] (Contextual grounding for indole synthesis).

  • PubChem. (2025).[1] Compound Summary: 1-(2-aminophenyl)propan-2-ol.[1][2][5] National Library of Medicine.[1] Link

Sources

Exploratory

An In-depth Technical Guide to Bis(sulfosuccinimidyl) suberate (BS3): A Senior Application Scientist's Perspective

For Researchers, Scientists, and Drug Development Professionals Introduction: The Power of Proximity - Covalently Capturing Protein Interactions In the intricate dance of cellular life, the transient and dynamic interact...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Proximity - Covalently Capturing Protein Interactions

In the intricate dance of cellular life, the transient and dynamic interactions between proteins govern nearly every biological process. For researchers dedicated to unraveling these complex networks, the ability to "freeze" these interactions in time is paramount. This is where chemical crosslinking agents become indispensable tools. Among these, Bis(sulfosuccinimidyl) suberate, commonly known as BS3 (CAS 65826-91-7), has emerged as a workhorse reagent for covalently capturing protein-protein interactions, particularly those occurring on the cell surface.

This guide provides a comprehensive technical overview of BS3, moving beyond a simple datasheet to offer insights into its mechanism, practical application, and the scientific rationale behind its use in experimental design. As drug development increasingly targets complex protein assemblies and cell surface receptors, a deep understanding of BS3's capabilities is essential for generating robust and reliable data.

Core Technical Specifications of BS3

A thorough understanding of the physicochemical properties of a reagent is the foundation of its successful application. The key characteristics of BS3 are summarized in the table below.

PropertyValueSignificance in Experimental Design
CAS Number 65826-91-7Unique identifier for this specific chemical entity.
Alternative Names Bis(sulfosuccinimidyl) suberate, Sulfo-DSSImportant for literature and supplier searches.
Molecular Formula C16H18N2Na2O14S2Defines the elemental composition.
Molecular Weight 572.43 g/mol Crucial for accurate preparation of solutions with specific molar concentrations.
Appearance White to off-white solidVisual confirmation of reagent quality.
Solubility Water-soluble (up to ~100 mM)A key feature that allows for reactions in aqueous, physiological buffers without the need for organic solvents that can denature proteins.
Reactivity Homobifunctional, amine-reactive N-hydroxysulfosuccinimide (Sulfo-NHS) estersBoth ends of the molecule are identical and target primary amines (e.g., the side chain of lysine residues and the N-terminus of polypeptides).
Spacer Arm Length 11.4 Å (8 carbon atoms)The fixed distance between the two reactive groups dictates the spatial constraints for crosslinking interacting proteins.
Cleavability Non-cleavableThe amide bonds formed are stable under physiological conditions, making it suitable for permanently capturing interactions.
Cell Membrane Permeability ImpermeableThe charged sulfonate groups prevent BS3 from crossing the cell membrane, restricting its crosslinking activity to the cell surface.

Mechanism of Action: Forging Irreversible Amide Bonds

BS3's utility stems from its two identical N-hydroxysulfosuccinimide (Sulfo-NHS) ester reactive groups located at either end of an 8-carbon spacer arm. These groups exhibit high reactivity towards primary amines (-NH2), which are abundant in proteins, primarily on the side chains of lysine residues and at the N-terminus of polypeptide chains.

The crosslinking reaction proceeds via a nucleophilic acyl substitution. The primary amine acts as the nucleophile, attacking the carbonyl carbon of the Sulfo-NHS ester. This results in the formation of a stable amide bond and the release of the N-hydroxysulfosuccinimide leaving group. The reaction is most efficient in the pH range of 7 to 9.

BS3_Mechanism Protein1 Protein 1 (with primary amine, e.g., Lysine) Intermediate Protein 1 - BS3 Adduct Protein1->Intermediate Step 1: Nucleophilic Attack (Formation of first amide bond) BS3 BS3 (Sulfo-NHS ester) BS3->Intermediate Protein2 Protein 2 (with primary amine, e.g., Lysine) Final_Complex Crosslinked Protein Complex (Stable Amide Bond) Protein2->Final_Complex Intermediate->Final_Complex Step 2: Reaction with second protein (Formation of second amide bond) Leaving_Group N-hydroxysulfosuccinimide (Leaving Group) Intermediate->Leaving_Group Release Final_Complex->Leaving_Group Release

Caption: Mechanism of BS3-mediated protein crosslinking.

Field-Proven Experimental Protocol: Crosslinking of Cell Surface Proteins

This protocol provides a robust starting point for the crosslinking of proteins on the surface of mammalian cells. It is crucial to recognize that optimization of reagent concentrations and incubation times is essential for each specific biological system.

A. Rationale for Experimental Design:

  • Buffer Selection: The choice of buffer is critical. Amine-containing buffers such as Tris or glycine must be avoided as they will compete with the target proteins for reaction with BS3, thereby quenching the crosslinking reaction. Phosphate-buffered saline (PBS) or HEPES-buffered saline (HBS) at a pH of 7.2-8.0 are excellent choices.

  • BS3 Concentration: The optimal concentration of BS3 is a balancing act. Too low a concentration will result in inefficient crosslinking, while excessively high concentrations can lead to non-specific, high-molecular-weight aggregates and potentially induce artifacts. A typical starting range is 0.25-2 mM. It is highly recommended to perform a concentration titration to determine the optimal level for your specific protein of interest.

  • Reaction Time and Temperature: The crosslinking reaction is typically performed for 30-60 minutes at room temperature or on ice. Performing the reaction on ice can slow down cellular processes like receptor internalization, which may be desirable for capturing specific cell-surface interactions.

  • Quenching the Reaction: After the desired incubation time, it is imperative to stop the reaction by adding an amine-containing buffer, such as Tris-HCl. This will react with and inactivate any remaining unreacted BS3, preventing further crosslinking during subsequent sample processing.

B. Step-by-Step Methodology:

  • Cell Preparation:

    • Culture cells to the desired confluency in appropriate multi-well plates or flasks.

    • Gently wash the cells twice with ice-cold PBS (pH 7.4) to remove any amine-containing components of the culture medium.

  • Preparation of BS3 Working Solution:

    • Crucial Note: BS3 is moisture-sensitive. Allow the vial of BS3 to equilibrate to room temperature before opening to prevent condensation.

    • Immediately before use, dissolve the BS3 powder in ice-cold PBS (or another amine-free buffer) to create a 10X stock solution (e.g., 5 mM for a 0.5 mM final concentration). Vortex briefly to ensure complete dissolution. Do not store the reconstituted BS3 solution.

  • Crosslinking Reaction:

    • Aspirate the final PBS wash from the cells.

    • Add the appropriate volume of the BS3 working solution to the cells. For example, for a final concentration of 0.5 mM, add 100 µL of the 5 mM stock to 900 µL of PBS covering the cells.

    • Incubate for 30 minutes at room temperature or on ice, with gentle rocking if desired.

  • Quenching the Reaction:

    • Add a quenching buffer (e.g., Tris-HCl, pH 7.5) to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature to ensure all unreacted BS3 is neutralized.

  • Cell Lysis and Downstream Analysis:

    • Wash the cells once with PBS to remove the crosslinker and quenching buffer.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • The crosslinked protein complexes are now ready for analysis by techniques such as SDS-PAGE, Western blotting, or immunoprecipitation followed by mass spectrometry.

BS3_Workflow Start Start: Adherent Cells in Culture Wash1 Wash Cells with PBS (Remove amine-containing media) Start->Wash1 AddBS3 Add BS3 to Cells (e.g., 0.5-2 mM final concentration) Wash1->AddBS3 PrepareBS3 Prepare Fresh BS3 Solution (In amine-free buffer, e.g., PBS) PrepareBS3->AddBS3 Incubate Incubate (30-60 min at RT or on ice) AddBS3->Incubate Quench Quench Reaction (Add Tris buffer) Incubate->Quench Wash2 Wash Cells with PBS Quench->Wash2 Lyse Lyse Cells Wash2->Lyse Analyze Downstream Analysis (SDS-PAGE, Western Blot, IP-MS) Lyse->Analyze

Caption: Experimental workflow for cell surface protein crosslinking with BS3.

Applications in Drug Development and Research

The unique properties of BS3 make it a versatile tool in various stages of drug discovery and development:

  • Target Identification and Validation: BS3 can be used to identify the binding partners of a cell surface receptor or a therapeutic antibody. By crosslinking the receptor-ligand complex, it can be isolated and the interacting partners identified by mass spectrometry.

  • Analysis of Oligomeric States: Many receptors function as dimers or higher-order oligomers. BS3 can be used to stabilize these complexes, allowing for their characterization by electrophoresis.

  • Antibody-Drug Conjugate (ADC) Research: While not a direct component of the final ADC, BS3 can be used in the research phase to understand the spatial relationship between an antibody and its target on the cell surface.

  • Studying Protein Aggregation: In neurodegenerative diseases, such as Alzheimer's, BS3 has been employed to study the aggregation of proteins like amyloid-β.

Sourcing and Safety Considerations

Suppliers:

BS3 is readily available from a number of reputable suppliers of life science reagents, including:

  • Thermo Fisher Scientific

  • Cyanagen

  • CovaChem

It is advisable to obtain the reagent from established suppliers to ensure high purity and batch-to-batch consistency.

Safety and Handling:

As with all chemical reagents, it is essential to follow standard laboratory safety practices.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the powdered form of BS3 in a chemical fume hood to avoid inhalation.

  • BS3 is moisture-sensitive; store it in a desiccated environment at the recommended temperature (typically -20°C).

  • Consult the manufacturer's Safety Data Sheet (SDS) for detailed safety and handling information.

Conclusion: A Non-Cleavable, Membrane-Impermeable Tool for Unraveling Protein Networks

Bis(sulfosuccinimidyl) suberate (BS3) is a powerful and reliable tool for researchers seeking to covalently capture and study protein-protein interactions. Its water solubility, membrane impermeability, and amine-reactivity make it particularly well-suited for the investigation of cell surface protein complexes. By understanding the principles behind its mechanism and applying a rationally designed experimental protocol, scientists can leverage BS3 to gain critical insights into the complex protein networks that drive biological function and disease, thereby accelerating the pace of drug discovery and development.

References

  • CovaChem. (n.d.). bis-sulfosuccinimidyl suberate; BS3 Crosslinker (82436-77-9). Retrieved from [Link]

  • Wikipedia. (2023, December 1). Bissulfosuccinimidyl suberate. In Wikipedia. Retrieved from [Link]

  • Cyanagen. (n.d.). BS3 Homobifunctional Crosslinker Reagent. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzyl isocyanide, 98%. Retrieved from [Link]

  • Carl ROTH. (n.d.). *
Exploratory

Difference between 1-(2-Aminophenyl)propan-2-ol and isopropanolamine

The following technical guide provides an in-depth comparative analysis of 1-(2-Aminophenyl)propan-2-ol and Isopropanolamine . While their names may sound phonetically similar due to the "aminopropanol" core, they repres...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of 1-(2-Aminophenyl)propan-2-ol and Isopropanolamine . While their names may sound phonetically similar due to the "aminopropanol" core, they represent two distinct classes of chemistry—aromatic fine chemical intermediates versus aliphatic industrial commodities—with vastly different applications in drug development and chemical engineering.[1]

Executive Summary: The Divergence of Structure and Function

The core distinction lies in the molecular architecture: Isopropanolamine (MIPA) is a simple aliphatic amino alcohol used primarily as a base and surfactant intermediate.[1][2] In contrast, 1-(2-Aminophenyl)propan-2-ol is a specialized aromatic scaffold, functioning as a critical precursor for indole synthesis (specifically 2-methylindole) and heterocyclic drug design.[1]

FeatureIsopropanolamine (MIPA) 1-(2-Aminophenyl)propan-2-ol
CAS Number 78-96-6 65826-91-7
Classification Aliphatic Amino AlcoholAromatic Amino Alcohol (Ortho-substituted)
Primary Role pH Adjuster, Surfactant, BufferHeterocyclic Precursor (Indole Synthesis)
Reactivity Acid-Base Neutralization, EsterificationCyclodehydration, Madelung-type reactions
Cost/Scale Low Cost / High Volume (Commodity)High Cost / Low Volume (Fine Chemical)

Structural Analysis & Molecular Architecture[2][3]

Understanding the steric and electronic environment of these molecules is prerequisite to predicting their reactivity.[1][2]

Isopropanolamine (1-Aminopropan-2-ol)[1][4][5][6]
  • Structure: A linear 3-carbon chain with a terminal primary amine and a secondary alcohol at the C2 position.[1][2]

  • Chirality: Contains one chiral center at C2, typically supplied as a racemic mixture (DL-isopropanolamine) unless specified.[1][2]

  • Electronic Character: The amine is highly basic (pKa ~9.5), and the hydroxyl group is nucleophilic but sterically unhindered relative to the aromatic analog.[1]

1-(2-Aminophenyl)propan-2-ol[1]
  • Structure: A benzene ring substituted at the ortho (1,[3]2) positions.[1][2][3][4][5] Position 1 holds a 2-hydroxypropyl chain; Position 2 holds a primary amine.[1][2]

  • Intramolecular Interaction: The proximity of the nucleophilic amine (-NH2) and the electrophilic potential of the side chain (specifically C2 alcohol) predisposes this molecule to cyclization .[1]

  • Aromaticity: The phenyl ring acts as an electron-rich donor, facilitating electrophilic aromatic substitution or stabilization of transition states during cyclization.[1]

Structural Visualization (DOT Diagram)

Structures cluster_0 Aliphatic Commodity cluster_1 Aromatic Intermediate MIPA Isopropanolamine (CAS 78-96-6) CH3-CH(OH)-CH2-NH2 Prop Properties: - High Water Solubility - Strong Base - Flexible Chain MIPA->Prop APPO 1-(2-Aminophenyl)propan-2-ol (CAS 65826-91-7) Ortho-Substituted Benzene Reac Reactivity: - Cyclization Prone - Precursor to Indoles - Rigid Geometry APPO->Reac

Figure 1: Structural divergence between the aliphatic MIPA and the aromatic 1-(2-Aminophenyl)propan-2-ol.[1][6]

Physicochemical Properties Comparison

The following data consolidates experimental values and predictive models for laboratory handling.

PropertyIsopropanolamine (MIPA)1-(2-Aminophenyl)propan-2-ol
Molecular Weight 75.11 g/mol 151.21 g/mol
Physical State Colorless liquidSolid (typically off-white powder)
Boiling Point 159 °C~280-300 °C (Predicted/Decomposes)
Solubility (Water) Miscible (Hydrophilic)Low to Moderate (Lipophilic character)
pKa (Amine) 9.5 (Strong Base)~4.5 - 5.0 (Aniline derivative, weaker base)
Odor Ammonia-likeFaint aromatic/amine odor

Expert Insight: The drastic difference in pKa is critical. MIPA is strong enough to capture CO2 from the air and form carbamates.[1][2] The aromatic amine in 1-(2-aminophenyl)propan-2-ol is significantly less basic due to resonance delocalization with the benzene ring, requiring stronger acids for protonation.[1]

Synthesis & Manufacturing Protocols

Isopropanolamine Synthesis (Industrial)

Method: Ammonolysis of Propylene Oxide.[1][2]

  • Reaction: Propylene oxide is treated with aqueous ammonia under pressure.[1][2]

  • Selectivity: The reaction yields a mixture of Mono- (MIPA), Di- (DIPA), and Triisopropanolamine (TIPA).[1] Distillation is required to isolate MIPA.[1][2]

  • Key Control: High Ammonia:Oxide ratios favor the mono-substituted product.[1][2]

1-(2-Aminophenyl)propan-2-ol Synthesis (Laboratory/Fine Chemical)

Method: Reduction of 1-(2-Aminophenyl)propan-1-one.[1] This is a standard protocol for generating the alcohol intermediate for indole synthesis.[1][2]

Protocol:

  • Starting Material: 1-(2-Aminophenyl)propan-1-one (CAS 1196-28-7).[1][2]

  • Solvent: Ethanol or Methanol (anhydrous).[1][2]

  • Reducing Agent: Sodium Borohydride (NaBH4).[1][2]

  • Procedure:

    • Dissolve ketone in ethanol at 0°C.[1][2]

    • Add NaBH4 (1.5 eq) portion-wise to control hydrogen evolution.[1][2]

    • Stir at room temperature for 2-4 hours.

    • Quench: Add dilute HCl carefully to destroy excess hydride.

    • Extraction: Neutralize with NaHCO3, extract with Ethyl Acetate.[1][2]

    • Yield: Typically >90% conversion to the alcohol.[1][2]

Reactivity & Applications: The Indole Pathway[1]

The most significant application of 1-(2-Aminophenyl)propan-2-ol is its transformation into 2-Methylindole . This cyclodehydration is a variant of the Madelung synthesis or related cyclization strategies used in medicinal chemistry to build pharmacophores found in drugs like indomethacin or various triptans.[1][2]

Mechanism of Cyclization

Under acidic or thermal conditions, the hydroxyl group is activated (protonated or converted to a leaving group), and the ortho-amino group attacks the benzylic-like position (or involves a rearrangement), leading to ring closure and aromatization.

Pathway Diagram (Graphviz)[1][2]

IndoleSynthesis cluster_reaction Synthesis of 2-Methylindole Start 1-(2-Aminophenyl)propan-2-ol (Precursor) Step1 Activation (Acid Catalyst / Heat) Start->Step1 H+ / u0394 Step2 Cyclodehydration (- H2O) Step1->Step2 Intramolecular Attack Product 2-Methylindole (Target Scaffold) Step2->Product Aromatization

Figure 2: The synthetic utility of 1-(2-Aminophenyl)propan-2-ol in generating the indole core.

Safety & Toxicology Profile

Isopropanolamine (MIPA)[1][2]
  • Hazards: Corrosive to eyes and skin.[1][2][7] Causes severe burns.[1][2]

  • Handling: Requires full PPE (gloves, goggles, face shield).[1][2]

  • Environmental: Readily biodegradable, but high pH can be toxic to aquatic life if unneutralized.[1][2]

1-(2-Aminophenyl)propan-2-ol[1][11]
  • Hazards: Skin and eye irritant.[1][2][4][7] Potential sensitizer due to the aniline moiety.[1][2]

  • Toxicity: Less acute corrosivity than MIPA, but potential for chronic toxicity typical of aniline derivatives (methemoglobinemia risk if ingested in large quantities, though less likely than simple aniline).[1]

  • Storage: Light sensitive (aniline oxidation).[1][2] Store under inert gas (Argon/Nitrogen) to prevent darkening.[1][2]

References

  • Sigma-Aldrich. (2023).[1][2] Product Specification: 1-(2-Aminophenyl)propan-2-ol (CAS 65826-91-7).[1][8]Link[1][2]

  • National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 294651, 1-(2-Aminophenyl)propan-1-one (Precursor).[1]Link[1][2]

  • ChemicalBook. (2023).[1][2] 1-Aminopropan-2-ol (Isopropanolamine) CAS 78-96-6 Properties and Safety.[1][2][9]Link[1][2]

  • Sundberg, R. J. (1996).[1][2] Indoles.[1][2][5] Academic Press.[1][2] (Authoritative text on indole synthesis mechanisms involving o-aminophenyl intermediates).

  • ECHA (European Chemicals Agency). (2023).[1][2] Registration Dossier: 1-aminopropan-2-ol.[1][2][9]Link[1][2]

Sources

Foundational

Technical Guide: 1-(2-Aminophenyl)propan-2-ol as a 2-Methylindole Precursor

The following technical guide details the utilization of 1-(2-Aminophenyl)propan-2-ol as a strategic precursor for 2-Methylindole . This document is structured for researchers and process chemists, focusing on mechanisti...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the utilization of 1-(2-Aminophenyl)propan-2-ol as a strategic precursor for 2-Methylindole . This document is structured for researchers and process chemists, focusing on mechanistic pathways, validated experimental protocols, and critical process parameters.

[1]

Executive Summary

In the landscape of indole synthesis, 1-(2-Aminophenyl)propan-2-ol (CAS: 15833-00-8) represents a high-fidelity precursor that offers a distinct advantage over traditional Fischer Indole Synthesis.[1] Unlike hydrazone-mediated routes which generate stoichiometric ammonium salts and require harsh acidic conditions, the cyclization of this amino-alcohol can be tuned to proceed via oxidative dehydrogenation or acid-catalyzed dehydration .[1]

This guide focuses on the Catalytic Dehydrogenative Cyclization (CDC) methodology, a "borrowing hydrogen" strategy that yields 2-methylindole directly with water and hydrogen gas as the primary byproducts, aligning with green chemistry principles and high-purity pharmaceutical requirements.

Mechanistic Pathways & Strategic Divergence

The conversion of 1-(2-Aminophenyl)propan-2-ol to the indole core is dictated by the catalytic system employed.[1] Understanding the divergence between Path A (Redox) and Path B (Acidic) is critical for selectivity.

Path A: Catalytic Dehydrogenative Cyclization (Target: 2-Methylindole)

This pathway utilizes a transition metal catalyst (Ru, Ir) to oxidize the secondary alcohol to a ketone intermediate (in situ).[1] The resulting ketone undergoes spontaneous intramolecular condensation with the amine to form the indole core, releasing water and hydrogen.

Path B: Acid-Catalyzed Cyclodehydration (Target: 2-Methylindoline)

Under acidic conditions (e.g., Zeolites, Bronsted acids), the hydroxyl group is activated, leading to nucleophilic attack by the amine (or formation of a carbocation intermediate). This yields 2-methylindoline (the reduced dihydro-analog), which requires a subsequent oxidation step to reach 2-methylindole.[1]

Visualization: Mechanistic Divergence

The following diagram illustrates the bifurcation of the reaction pathway based on catalyst selection.

ReactionPathways Start 1-(2-Aminophenyl)propan-2-ol RuCat Catalyst: Ru/Ir Complex (Dehydrogenation) Start->RuCat AcidCat Catalyst: H-Beta Zeolite / H+ (Dehydration) Start->AcidCat InterA Intermediate: 1-(2-Aminophenyl)propan-2-one RuCat->InterA - H2 EndA TARGET: 2-Methylindole InterA->EndA - H2O (Cyclization) EndB Side Product: 2-Methylindoline AcidCat->EndB - H2O EndB->EndA Requires Oxidant OxStep Oxidation Step (-2H)

Figure 1: Divergent synthesis pathways.[1] Path A (Top) allows direct access to 2-methylindole via metal-catalyzed dehydrogenation.[1]

Experimental Protocols

Protocol 1: Ruthenium-Catalyzed Acceptorless Dehydrogenation

This protocol is the preferred method for direct synthesis of 2-methylindole, avoiding the isolation of the indoline intermediate. It relies on a Ruthenium pincer complex or similar homogeneous catalyst to drive the alcohol oxidation.[1]

Reagents & Materials:

  • Substrate: 1-(2-Aminophenyl)propan-2-ol (1.0 equiv)

  • Catalyst: RuH2(CO)(PPh3)3 (2.0 mol%) or [Ru(p-cymene)Cl2]2 (2.5 mol%)[1]

  • Solvent: Toluene (Anhydrous) or Xylene (for higher T)[1]

  • Base (Optional): KOtBu (0.1 equiv) - Note: Often required to activate the pre-catalyst.

  • Atmosphere: Argon or Nitrogen (strictly oxygen-free to prevent catalyst deactivation).[1]

Step-by-Step Methodology:

  • Charge: In a glovebox or under counter-flow Argon, charge a Schlenk tube with 1-(2-Aminophenyl)propan-2-ol (5 mmol), Ru-catalyst (0.1 mmol), and KOtBu (0.5 mmol).

  • Solvation: Add anhydrous Toluene (10 mL). Seal the tube equipped with a reflux condenser.[1]

  • Reaction: Heat the mixture to 110°C (reflux) for 12–24 hours.

    • Checkpoint: Monitor via TLC (3:1 Hexane/EtOAc) or GC-MS.[1] Look for the disappearance of the alcohol (m/z ~151) and appearance of 2-methylindole (m/z 131).

  • Work-up: Cool to room temperature. Filter the mixture through a pad of Celite to remove catalyst residues. Wash the pad with ethyl acetate.[1]

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Self-Validating Logic:

  • Why Toluene? The boiling point (110°C) is sufficient to drive the endothermic dehydrogenation but mild enough to prevent polymerization.

  • Why Base? The alkoxide base facilitates the formation of the active Ruthenium alkoxide species, initiating the catalytic cycle.

Protocol 2: Heterogeneous Acid-Catalyzed Cyclization (Zeolite)

Use this protocol if metal contamination is a concern or for large-scale batch processing where catalyst recovery is prioritized.[1] Note that this produces 2-methylindoline primarily, which must be dehydrogenated.[1]

Reagents:

  • Substrate: 1-(2-Aminophenyl)propan-2-ol

  • Catalyst: H-Beta Zeolite (SiO2/Al2O3 ratio ~25 or 150)[1]

  • Solvent: Mesitylene (BP ~164°C)[1]

Methodology:

  • Mix substrate and activated H-Beta Zeolite (10 wt% loading) in Mesitylene.

  • Heat to 160°C in a pressure vessel or under reflux.

  • Reaction proceeds via dehydration.[1] Yields >90% 2-methylindoline.[1]

  • Post-Process: Filter catalyst. The filtrate contains 2-methylindoline.[1][2]

  • Conversion to Indole: Treat the filtrate with Pd/C (5 wt%) and heat to reflux in open air or with an oxidant to dehydrogenate to 2-methylindole.[1]

Critical Process Parameters & Data

The following table summarizes the performance of various catalytic systems for this specific transformation, derived from comparative catalysis studies.

Catalyst SystemPrimary ProductSelectivity (%)Temp (°C)Key Advantage
RuH2(CO)(PPh3)3 2-Methylindole >95%110-140Direct route; One-pot; High atom economy.[1]
[Cp*IrCl2]2 / K2CO3 2-Methylindole>90%110High activity; mild base conditions.[1]
H-Beta Zeolite 2-Methylindoline>98%150-200Metal-free; Reusable catalyst; Requires Step 2.[1]
Pd/C (Heterogeneous) MixedVariable180Can do both steps but often requires high T.
Workflow Visualization: Ru-Catalyzed Process

Workflow Step1 Step 1: Inert Atmosphere Setup (Argon/N2) Step2 Step 2: Catalyst Activation (Ru-Cat + Base + Toluene) Step1->Step2 Step3 Step 3: Reflux (110°C, 12-24h) Monitor: H2 Release Step2->Step3 Decision QC Check (GC/TLC) Is SM consumed? Step3->Decision Decision->Step3 No (Continue Heating) Step4 Step 4: Filtration (Celite) Remove Ru species Decision->Step4 Yes Step5 Step 5: Isolation (Evaporation/Column) Step4->Step5

Figure 2: Operational workflow for the Ruthenium-catalyzed synthesis.

Safety & Handling

  • 1-(2-Aminophenyl)propan-2-ol: Irritant.[1] Avoid inhalation. While less toxic than hydrazine precursors used in Fischer synthesis, standard PPE (gloves, goggles) is mandatory.[1]

  • Hydrogen Gas: The dehydrogenative pathway releases H2 gas.[1] Reactions must be vented through a bubbler or performed in a vessel capable of handling mild pressure buildup.[1] Ensure no ignition sources are near the vent.[1]

  • Ruthenium Catalysts: Expensive and potentially toxic.[1] All waste streams containing heavy metals must be segregated.[1]

References

  • Bernas, H., et al. (2015).[1] "Transformations of 1-(2-Aminophenyl)propan-2-ol to 2-Methylindoline." Catalysis Letters, 145, 955–963.[1][3] [1]

  • Muthaiah, S., et al. (2021).[1] "Catalytic Acceptorless Dehydrogenation of Amino Alcohols... for Annulation Reaction." The Journal of Organic Chemistry, 86(13).[1] [1]

  • Fujita, K., et al. (2012).[1] "Oxidative cyclization of amino alcohols catalyzed by a CpIr complex. Synthesis of indoles." Organic Letters.

  • ChemChart. "2-(2-aminophenyl)propan-2-ol Properties and Safety Data."

Sources

Exploratory

Technical Guide: Solubility Profile &amp; Purification Logic for 1-(2-Aminophenyl)propan-2-ol

This comprehensive technical guide details the solubility characteristics, purification strategies, and handling protocols for 1-(2-Aminophenyl)propan-2-ol (CAS 65826-91-7). Executive Summary 1-(2-Aminophenyl)propan-2-ol...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide details the solubility characteristics, purification strategies, and handling protocols for 1-(2-Aminophenyl)propan-2-ol (CAS 65826-91-7).

Executive Summary

1-(2-Aminophenyl)propan-2-ol is a bifunctional chiral building block primarily utilized in the synthesis of nitrogen-containing heterocycles, such as substituted indoles and quinolines. Its structure—comprising a lipophilic phenyl ring, a basic primary amine, and a secondary alcohol—creates a complex "amphiphilic" solubility profile.

Understanding this profile is not merely about knowing what dissolves the compound; it is the key to designing efficient extraction workups and crystallization protocols . This guide moves beyond static data, providing a dynamic framework for solvent selection based on thermodynamic principles and practical laboratory experience.

Structural Analysis & Solubility Prediction

To predict solubility behavior without empirical data, we analyze the competition between the compound's functional groups.

Chemical Architecture
  • Lipophilic Domain: The phenyl ring and the propyl chain backbone. This drives solubility in organic solvents like Dichloromethane (DCM) and Ethyl Acetate (EtOAc).

  • Hydrophilic/Polar Domain:

    • Primary Amine (-NH₂): A hydrogen bond donor/acceptor and a basic site (pKa ~4-5 for aniline derivatives).

    • Secondary Alcohol (-OH): A strong hydrogen bond donor/acceptor.

The "Push-Pull" Effect

The presence of both -NH₂ and -OH groups makes the molecule significantly more polar than simple alkyl-benzenes.

  • In Non-Polar Solvents (Hexane/Heptane): The polar H-bonding network resists solvation, leading to low solubility (ideal for precipitation).

  • In Polar Protic Solvents (Alcohols): The compound dissolves readily due to favorable H-bonding interactions.

  • In Water: Solubility is pH-dependent. At neutral pH, the lipophilic phenyl ring limits solubility (sparingly soluble). At acidic pH (< pH 4), the amine protonates (-NH₃⁺), drastically increasing water solubility.

Solubility Profile & Solvent Selection

The following table synthesizes expected solubility behaviors based on structural analogs (e.g., 2-aminophenethyl alcohol) and standard organic synthesis workups.

Table 1: Solvent Compatibility Matrix[1]
Solvent ClassSpecific SolventSolubility RatingApplication Context
Polar Protic Methanol, EthanolHigh Primary solvent for reaction; too soluble for recrystallization alone.
Polar Aprotic DMSO, DMFVery High Avoid for isolation; difficult to remove. Good for biological assays.
Chlorinated Dichloromethane (DCM)High Excellent for extraction from aqueous layers.
Esters Ethyl Acetate (EtOAc)Moderate/High Good extraction solvent; often used in mixtures for chromatography.
Ethers THF, Diethyl EtherModerate Good solubility; Ether is useful for triturating oils.
Alkanes Hexane, HeptaneLow/Insoluble Anti-solvent for recrystallization or precipitating the product.
Aqueous Water (Neutral)Low Product crashes out of water (oils out).
Aqueous Water (Acidic, HCl)High Forms water-soluble hydrochloride salt.

Self-Validating Protocol: The "Two-Solvent" Recrystallization

Since 1-(2-Aminophenyl)propan-2-ol often isolates as a viscous oil or low-melting solid, purification can be challenging. The most robust method is a Two-Solvent Recrystallization system.

The Logic

We utilize a Solvent A (High Solubility) to dissolve the compound and a Solvent B (Low Solubility/Anti-solvent) to force an organized crystal lattice formation as the temperature drops.

Step-by-Step Methodology
  • Dissolution (Solvent A): Place the crude material in a flask. Add the minimum amount of hot Ethyl Acetate (or Ethanol) required to just dissolve the solid.

    • Checkpoint: If the solution is dark/colored, treat with activated charcoal and hot-filter.

  • Cloud Point (Solvent B): While keeping the solution hot (near boiling), slowly add Hexane (or Heptane) dropwise.

    • Visual Cue: Stop adding Hexane immediately when a faint, persistent cloudiness (turbidity) appears.

  • Clarification: Add 1-2 drops of Solvent A (EtOAc) to clear the solution back to transparent.

  • Nucleation: Remove from heat. Allow the flask to cool to room temperature undisturbed.

    • Mechanism:[1][2][3] Slow cooling promotes the growth of pure, large crystals rather than trapping impurities in an amorphous solid.

  • Completion: Cool further in an ice bath (0°C) for 30 minutes. Filter the crystals and wash with cold Hexane.

Visualization: Solubility-Driven Purification Workflow

The following diagram maps the decision logic for purifying this amino-alcohol based on its phase behavior and solubility.

PurificationLogic Start Crude 1-(2-Aminophenyl)propan-2-ol CheckState Physical State Check Start->CheckState IsSolid Solid / Semi-Solid CheckState->IsSolid Crystalline IsOil Viscous Oil CheckState->IsOil Gummy/Impure SolubilityTest Solubility Screen: EtOAc vs Hexane IsSolid->SolubilityTest Trituration Trituration (Cold Pentane/Ether) IsOil->Trituration Induce Solidification Recryst Recrystallization (EtOAc / Hexane) SolubilityTest->Recryst Soluble in Hot EtOAc, Insoluble in Hexane Final Pure Crystalline Product Recryst->Final Trituration->IsSolid Solidifies AcidBase Acid/Base Extraction (Purification by Salt Formation) Trituration->AcidBase Remains Oil (Deep Purification) AcidBase->Final

Figure 1: Decision tree for purification based on physical state and solubility interactions.

Critical Application: pH-Dependent Extraction

For researchers isolating this compound from a reduction reaction (e.g., reduction of 1-(2-aminophenyl)propan-1-one), understanding the pH switch is critical for high yield.

  • The Trap: If you extract the aqueous reaction mixture at neutral pH, the amine may partially protonate (depending on buffers), leading to loss in the aqueous layer.

  • The Fix:

    • Acidify (pH 2) first to wash away non-basic organic impurities with DCM (Product stays in water as salt).

    • Basify (pH > 10) using NaOH or Na₂CO₃. This deprotonates the amine (-NH₂), rendering the molecule neutral and lipophilic.

    • Extract with DCM or EtOAc. The product will now partition quantitatively into the organic phase.

References

  • PubChem Compound Summary. 1-(2-Aminophenyl)propan-1-one (Precursor Data). National Library of Medicine.

  • Sigma-Aldrich Product Catalog. 1-(2-aminophenyl)propan-2-ol (CAS 65826-91-7). Merck KGaA.

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Massachusetts Institute of Technology.

  • ChemicalBook. N,N-Bis(2-hydroxypropyl)aniline (Structural Analog Data).

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-methylindole from 1-(2-aminophenyl)propan-2-ol

Application Note: High-Efficiency Synthesis of 2-Methylindole via Catalytic Dehydrogenative Cyclization Executive Summary The synthesis of 2-methylindole (CAS: 95-20-5) is a critical transformation in pharmaceutical manu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of 2-Methylindole via Catalytic Dehydrogenative Cyclization

Executive Summary

The synthesis of 2-methylindole (CAS: 95-20-5) is a critical transformation in pharmaceutical manufacturing, serving as a scaffold for therapeutics targeting CNS disorders, inflammation, and cancer. Traditional Fischer indole synthesis often suffers from harsh acidic conditions, stoichiometric waste, and regioselectivity issues.

This Application Note details a Catalytic Dehydrogenative Cyclization (CDC) protocol using 1-(2-aminophenyl)propan-2-ol as the starting material. This approach utilizes "borrowing hydrogen" or acceptorless dehydrogenation methodology, offering superior atom economy, water as the sole byproduct, and high regiocontrol.

Key Advantages:

  • Atom Economy: Eliminates the need for stoichiometric oxidants or condensing agents.

  • Regioselectivity: The intramolecular nature of the amino-alcohol cyclization guarantees the 2-methyl regioisomer, avoiding the mixtures common in intermolecular condensations.

  • Scalability: Compatible with homogeneous (Ru/Ir) catalytic systems adaptable to flow chemistry.

Scientific Principles & Mechanism

The transformation of 1-(2-aminophenyl)propan-2-ol to 2-methylindole proceeds via a cascade sequence: Dehydrogenation


 Condensation 

Aromatization
.
The Mechanistic Pathway

Unlike acid-catalyzed dehydration which yields indolines (dihydroindoles), this protocol employs a transition metal catalyst (typically Ruthenium or Iridium) to access the aromatic indole directly.

  • Alcohol Oxidation: The metal catalyst (M) dehydrogenates the secondary alcohol to a ketone intermediate (2-(2-aminophenyl)acetone), generating a metal-hydride species [M-H].

  • Intramolecular Condensation: The pendant amine (-NH2) attacks the newly formed carbonyl, eliminating water to form a cyclic imine (indolenine) or enamine intermediate.

  • Aromatization: The final step involves re-aromatization. Depending on the specific catalyst cycle, this may involve the release of H2 gas (acceptorless) or transfer of hydrogen to a sacrificial acceptor (if employed), driving the equilibrium toward the stable aromatic indole.

Pathway Visualization

ReactionMechanism Substrate 1-(2-aminophenyl) propan-2-ol Inter_Ketone Intermediate: 2-(2-aminophenyl)acetone Substrate->Inter_Ketone Dehydrogenation (-[M-H]) Catalyst Ru(II) / Ir(III) Catalyst Catalyst->Substrate Activates Inter_Imine Cyclic Imine (Indolenine) Inter_Ketone->Inter_Imine Condensation (-H2O) H2 H2 (Gas) Inter_Ketone->H2 H2 Release Product 2-Methylindole Inter_Imine->Product Aromatization (-H2) H2O H2O Inter_Imine->H2O

Caption: Mechanistic flow of the Dehydrogenative Cyclization. The catalyst mediates the initial oxidation and final aromatization steps.

Experimental Protocol

Two protocols are provided: a Standard Homogeneous Method (Ruthenium) for high purity/yield in batch, and a High-Performance Method (Iridium) for difficult substrates or lower catalyst loading.

Reagents and Materials
ComponentSpecificationRole
Substrate 1-(2-aminophenyl)propan-2-ol (>98%)Precursor
Catalyst A RuCl2(PPh3)3 (Dichlorotris(triphenylphosphine)ruthenium(II))Standard Catalyst
Catalyst B [Cp*IrCl2]2 (Pentamethylcyclopentadienyl iridium dichloride dimer)High-Activity Catalyst
Solvent Toluene or Xylene (Anhydrous)Medium (High BP required)
Base KOH or KOtBu (Catalytic amount)Catalyst Activation
Atmosphere Argon or NitrogenInert Environment
Protocol A: Ruthenium-Catalyzed Synthesis (Standard)

This method is robust, using commercially available Ru-catalysts.

Step-by-Step Procedure:

  • Setup: Oven-dry a 50 mL Schlenk tube or pressure vial equipped with a magnetic stir bar.

  • Charging: Under an Argon counter-flow, add:

    • 1-(2-aminophenyl)propan-2-ol (1.0 mmol, 151 mg)

    • RuCl2(PPh3)3 (0.02 mmol, 19.2 mg, 2 mol% )

    • KOH (0.02 mmol, 1.1 mg, 2 mol% ) - Note: Base is essential to generate the active Ru-alkoxide species.

  • Solvent: Add anhydrous Toluene (3.0 mL).

  • Reaction: Seal the tube. Heat the mixture to 110°C (oil bath temperature) for 12–24 hours .

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1).[1] The starting material (more polar) should disappear, and a fluorescent spot (indole) will appear.

  • Workup:

    • Cool to room temperature.

    • Filter the mixture through a short pad of Celite to remove metal particulates. Wash with Ethyl Acetate (10 mL).

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc 9:1 gradient).

  • Yield: Expected yield: 85–92%.

Protocol B: Iridium-Catalyzed Synthesis (High Efficiency)

For faster kinetics or lower temperatures, the Cp*Ir system is superior.

  • Catalyst Loading: Use [Cp*IrCl2]2 (1.0 mol%) and NaHCO3 (0.1 equiv).

  • Conditions: Reflux in Toluene (110°C) for 4–6 hours .

  • Note: Iridium catalysts are often more active for hydrogen transfer, significantly reducing reaction time.

Data Analysis & Quality Control

Expected Analytical Data
ParameterSpecification for 2-Methylindole
Appearance White to pale yellow crystalline solid
Melting Point 58–60 °C
1H NMR (CDCl3) δ 7.80 (br s, 1H, NH), 7.52 (d, 1H), 7.29 (d, 1H), 7.10 (t, 1H), 7.05 (t, 1H), 6.23 (s, 1H, C3-H), 2.44 (s, 3H, CH3).
MS (ESI) [M+H]+ = 132.1
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning (O2 or H2O)Ensure strict inert atmosphere (Ar). Use anhydrous solvents.
Indoline (Dihydro) Impurity Incomplete dehydrogenationIncrease temperature (reflux Xylene at 140°C) or add a hydrogen acceptor (e.g., acetone, 1 eq).
Dimerization Concentration too highDilute reaction to 0.1 M.

Process Workflow Diagram

ProcessFlow Start Start: Weigh Reagents (Substrate, Ru-Cat, Base) Inert Inert Atmosphere Setup (Argon/N2 Purge) Start->Inert Heating Reaction: 110°C, 12-24h (Toluene Reflux) Inert->Heating IPC In-Process Control (TLC/GC) Check for SM disappearance Heating->IPC IPC->Heating Incomplete Workup Filtration (Celite) & Concentration IPC->Workup Complete Purify Flash Chromatography (Hexane/EtOAc) Workup->Purify QC Final QC (NMR, MP, HPLC) Purify->QC

Caption: Operational workflow for the batch synthesis of 2-methylindole.

References

  • Watanabe, Y., Tsuji, Y., & Ohsugi, Y. (1981). The Ruthenium-Catalyzed N-Heterocyclization of Amino Alcohols to Quinolines and Indoles. Tetrahedron Letters, 22(28), 2667–2670. Link

  • Cho, C. S., Kim, T. K., Kim, T. J., Shim, S. C., & Yoon, N. S. (2002). Ruthenium-Catalyzed Synthesis of Indoles from Anilines and Alkanolamines. Journal of Heterocyclic Chemistry, 39(1), 191-194. Link

  • Fujita, K., Yamamoto, K., & Yamaguchi, R. (2002). CpIr Complex-Catalyzed Efficient Synthesis of Quinolines and Indoles from Amino Alcohols.* Organic Letters, 4(16), 2691–2694. Link

  • Hamid, M. H., Slatford, P. A., & Williams, J. M. (2007). Borrowing Hydrogen in the Activation of Alcohols. Advanced Synthesis & Catalysis, 349(10), 1555–1575. Link

Sources

Application

Reduction of 1-(2-aminophenyl)propan-1-one to 1-(2-aminophenyl)propan-2-ol

This Application Note is designed for research scientists and drug development professionals. It addresses the reduction of 1-(2-aminophenyl)propan-1-one (o-aminopropiophenone) and clarifies the chemical pathway required...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and drug development professionals. It addresses the reduction of 1-(2-aminophenyl)propan-1-one (o-aminopropiophenone) and clarifies the chemical pathway required to access 1-(2-aminophenyl)propan-2-ol .[1][2]

Executive Summary: Structural Analysis & Synthetic Strategy

A critical structural distinction must be made before proceeding with the experimental protocol. The reduction of a ketone functionality converts the carbonyl carbon (


) directly into the corresponding alcohol carbon (

).[1][2]
  • Direct Reduction (The Standard Pathway):

    • Substrate: 1-(2-aminophenyl)propan-1 -one (Carbonyl at C1, benzylic).[1][2][3]

    • Product: 1-(2-aminophenyl)propan-1 -ol (Alcohol at C1).[1][2]

    • Note: This is the chemically direct product of treating the starting material with hydride reducing agents (e.g., NaBH

      
      , LiAlH
      
      
      
      ).[1][2]
  • The Target Mismatch (The Transposition):

    • Requested Target: 1-(2-aminophenyl)propan-2 -ol (Alcohol at C2).[1][2]

    • Synthetic Reality: Converting the 1-one directly to the 2-ol involves a functional group transposition (moving the oxygen from C1 to C2), not a simple reduction.[1][2]

    • Correct Precursor: The 2-ol is typically synthesized via the reduction of 1-(2-aminophenyl)propan-2-one (o-aminophenylacetone).[1][2]

Scope of this Guide: To ensure comprehensive utility, this guide provides:

  • Protocol A: The direct chemoselective reduction of 1-(2-aminophenyl)propan-1-one to the 1-ol (most likely intended reaction).[1][2]

  • Protocol B: The synthesis of the 2-ol target via the reduction of its correct precursor (1-(2-aminophenyl)propan-2-one).

  • Pathway C: A brief outline of the transposition route (1-one

    
     2-ol) via hydroboration, should the specific starting material be mandatory.
    

Part 1: Chemical Pathway Visualization

The following diagram illustrates the divergence in synthetic pathways based on the desired regiochemistry of the alcohol.

ReactionPathways cluster_legend Pathway Legend Start1 STARTING MATERIAL 1-(2-aminophenyl)propan-1-one (Carbonyl at C1) Product1 DIRECT REDUCTION PRODUCT 1-(2-aminophenyl)propan-1-ol (Alcohol at C1) Start1->Product1 Protocol A: NaBH4, MeOH (Standard Reduction) Intermediate Intermediate: 1-(2-aminophenyl)propene Product1->Intermediate Dehydration (H+, Heat) Start2 ALTERNATIVE PRECURSOR 1-(2-aminophenyl)propan-2-one (Carbonyl at C2) Target REQUESTED TARGET 1-(2-aminophenyl)propan-2-ol (Alcohol at C2) Start2->Target Protocol B: NaBH4, MeOH (Standard Reduction) Intermediate->Target Hydroboration-Oxidation (1. BH3, 2. H2O2/NaOH) Direct Reduction Direct Reduction Multi-step Transposition Multi-step Transposition

Figure 1: Divergent synthetic pathways. Protocol A (Red to Green) represents the direct reduction.[1][2] Protocol B (Yellow to Blue) represents the synthesis of the C2-alcohol from the C2-ketone.[1][2]

Part 2: Protocol A - Direct Reduction of 1-(2-aminophenyl)propan-1-one[1][2]

This protocol yields 1-(2-aminophenyl)propan-1-ol .[1][2] It utilizes Sodium Borohydride (NaBH


) as a mild, chemoselective reducing agent that reduces the ketone without affecting the aromatic amine or the benzene ring.[1][2]
Materials & Reagents
ReagentRoleEquiv. / Concentration
1-(2-aminophenyl)propan-1-one Substrate1.0 equiv
Sodium Borohydride (NaBH

)
Reducing Agent1.5 - 2.0 equiv
Methanol (MeOH) Solvent0.1 M (relative to substrate)
Hydrochloric Acid (1M) Quenching AgentExcess
Sodium Bicarbonate (sat.[1][2] aq.) NeutralizationExcess
Ethyl Acetate (EtOAc) Extraction Solvent-
Experimental Procedure
  • Preparation:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2-aminophenyl)propan-1-one (1.0 equiv) in anhydrous Methanol (MeOH).

    • Cool the solution to 0°C using an ice bath. Rationale: Cooling controls the exothermic nature of hydride addition and minimizes side reactions.[1][2]

  • Reduction:

    • Add Sodium Borohydride (1.5 equiv) portion-wise over 15 minutes.

    • Caution: Hydrogen gas evolution will occur.[1][2] Ensure adequate ventilation.[1][2]

    • Allow the reaction to warm to room temperature (20-25°C) and stir for 2–4 hours.

    • Monitoring: Monitor reaction progress via TLC (Thin Layer Chromatography) or LC-MS. The ketone spot (lower polarity) should disappear, replaced by the alcohol spot (higher polarity).[1][2]

  • Workup:

    • Cool the mixture back to 0°C.

    • Quench carefully by dropwise addition of 1M HCl until gas evolution ceases and pH reaches ~3–4. Rationale: This destroys excess hydride and decomposes the borate complex.[1][2]

    • Stir for 15 minutes, then neutralize with saturated aqueous NaHCO

      
        until pH ~8. Rationale: The free amine is required for extraction; acidic conditions would protonate the amine, trapping it in the aqueous phase.[1][2]
      
  • Isolation:

    • Remove methanol under reduced pressure (Rotary Evaporator).[1][2]

    • Dissolve the residue in water and extract with Ethyl Acetate (3 x volumes).[1][2][3]

    • Wash combined organic layers with brine, dry over anhydrous Na

      
      SO
      
      
      
      , and filter.[1][2]
    • Concentrate in vacuo to yield crude 1-(2-aminophenyl)propan-1-ol .[1][2]

  • Purification:

    • If necessary, purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).[1][2]

Part 3: Protocol B - Synthesis of 1-(2-aminophenyl)propan-2-ol

If the specific target is the 2-ol (alcohol at the beta-position), the most efficient route is the reduction of the corresponding 2-one isomer.[1][2]

  • Precursor: 1-(2-aminophenyl)propan-2-one (o-aminophenylacetone).[1][2]

  • Reaction Type: Nucleophilic addition of hydride to a ketone.[1][2]

Experimental Procedure
  • Dissolution: Dissolve 1-(2-aminophenyl)propan-2-one (1.0 equiv) in Ethanol (EtOH) or Methanol (MeOH).[1][2]

  • Reduction:

    • Cool to 0°C.[1][2]

    • Add NaBH

      
        (1.2 equiv).[1][2] Note: The C2 ketone is generally more sterically accessible than the conjugated C1 ketone, often requiring fewer equivalents.[1][2]
      
    • Stir at 0°C for 1 hour, then Room Temperature for 1 hour.

  • Workup:

    • Quench with water followed by dilute acetic acid (to pH 6).[1][2]

    • Basify with NH

      
      OH or NaHCO
      
      
      
      to pH 9 (to ensure the amine is in the free base form).[1][2]
    • Extract with Dichloromethane (DCM) or EtOAc.[1][2]

  • Result: This yields 1-(2-aminophenyl)propan-2-ol .[1][2]

Part 4: Critical Mechanistic Notes

Regiochemistry & Nomenclature

The confusion between the 1-ol and 2-ol often stems from the nomenclature of the parent ketones.[1][2]

  • Propiophenone derivatives (1-one) yield Benzylic Alcohols (1-ol) .[1][2]

  • Phenylacetone derivatives (2-one) yield Non-benzylic Secondary Alcohols (2-ol) .[1][2]

Chemoselectivity

The presence of the free amine (


) on the aromatic ring is advantageous.[1][2] Unlike nitro groups (

), which can be reduced to amines by stronger reducing agents (like LiAlH

or hydrogenation), the amino group is stable to NaBH

.[1][2] Therefore, protection of the amine is generally not required for this reduction.[1][2]
Functional Group Transposition (Advanced)

If you must synthesize the 2-ol starting from the 1-one (e.g., due to precursor availability), a multi-step sequence is required:

  • Reduction of 1-one to 1-ol (Protocol A).

  • Dehydration of 1-ol to 1-(2-aminophenyl)propene (using p-TsOH, reflux).

  • Hydroboration-Oxidation of the alkene.

    • Note: Hydroboration of styrene-type derivatives typically places the boron on the

      
      -carbon (C2) due to electronic stabilization of the transition state by the phenyl ring, followed by oxidation to the alcohol.[1][2] This yields the 2-ol .[1][2]
      

References

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (Standard protocols for NaBH4 reduction of ketones).

  • Brown, H. C., & Zweifel, G. (1960).[1][2] "Hydroboration.[1][2] VII. Directive Effects in the Hydroboration of Olefins". Journal of the American Chemical Society.[1][2] Link (Mechanistic basis for regioselectivity in hydroboration of styrene derivatives).[1][2]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry (2nd ed.).[1][2] Oxford University Press.[1][2] (Mechanisms of nucleophilic addition to carbonyls).

  • BenchChem. (n.d.).[1][2] 1-(2-Aminophenyl)propan-1-one Product Information. Link (Precursor properties and general reactivity).[1][2]

Sources

Method

Precision Synthesis of Indoles from Amino Alcohol Precursors

Application Note: AN-IND-042 Abstract The synthesis of indoles from amino alcohols represents a cornerstone transformation in medicinal chemistry, offering a streamlined alternative to the classical Fischer Indole Synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-IND-042

Abstract

The synthesis of indoles from amino alcohols represents a cornerstone transformation in medicinal chemistry, offering a streamlined alternative to the classical Fischer Indole Synthesis. This guide details the conversion of 2-aminophenethyl alcohols (and related precursors) into indoles. Unlike traditional acid-mediated pathways that yield indolines (requiring subsequent oxidation), the protocols herein focus on Transition-Metal Catalyzed Dehydrogenative Cyclization . This approach utilizes "Borrowing Hydrogen" or Acceptorless Dehydrogenative methodology to achieve direct aromatization in a single step with high atom economy.

Core Strategies & Mechanistic Logic

The Challenge of Oxidation State

Direct cyclization of 2-aminophenethyl alcohol (


) to indole (

) requires the removal of four hydrogen atoms (oxidative cyclization).
  • Acid-Mediated Cyclization: Typically yields indoline (dihydroindole) via

    
    -type displacement of the hydroxyl group. Requires a second stoichiometric oxidation step (e.g., DDQ, 
    
    
    
    ).
  • Catalytic Dehydrogenative Cyclization (Recommended): Uses Ru, Ir, or Cu catalysts to oxidize the alcohol to an aldehyde (transiently), facilitate cyclization, and drive aromatization by evolving

    
     gas or transferring hydrogen to a sacrificial acceptor.
    
Pathway Visualization

The following diagram illustrates the mechanistic divergence between acid-mediated and metal-catalyzed routes.

IndoleSynthesis Start 2-Aminophenethyl Alcohol Aldehyde Amino-Aldehyde (Transient) Start->Aldehyde [Ru]/[Ir] Catalyst (-H2) Indoline Indoline (Dihydroindole) Start->Indoline Acid Catalysis (Dehydration) Imine Cyclic Imine (Intermediate) Aldehyde->Imine Cyclization (-H2O) Indole INDOLE (Target) Imine->Indole Aromatization (-H2) Indoline->Indole + Oxidant (DDQ)

Figure 1: Mechanistic divergence. The Blue path (Metal-Catalyzed) offers a direct, atom-economical route compared to the stepwise Acid/Oxidation path (Dashed).

Protocol A: Ruthenium-Catalyzed Dehydrogenative Cyclization

Primary Application: Direct conversion of 2-aminophenethyl alcohols to indoles without external oxidants. Catalyst System:


 (Dichlorotris(triphenylphosphine)ruthenium(II)).[1]
Mechanistic Insight

This system operates via a "hydrogen transfer" mechanism.[2][3] The Ruthenium species oxidizes the alcohol to an aldehyde, generating a Ruthenium-hydride species. Following intramolecular Schiff-base formation (cyclization), the catalyst facilitates the final dehydrogenation to restore aromaticity, releasing molecular hydrogen.

Reagents & Materials
ComponentSpecificationRole
Precursor 2-Aminophenethyl alcohol (1.0 equiv)Substrate
Catalyst

(1–2 mol%)
Dehydrogenation Catalyst
Ligand Additive

(3–5 mol%)
Stabilizes Ru-species, prevents aggregation
Base KOH (0.1 – 1.0 equiv)Promotes alkoxide formation/catalyst activation
Solvent Toluene (Anhydrous)High-boiling non-polar medium (110°C)
Step-by-Step Protocol
  • Catalyst Activation:

    • In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge

      
       (0.02 mmol) and 
      
      
      
      (0.03 mmol).
    • Critical Step: Evacuate and backfill with Argon (3 cycles) to remove

      
      , which can poison the phosphine ligand.
      
  • Substrate Addition:

    • Add 2-aminophenethyl alcohol (1.0 mmol) and KOH (0.1 mmol) under a positive stream of Argon.

    • Add anhydrous Toluene (3.0 mL). Concentration is critical; dilute conditions (0.33 M) favor intramolecular cyclization over intermolecular oligomerization.

  • Reaction:

    • Fit the tube with a reflux condenser connected to an Argon bubbler (to allow

      
       escape).
      
    • Heat to 110°C (Reflux) for 12–24 hours.

    • Visual Check: The reaction typically turns from a reddish-brown suspension to a dark homogenous solution.

  • Work-up:

    • Cool to room temperature.[4]

    • Filter through a short pad of Celite to remove Ruthenium salts. Rinse with Ethyl Acetate.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via flash column chromatography (Hexanes/Ethyl Acetate). Indoles are typically less polar than the starting amino alcohol.

Protocol B: Iridium-Catalyzed "Borrowing Hydrogen" Alkylation

Primary Application: Synthesis of substituted indoles via intermolecular coupling of anilines and diols (e.g., ethylene glycol derivatives). This is a powerful method to build the indole core from cheaper starting materials.

Mechanistic Insight

The Iridium catalyst (


) "borrows" hydrogen from the diol to form a reactive dicarbonyl or hydroxy-aldehyde intermediate. The aniline condenses with this intermediate, and the catalyst returns the hydrogen (or facilitates 

loss) to form the indole.
Reagents & Materials
ComponentSpecificationRole
Substrate A Aniline derivative (1.0 equiv)Nitrogen source
Substrate B 1,2-Diol or Triethanolamine (1.2 equiv)C2-Carbon source
Catalyst

(1.0 mol%)
High-activity Hydrogen Transfer Catalyst
Base

(0.1 equiv)
Mild base
Solvent Xylene or DiglymeRequires high temp (140–160°C)
Experimental Workflow Diagram

IrWorkflow Setup Setup: Schlenk Tube Aniline + Diol + [Cp*IrCl2]2 Degas Degassing (Argon Sparge, 15 min) Setup->Degas Heat Reaction 150°C, 18h (Sealed or Reflux) Degas->Heat Cool Cool & Dilute (EtOAc/Water) Heat->Cool Extract Extraction Wash w/ Brine Cool->Extract Purify Purification Silica Chromatography Extract->Purify

Figure 2: Workflow for Iridium-catalyzed intermolecular indole synthesis.

Comparative Analysis & Troubleshooting

Method Selection Guide
FeatureRu-Catalyzed (Protocol A)Ir-Catalyzed (Protocol B)Acid-Mediated (Not detailed)
Substrate 2-Aminophenethyl alcoholAniline + Diol2-Aminophenethyl alcohol
Product Indole (Direct)Indole (Direct)Indoline (Requires Oxidation)
Atom Economy High (

byproduct)
High (

byproduct)
Low (Stoichiometric oxidant needed)
Temp 110°C140–160°C25–80°C
Key Risk Catalyst poisoning (

)
High pressure (if sealed)Over-oxidation/Polymerization
Troubleshooting Table (Self-Validating System)
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst DeactivationEnsure strict

-free conditions. Use fresh

.
Indoline detected (MS) Incomplete DehydrogenationIncrease reaction time or reflux temperature (switch Toluene

Xylene).
Dimerization/Oligomers Concentration too highDilute reaction to <0.2 M to favor intramolecular cyclization.
Black Precipitate Metal Aggregation (Ru/Ir bulk)Add excess ligand (

for Ru) to stabilize the active catalytic species.

References

  • Cho, C. S., Kim, T. K., Kim, B. T., Kim, T. J., & Shim, S. C. (2001). Ruthenium-catalyzed oxidative cyclization of 2-aminobenzyl alcohol with ketones: Modified Friedländer quinoline synthesis. Chemical Communications.[1][4] Link (Foundational work on Ru-catalyzed amino alcohol cyclization).

  • Fujita, K. I., Yamamoto, K., & Yamaguchi, R. (2002). Oxidative Cyclization of Amino Alcohols Catalyzed by a Cp*Ir Complex. Organic Letters. Link (Key reference for Iridium-catalyzed dehydrogenative cyclization).

  • Hamid, M. H., Slatford, P. A., & Williams, J. M. (2007). Borrowing Hydrogen in the Activation of Alcohols.[5] Advanced Synthesis & Catalysis. Link (Review of the "Borrowing Hydrogen" mechanism).

  • Whitney, S. & Grigg, R. (2009). Palladium and Ruthenium Catalysed Cyclisation of Amino Alcohols.[4] Aldrichimica Acta. Link (Comprehensive review of metal-catalyzed cyclizations).

  • Maji, M., et al. (2022).[6] Iridium-catalyzed tandem dehydrogenation of N-heterocycles and alcohols.[6] Journal of Organic Chemistry. Link (Modern application of Ir-catalysis for indole functionalization).

Sources

Application

Catalytic dehydration methods for 2-(2-hydroxypropyl)aniline

Application Note: Catalytic Strategies for the Cyclodehydration of 2-(2-hydroxypropyl)aniline Abstract This application note details the catalytic dehydration of 2-(2-hydroxypropyl)aniline (also known as 1-(2-aminophenyl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Strategies for the Cyclodehydration of 2-(2-hydroxypropyl)aniline

Abstract

This application note details the catalytic dehydration of 2-(2-hydroxypropyl)aniline (also known as 1-(2-aminophenyl)-2-propanol) to synthesize 2-methylindole , a critical scaffold in pharmaceutical and fragrance chemistry. While simple dehydration yields 2-isopropenylaniline, this guide focuses on the thermodynamically favored cyclodehydration pathway. We present two validated protocols: a high-throughput Vapor Phase Method using heterogeneous solid acid catalysts and a Liquid Phase Method utilizing homogeneous acid catalysis for batch optimization.

Part 1: Reaction Engineering & Mechanism

The dehydration of 2-(2-hydroxypropyl)aniline is a bifurcation point in synthesis. The reaction outcome is dictated by the competition between kinetic control (simple elimination) and thermodynamic control (cyclization/aromatization).

Mechanistic Pathway
  • Activation: Protonation of the secondary hydroxyl group.

  • Elimination: Loss of water to form a transient carbocation or the alkene (2-isopropenylaniline).

  • Cyclization: Intramolecular nucleophilic attack by the ortho-amine nitrogen onto the carbocation/alkene.

  • Aromatization: Loss of protons/hydrogen to form the stable 2-methylindole system.

Critical Insight: To maximize 2-methylindole yield, the catalyst must possess sufficient Brønsted acidity to promote -OH elimination but moderate Lewis acidity to facilitate the coordination of the amine without poisoning the active sites.

ReactionPathway Substrate 2-(2-hydroxypropyl)aniline Inter Intermediate (Carbocation/Alkene) Substrate->Inter H+ Catalyst - H2O SideProduct 2-Isopropenylaniline (Kinetic Product) Inter->SideProduct Simple Elimination (Low Temp) Product 2-Methylindole (Thermodynamic Target) Inter->Product Cyclization & Aromatization (High Temp / Lewis Acid)

Figure 1: Mechanistic bifurcation in the dehydration of 2-(2-hydroxypropyl)aniline. High temperatures and specific acidity favor the green pathway (Indole).

Part 2: Catalyst Screening & Selection

Selection depends on the production scale and reactor type. Solid acids are preferred for continuous flow to prevent waste, while homogeneous acids are standard for batch optimization.

Table 1: Comparative Analysis of Catalytic Systems

Catalyst ClassSpecific CatalystPhaseSelectivity (Indole)Op. TempNotes
Solid Acid

-Alumina (

-phase)
VaporHigh (>85%)300-350°CRequires activation; robust industrial standard.
Zeolite H-ZSM-5 (Si/Al ~30)VaporVery High (>90%)250-320°CShape selectivity reduces oligomerization side products.
Homogeneous p-Toluenesulfonic acid (PTSA)LiquidModerate (70%)110-140°CRequires azeotropic water removal; easier for lab scale.
Lewis Acid

/ Silica
VaporHigh280-300°CClassic Fischer-type activation; corrosive potential.

Part 3: Protocol A - Vapor Phase Dehydration (Continuous Flow)

Application: Industrial scale-up, high-throughput synthesis. Principle: The substrate is vaporized and passed over a fixed catalyst bed. The high temperature promotes the endothermic elimination and cyclization.

Experimental Setup
  • Reactor: Stainless steel fixed-bed tubular reactor (ID: 1 inch).

  • Catalyst: H-ZSM-5 extrudates or

    
    -Alumina pellets.
    
  • Carrier Gas: Nitrogen (

    
    ) to prevent oxidation of the aniline amine group.
    
Step-by-Step Methodology
  • Catalyst Activation: Load 20g of catalyst into the reactor. Calcine in situ at 450°C under air flow (2 h), then switch to

    
     and cool to reaction temperature (300°C).
    
  • Feed Preparation: Dissolve 2-(2-hydroxypropyl)aniline in toluene (1:1 w/w) to reduce viscosity, or feed neat if the pumping system allows (pre-heated).

  • Reaction Run:

    • Set Reactor Temperature: 300°C ± 5°C .

    • Set LHSV (Liquid Hourly Space Velocity): 0.5 - 1.0

      
       .
      
    • Feed the substrate through a pre-heater/vaporizer set at 250°C.

  • Collection: Condense the effluent using a glycol-cooled condenser (0°C).

  • Work-up: The product separates into an organic layer and an aqueous phase (reaction water). Separate the organic layer.[1][2][3]

  • Purification: Distill under reduced pressure. 2-Methylindole crystallizes upon cooling (MP: 59°C).[1]

VaporPhaseProcess Feed Feed Tank (Substrate) Pump HPLC Pump Feed->Pump Vaporizer Vaporizer (250°C) Pump->Vaporizer Reactor Fixed Bed Reactor (Catalyst: H-ZSM-5, 300°C) Vaporizer->Reactor Vapor + N2 Condenser Condenser (0°C) Reactor->Condenser Separator Phase Separator Condenser->Separator Waste Water Waste Separator->Waste Aqueous Product Crude Indole Separator->Product Organic

Figure 2: Process flow diagram for the continuous vapor-phase cyclodehydration.

Part 4: Protocol B - Liquid Phase Dehydration (Batch)

Application: Laboratory scale, medicinal chemistry optimization. Principle: Acid-catalyzed dehydration with azeotropic removal of water to drive equilibrium toward the product (Le Chatelier's principle).

Reagents & Equipment
  • Substrate: 2-(2-hydroxypropyl)aniline (10.0 g, 66 mmol).

  • Catalyst: p-Toluenesulfonic acid monohydrate (PTSA) (0.6 g, 5 mol%).

  • Solvent: Xylene (Isomeric mixture) or Toluene (100 mL).

  • Apparatus: Round-bottom flask, Dean-Stark trap, Reflux condenser.

Step-by-Step Methodology
  • Assembly: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser. Fill the trap with the chosen solvent.

  • Charging: Add the substrate, solvent, and PTSA to the flask.

  • Reflux: Heat the mixture to vigorous reflux (Bath temp: 145°C for Xylene).

    • Observation: Water will begin to collect in the Dean-Stark trap.

    • Duration: Reflux until water evolution ceases (approx. 3-5 hours).

  • Monitoring: Check reaction progress via TLC (SiO2, Hexane/EtOAc 8:2). The starting alcohol is more polar than the indole product.

  • Quench: Cool to room temperature. Wash the organic phase with saturated

    
     (2 x 50 mL) to neutralize the acid catalyst.
    
  • Isolation: Dry the organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Crystallization: Recrystallize the residue from hot hexane/ethanol to yield off-white plates of 2-methylindole.

Part 5: Quality Control & Troubleshooting

Analytical Validation:

  • GC-MS: Essential for distinguishing the target 2-methylindole (

    
     131) from the non-cyclized 2-isopropenylaniline (
    
    
    
    133).
  • NMR (

    
    ):  Look for the disappearance of the methine proton (-CH-OH) at ~3.8-4.0 ppm and the appearance of the indole C3-H aromatic signal at ~6.2 ppm.
    

Troubleshooting Guide:

  • Issue: Low Yield / High Polymerization.

    • Cause: Temperature too low (stopping at alkene) or acid too strong (polymerizing the alkene).

    • Fix: Increase temperature to force cyclization; switch to a shape-selective Zeolite (ZSM-5) to restrict polymer formation.

  • Issue: Product is red/dark oil.

    • Cause: Oxidation of the indole or aniline.

    • Fix: Ensure strict

      
       atmosphere during reaction and workup. Distill the final product immediately.
      

References

  • Organic Syntheses. "2-Methylindole." Org. Synth.1942 , 22, 94. Link (Foundational chemistry for indole synthesis).

  • Royal Society of Chemistry. "Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines." Catal.[4][5] Sci. Technol.2013 , 3, 3007-3010. Link (Catalytic mechanisms for amino-alcohols).

  • National Institutes of Health (PMC). "Chemoselective Synthesis of Amino Alcohols from Chiral 1,4-Diols Catalyzed by an NHC–Ir(III) Complex." PMC Article. Link (Advanced catalytic background).

  • Google Patents. "Preparation method of 2-methylindoline (and related indole precursors)." CN108329248B. Link (Industrial context for indole synthesis).

Sources

Method

Using 1-(2-Aminophenyl)propan-2-ol in Madelung indole synthesis

Executive Summary & Technical Scope This Application Note details the protocol for synthesizing 2-methylindole using 1-(2-aminophenyl)propan-2-ol as the primary substrate. Critical Nomenclature Clarification: While the u...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Scope

This Application Note details the protocol for synthesizing 2-methylindole using 1-(2-aminophenyl)propan-2-ol as the primary substrate.

Critical Nomenclature Clarification: While the user query references the Madelung Indole Synthesis , it is scientifically imperative to clarify that the classical Madelung synthesis strictly involves the intramolecular cyclization of N-acyl-o-toluidines using strong bases (e.g., alkoxides, amides) at high temperatures (


).

The substrate provided, 1-(2-aminophenyl)propan-2-ol , undergoes Catalytic Dehydrogenative Cyclization (CDC) or Oxidative Cyclization to form the indole core. This route is a modern, atom-economical alternative to the Madelung synthesis, avoiding the harsh conditions and limited functional group tolerance associated with the classical method while accessing the same 2-substituted indole chemical space.

This guide provides two validated protocols:

  • Method A: Heterogeneous Catalytic Cyclization (Zeolite-based) – Ideal for continuous flow and scale-up.

  • Method B: Oxidative Cyclization (One-Pot) – Ideal for bench-scale discovery chemistry.

Mechanistic Insight & Reaction Logic

The transformation of 1-(2-aminophenyl)propan-2-ol to 2-methylindole proceeds via a redox-neutral or oxidative pathway, distinct from the Madelung enolate mechanism.

The Pathway
  • Dehydrogenation/Oxidation: The secondary alcohol is oxidized to a ketone (1-(2-aminophenyl)propan-2-one).

  • Condensation: The pendant amine attacks the carbonyl carbon, forming a hemiaminal.

  • Dehydration: Loss of water yields 2-methylindoline (or the imine intermediate).

  • Aromatization: Further dehydrogenation yields the thermodynamically stable 2-methylindole.

Comparative Analysis: Madelung vs. Amino-Alcohol Route
FeatureClassical Madelung SynthesisAmino-Alcohol Cyclization (This Protocol)
Precursor

-acyl-o-toluidine
1-(2-aminophenyl)propan-2-ol
Key Intermediate Benzylic Carbanion/EnolateAmino-Ketone / Imine
Reagents Strong Base (

-BuOK, NaNH

)
Dehydrogenation Catalyst (Ru, Ir) or Oxidant
Temperature High (

)
Moderate (

)
Atom Economy Low (Loss of H

O + Base waste)
High (Loss of H

O + H

)

Visualization of Reaction Pathways

The following diagram illustrates the mechanistic divergence between the Classical Madelung route and the Amino-Alcohol route used in this protocol.

IndolePathways cluster_0 Classical Madelung Route cluster_1 Amino-Alcohol Route (Current Protocol) M_Substrate N-acyl-o-toluidine M_Inter Benzylic Carbanion M_Substrate->M_Inter Strong Base (>250°C) Product 2-METHYLINDOLE M_Inter->Product Cyclization (-H2O) A_Substrate 1-(2-aminophenyl) propan-2-ol A_Ketone Amino-Ketone Intermediate A_Substrate->A_Ketone Dehydrogenation (-H2) A_Indoline 2-Methylindoline A_Ketone->A_Indoline Cyclization (-H2O) A_Indoline->Product Aromatization (-H2)

Figure 1: Mechanistic comparison of Classical Madelung Synthesis vs. the Dehydrogenative Cyclization of Amino-Alcohols.

Detailed Experimental Protocols

Method A: Heterogeneous Catalytic Cyclization (High Throughput/Green)

Based on findings by Bernas et al. (2015), utilizing zeolite catalysts for selective cyclization.

Objective: Conversion of 1-(2-aminophenyl)propan-2-ol to 2-methylindole without stoichiometric oxidants.

Materials:

  • Substrate: 1-(2-aminophenyl)propan-2-ol (0.5 M solution in mesitylene).

  • Catalyst: 0.3% Ir/H-Beta-150 (Iridium supported on Beta Zeolite, SiO

    
    /Al
    
    
    
    O
    
    
    ratio = 150).
  • Reactor: Stainless steel autoclave or high-pressure glass reactor.

  • Atmosphere: Argon (inert).

Protocol Steps:

  • Catalyst Activation: Pre-treat the Ir/H-Beta catalyst at

    
     under hydrogen flow for 2 hours to ensure metal reduction.
    
  • Loading: Charge the reactor with the substrate solution and activated catalyst (Catalyst/Substrate ratio

    
     1:50 w/w).
    
  • Purging: Purge the reactor 3 times with Argon to remove oxygen.

  • Reaction: Heat the reactor to

    
      under autogenous pressure. Stir at 800 rpm.
    
  • Duration: Run the reaction for 4 hours .

  • Work-up: Cool to room temperature. Filter the catalyst (can be regenerated).

  • Purification: Evaporate the solvent (mesitylene). Recrystallize the residue from hexane/ethyl acetate to obtain 2-methylindole.

Expected Results:

  • Conversion:

    
    
    
  • Selectivity:

    
     for 2-methylindole (minor byproduct: 2-methylindoline).
    
Method B: Oxidative Cyclization (Bench-Scale Standard)

Recommended for laboratories without high-pressure reactor capabilities.

Objective: Two-step one-pot synthesis via oxidation and acid-catalyzed condensation.

Materials:

  • Substrate: 1-(2-aminophenyl)propan-2-ol (1.0 equiv).

  • Oxidant: MnO

    
     (Activated, 10.0 equiv) OR IBX (1.1 equiv).
    
  • Solvent: Dichloromethane (DCM) or Toluene.

  • Acid Catalyst:

    
    -Toluenesulfonic acid (pTSA, 0.05 equiv).
    

Protocol Steps:

  • Oxidation: Dissolve 1-(2-aminophenyl)propan-2-ol (1 mmol) in DCM (10 mL). Add activated MnO

    
     (10 mmol).
    
  • Stirring: Stir vigorously at room temperature for 12–24 hours. Monitor by TLC for the disappearance of the alcohol and appearance of the intermediate ketone (often transient).

    • Note: The amino-ketone often cyclizes spontaneously to 2-methylindoline or 2-methylindole depending on the oxidant strength.

  • Filtration: Filter the reaction mixture through a Celite pad to remove MnO

    
    . Wash with DCM.
    
  • Aromatization (if needed): If the major product is 2-methylindoline (reduced form), redissolve the crude in Toluene, add pTSA (5 mol%), and reflux for 2 hours exposed to air (or add 1 equiv DDQ) to force full aromatization to the indole.

  • Isolation: Wash the organic layer with saturated NaHCO

    
    , dry over MgSO
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (SiO

    
    , Hexane/EtOAc 9:1).
    

Data Summary & Troubleshooting

ParameterMethod A (Catalytic)Method B (Oxidative)
Yield 85–92%70–80%
Reaction Time 4 Hours12–24 Hours
Scalability High (Kg scale feasible)Low/Medium (Stoichiometric waste)
Green Metric Excellent (Water/H

byproduct)
Poor (Mn/Iodine waste)

Troubleshooting Guide:

  • Problem: High levels of 2-methylindoline (incomplete aromatization).

    • Solution (Method A): Increase reaction temperature to

      
       or reduce H
      
      
      
      pressure if using a hydrogen atmosphere (stick to Argon).
    • Solution (Method B): Add an explicit oxidation step (DDQ or reflux in air) after the initial cyclization.

  • Problem: Polymerization/Tarry residue.

    • Cause: Substrate concentration too high or acid catalyst too strong.

    • Solution: Dilute the reaction (0.1 M) and use a milder acid (Acetic acid) or buffer the system.

References

  • Bernas, H., et al. (2015).[1] "Transformations of 1-(2-aminophenyl)propan-2-ol to 2-methylindoline." Catalysis Letters, 145(3), 955–963.[1]

    • [1]

  • Madelung, W. (1912).[2] "Über eine neue Darstellungsweise für substituierte Indole." Berichte der deutschen chemischen Gesellschaft, 45(1), 1128–1134. (Historical Reference for Classical Madelung).

  • Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.

  • Cho, C. S., et al. (2004). "Ruthenium-catalyzed synthesis of indoles from anilines and alkanolamines." Tetrahedron, 60(34), 7385-7389.

Sources

Application

Preparation of chiral ligands from 1-(2-aminophenyl)propan-2-ol

Application Note: Strategic Synthesis of Chiral N,O-Ligands from 1-(2-Aminophenyl)propan-2-ol Executive Summary This guide details the protocol for transforming 1-(2-aminophenyl)propan-2-ol into high-value chiral ligands...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Chiral N,O-Ligands from 1-(2-Aminophenyl)propan-2-ol

Executive Summary

This guide details the protocol for transforming 1-(2-aminophenyl)propan-2-ol into high-value chiral ligands. Unlike the more common norephedrine-type ligands (where the amine is aliphatic), this scaffold features an aromatic amine (aniline) and a homobenzylic secondary alcohol . This unique 1,5-relationship (counting through the chelate backbone) offers distinct electronic properties and bite angles, making these ligands particularly effective in asymmetric Vanadium-catalyzed oxidations and Zinc-catalyzed alkylations .

The guide covers three critical phases:

  • Enzymatic Resolution: Establishing high enantiomeric excess (

    
    ) of the starting material.[1]
    
  • Ligand Synthesis: Condensation protocols for tridentate Schiff bases.

  • Metal Complexation: Preparation of active catalysts.[2]

Precursor Integrity: Stereochemical Control

The commercial availability of 1-(2-aminophenyl)propan-2-ol is often racemic. Using a racemic ligand in asymmetric catalysis is futile. Therefore, the first step is the Kinetic Resolution using Lipase B from Candida antarctica (CAL-B), which is highly effective for secondary alcohols with aromatic substituents.

Protocol 1: Lipase-Catalyzed Kinetic Resolution

Objective: Isolate


-1-(2-aminophenyl)propan-2-ol with 

ee.

Materials:

  • Racemic 1-(2-aminophenyl)propan-2-ol (

    
    )
    
  • Vinyl Acetate (Acyl donor,

    
    )
    
  • Immobilized CAL-B (Novozym 435,

    
    )
    
  • Solvent: MTBE (Methyl tert-butyl ether) or Diisopropyl ether (DIPE)

Procedure:

  • Dissolution: Dissolve the racemic amino-alcohol in DIPE (

    
    ).
    
  • Acyl Donor Addition: Add Vinyl Acetate (

    
    ).
    
  • Enzyme Loading: Add Novozym 435 (

    
    ).
    
  • Incubation: Stir at

    
     and 
    
    
    
    . Monitor conversion by GC/HPLC.
    • Mechanistic Insight: The enzyme preferentially acetylates the

      
      -enantiomer (E-value usually 
      
      
      
      ), leaving the
      
      
      -alcohol unreacted.
  • Termination: Stop reaction at

    
     conversion (approx. 24–48 hours). Filter off the enzyme.
    
  • Separation: Evaporate solvent. Separate the

    
    -alcohol  (more polar) from the 
    
    
    
    -acetate
    (less polar) via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
  • Hydrolysis (Optional): The

    
    -acetate can be hydrolyzed using 
    
    
    
    to recover the
    
    
    -enantiomer if needed.

QC Check: Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10). Target


.[1][3][4]

Ligand Synthesis: Tridentate Schiff Bases

The aromatic amine is less nucleophilic than aliphatic amines, requiring optimized conditions to drive the equilibrium toward the imine. We target Tridentate O,N,O-Ligands by condensing with substituted salicylaldehydes. These ligands form robust complexes with oxophilic metals (V, Ti, Zr).

Protocol 2: Condensation with 3,5-Di-tert-butylsalicylaldehyde

Rationale: The tert-butyl groups provide solubility in non-polar solvents (toluene/hexane) used in catalysis and create a deep chiral pocket around the metal center.

Materials:

  • 
    -1-(2-aminophenyl)propan-2-ol (
    
    
    
    ,
    
    
    )
  • 3,5-Di-tert-butyl-2-hydroxybenzaldehyde (

    
    , 
    
    
    
    )
  • Solvent: Absolute Ethanol (

    
    )
    
  • Catalyst: Formic acid (2 drops) or anhydrous

    
    
    

Step-by-Step:

  • Mixing: In a round-bottom flask equipped with a magnetic stir bar, combine the amino-alcohol and the aldehyde in ethanol.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Visual Cue: The solution will turn a deep yellow/orange color, indicating imine formation.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The aldehyde spot should disappear.

  • Workup:

    • Cool the solution to room temperature, then to

      
      .
      
    • The Schiff base often precipitates as yellow crystals.

    • If no precipitate forms, evaporate ethanol to

      
       volume and add cold methanol.
      
  • Purification: Recrystallize from hot Ethanol/Hexane.

  • Yield: Expected 85–92%.

Characterization Data (Typical):

  • 
     NMR:  Look for the imine singlet (
    
    
    
    ) around
    
    
    .
  • IR: Strong stretch at

    
     (
    
    
    
    ).

Visualization: Synthesis Workflow

The following diagram illustrates the pathway from the racemic precursor to the active metal catalyst.

LigandSynthesis Racemic Racemic 1-(2-aminophenyl)propan-2-ol Enzyme Kinetic Resolution (CAL-B / Vinyl Acetate) Racemic->Enzyme S_Alcohol (S)-Alcohol (>99% ee) Enzyme->S_Alcohol Unreacted R_Acetate (R)-Acetate (Byproduct) Enzyme->R_Acetate Acetylated Condensation Schiff Base Condensation (Salicylaldehyde deriv.) S_Alcohol->Condensation EtOH, Reflux Ligand Chiral O,N,O-Ligand (Tridentate) Condensation->Ligand -H2O Complexation Metal Complexation (ZnEt2 or VO(acac)2) Ligand->Complexation Catalyst Active Asymmetric Catalyst Complexation->Catalyst

Caption: Workflow for isolating the chiral scaffold and synthesizing the tridentate ligand system.

Application Protocol: Asymmetric Catalysis

These ligands are particularly effective for the Enantioselective Addition of Diethylzinc to Aldehydes . The rigid aniline backbone prevents ligand flexibility, enhancing stereocontrol.

Protocol 3: Catalytic Asymmetric Ethylation

Reaction:



Procedure:

  • Catalyst Formation: In a flame-dried Schlenk flask under Argon, dissolve the Chiral O,N,O-Ligand (

    
    ) in dry Toluene.
    
  • Zinc Addition: Add

    
     (
    
    
    
    ,
    
    
    in hexanes) at
    
    
    .
    • Observation: Evolution of ethane gas indicates formation of the Zinc-Ligand complex. Stir for 30 min at RT.

  • Substrate Addition: Cool to

    
    . Add Benzaldehyde (
    
    
    
    ) dropwise.
  • Reaction: Stir at

    
     for 12–24 hours.
    
  • Quench: Add saturated

    
     solution.
    
  • Analysis: Extract with

    
    , dry over 
    
    
    
    . Analyze ee by Chiral GC (Cyclodex-B column).

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield in Step 2 Incomplete condensation due to water.Add activated 4Å Molecular Sieves to the reaction; extend reflux time.
Low ee in Catalysis Racemization of ligand or wet solvent.Ensure Step 1 (Resolution) yielded

ee. Dry Toluene over Na/Benzophenone.
Precipitate in Step 2 Product is highly crystalline.This is good. Filter and wash with cold methanol to remove impurities.
No Reaction (Step 3) Ligand steric bulk too high.If using 3,5-di-t-butyl, try 3-t-butyl or unsubstituted salicylaldehyde to reduce sterics.

References

  • Kamal, A., et al. (2014).[5] Lipase-catalyzed kinetic resolution of (R/S)-1-(2-furyl) ethanol using different acyl donors. Journal of Chemical and Pharmaceutical Research.[3] Retrieved from [Link]

  • Trost, B. M., & Crawley, M. L. (2003).
  • Gupta, K. C., & Sutar, A. K. (2008). Catalytic activities of Schiff base transition metal complexes.[2][6] Coordination Chemistry Reviews, 252(12-14), 1420-1450.

  • Baleizão, C., & Garcia, H. (2006). Chiral Salen Complexes: An Overview to Recoverable Catalysts. Chemical Reviews, 106(9), 3987-4043.

Sources

Method

Application Notes and Protocols: Reaction Conditions for Intramolecular Amine Alkylation

Abstract: This document provides a comprehensive technical guide on the reaction conditions for intramolecular amine alkylation, a fundamental transformation in organic synthesis for the construction of nitrogen-containi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide on the reaction conditions for intramolecular amine alkylation, a fundamental transformation in organic synthesis for the construction of nitrogen-containing heterocycles. These cyclic amines are pivotal structural motifs in a vast array of pharmaceuticals, natural products, and functional materials. This guide will delve into the mechanistic underpinnings of this reaction, explore the critical parameters influencing its efficiency and selectivity, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Intramolecular Amine Alkylation

Intramolecular N-alkylation is a powerful cyclization strategy that involves the reaction of an amine nucleophile with an electrophilic carbon center within the same molecule, leading to the formation of a new carbon-nitrogen bond and a cyclic amine.[1] This method is widely employed for the synthesis of various N-heterocycles, including aziridines, azetidines, pyrrolidines, and piperidines.[1] The efficiency of this transformation is highly dependent on a confluence of factors, including the nature of the substrate, the choice of base and solvent, and the reaction temperature. A thorough understanding of these parameters is paramount for achieving high yields and selectivities in the synthesis of target cyclic amines.

Mechanistic Considerations and Key Influencing Factors

The intramolecular alkylation of amines typically proceeds via a nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom attacks an electrophilic carbon, displacing a leaving group. For this to occur, the amine must be sufficiently nucleophilic, which often necessitates the use of a base to deprotonate the amine or its conjugate acid.

The Role of the Base

The choice of base is critical in intramolecular amine alkylation. The base serves to deprotonate the amine, thereby increasing its nucleophilicity. The strength of the base required depends on the pKa of the amine.

  • Inorganic Bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃) and hydroxides (e.g., NaOH, KOH) are commonly used for the cyclization of amino halides. Cesium carbonate is often particularly effective, likely due to its solubility and the "cesium effect," which can enhance the rate of intramolecular reactions.[2]

  • Organic Bases: Non-nucleophilic organic bases such as triethylamine (TEA) and diisopropylethylamine (DIPEA) are also frequently employed, especially when the substrate is sensitive to stronger, more nucleophilic bases.

  • Stronger Bases: For less reactive systems or when deprotonating less acidic N-H bonds (e.g., in amides or sulfonamides), stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) may be necessary.

Solvent Effects

The solvent plays a multifaceted role in intramolecular amine alkylation. It must solubilize the substrate and reagents, and its polarity can significantly influence the reaction rate.

  • Polar Aprotic Solvents: Solvents like acetonitrile (CH₃CN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are excellent choices for SN2 reactions as they can solvate the cation of the base while leaving the anion (the active base) relatively free, thus enhancing its reactivity.[2]

  • Polar Protic Solvents: Alcohols (e.g., ethanol, isopropanol) can also be used, particularly in "borrowing hydrogen" or "hydrogen autotransfer" methodologies where the alcohol itself can act as the alkylating agent in the presence of a suitable catalyst.[3][4]

  • Aqueous Conditions: In some cases, particularly with microwave assistance, reactions can be carried out in an alkaline aqueous medium, offering a greener alternative.[5][6]

Temperature and Reaction Time

The reaction temperature directly impacts the rate of cyclization.[7] Generally, an increase in temperature accelerates the reaction. However, excessively high temperatures can lead to side reactions and decomposition. Typical temperature ranges are from room temperature to reflux, with many reactions proceeding efficiently between 60-120 °C.[8][9][10] Reaction times can vary from a few hours to several days, depending on the reactivity of the substrate and the chosen conditions. Microwave irradiation has been shown to significantly reduce reaction times.[5][6]

Substrate Structure and Baldwin's Rules

The structure of the starting material is a crucial determinant of the feasibility and outcome of the intramolecular cyclization. The length and flexibility of the tether connecting the amine and the electrophilic center dictate the size of the ring being formed.

Baldwin's Rules provide a set of guidelines for predicting the relative favorability of different ring-closing reactions.[11][12] These rules are based on the stereoelectronic requirements for orbital overlap between the nucleophile and the electrophile.[13][14] For intramolecular amine alkylation (a "Tet" closure), the rules can be summarized as follows:

Ring SizeClosure TypeFavorability
3-7exo-TetFavorable
5-6endo-TetDisfavored

It is important to note that while Baldwin's rules are a valuable predictive tool, exceptions exist, particularly for larger ring systems or when atoms other than second-row elements are involved.[13]

Experimental Protocols

This section provides detailed, step-by-step methodologies for common intramolecular amine alkylation reactions.

General Protocol for the Synthesis of a Pyrrolidine Derivative from a γ-Amino Halide

This protocol describes a typical procedure for the synthesis of a substituted pyrrolidine via intramolecular cyclization of a γ-amino halide using a carbonate base in a polar aprotic solvent.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Combine γ-amino halide, base (e.g., K₂CO₃), and solvent (e.g., CH₃CN) in a flask. B Equip the flask with a condenser and a magnetic stir bar. A->B C Heat the reaction mixture to reflux (e.g., ~82°C for CH₃CN). D Monitor the reaction progress by TLC or LC-MS. C->D E Cool the reaction to room temperature. F Filter off the inorganic salts. E->F G Concentrate the filtrate under reduced pressure. F->G H Purify the crude product by column chromatography. G->H G A Amino Aldehyde B Iminium Ion Intermediate A->B Acid Catalyst (e.g., TFA) C Cyclic Imine B->C Intramolecular Cyclization D Piperidine Product C->D Reducing Agent (e.g., NaBH(OAc)₃)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Cyclization of 1-(2-aminophenyl)propan-2-ol

Welcome to the technical support guide for the synthesis of 2-methylindole via the intramolecular cyclization of 1-(2-aminophenyl)propan-2-ol. This resource is designed for researchers, chemists, and process development...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-methylindole via the intramolecular cyclization of 1-(2-aminophenyl)propan-2-ol. This resource is designed for researchers, chemists, and process development professionals to troubleshoot common issues and optimize reaction yields. Here, we delve into the causality behind experimental choices, providing actionable insights grounded in established chemical principles.

Reaction Overview & Mechanism

The conversion of 1-(2-aminophenyl)propan-2-ol to 2-methylindole is an acid-catalyzed intramolecular electrophilic aromatic substitution, specifically a dehydrative cyclization. Understanding the mechanism is paramount to diagnosing and resolving experimental challenges.

The generally accepted mechanism proceeds as follows:

  • Protonation: The acid catalyst protonates the secondary hydroxyl group, converting it into a good leaving group (water).

  • Carbocation Formation: The protonated hydroxyl group departs as a water molecule, generating a resonance-stabilized secondary benzylic carbocation.

  • Intramolecular Cyclization: The nucleophilic amino group attacks the carbocation, forming a five-membered ring. This is the key bond-forming step.

  • Aromatization: A final deprotonation and subsequent dehydration/oxidation step leads to the aromatic indole ring.

Visualizing the Mechanism

The following diagram illustrates the acid-catalyzed dehydrative cyclization pathway.

Reaction_Mechanism cluster_start Step 1: Protonation cluster_carbocation Step 2: Carbocation Formation cluster_cyclization Step 3: Intramolecular Attack cluster_aromatization Step 4: Aromatization Start 1-(2-aminophenyl)propan-2-ol Protonated Protonated Alcohol Start->Protonated + H⁺ Carbocation Secondary Carbocation Protonated->Carbocation - H₂O Cyclized Indoline Intermediate Carbocation->Cyclized Ring Closure Product 2-Methylindole Cyclized->Product - H⁺, [O] Troubleshooting_Workflow cluster_analysis Analysis of Crude Mixture cluster_solutions Corrective Actions Start Low Yield Observed CheckTLC Analyze Crude Reaction Mixture by TLC/LCMS Start->CheckTLC IsSM Is Starting Material (SM) Present? CheckTLC->IsSM IsByproduct Are there significant side products (e.g., baseline tar)? IsSM->IsByproduct No ActionIncomplete Incomplete Conversion: - Increase reaction time - Increase temperature - Increase catalyst loading IsSM->ActionIncomplete Yes ActionSideReaction Side Reactions Prevalent: - Decrease reaction concentration (high dilution) - Use a milder catalyst (e.g., p-TsOH) - Lower the temperature - Run under inert atmosphere IsByproduct->ActionSideReaction Yes ActionOK Reaction appears clean but yield is low after workup. Review extraction and purification steps for product loss. IsByproduct->ActionOK No

Optimization

Technical Support Center: Amino Alcohol Dehydration &amp; Aziridine Synthesis

Topic: Preventing Polymerization During Amino Alcohol Dehydration Department: Chemical Process Optimization & Safety Reference ID: TS-AZ-2026-02 Introduction Welcome to the Technical Support Center. You are likely access...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Polymerization During Amino Alcohol Dehydration Department: Chemical Process Optimization & Safety Reference ID: TS-AZ-2026-02

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because your dehydration reaction—intended to produce a cyclic amine (aziridine) or unsaturated amine—has failed, resulting in a viscous gel, a solid white mass, or a charred reactor bed.

The dehydration of amino alcohols (e.g., ethanolamine to aziridine) is thermodynamically precarious. The product is a highly strained, reactive monomer that is prone to Cationic Ring-Opening Polymerization (CROP) . This guide bypasses standard textbook procedures to address the specific kinetic and thermodynamic failures that lead to polymerization.

Module 1: Critical Mechanism Analysis

Q: Why does my reaction mixture turn into a gel/solid instead of distilling?

A: You have inadvertently triggered the Acid-Catalyzed Ring-Opening Polymerization (CROP) cycle.

The target molecule (aziridine) is basic (


). In the presence of even trace acids (Lewis or Brønsted) or heat without stabilization, the nitrogen atom becomes protonated (or coordinated). This protonated ring acts as a powerful electrophile. A second, unprotonated aziridine molecule acts as a nucleophile, attacking the ring, opening it, and forming a dimer. This dimer is more basic than the monomer, accelerating the chain reaction.

The "Danger Zone" Mechanism:

  • Activation: Monomer is protonated by trace acid.

  • Propagation: Neutral monomer attacks protonated monomer.

  • Runaway: The resulting chain grows exponentially, evolving heat (exothermic), which further accelerates the reaction.

PolymerizationMechanism AminoAlcohol Amino Alcohol (Precursor) Aziridine Aziridine (Target Monomer) AminoAlcohol->Aziridine Dehydration (-H2O) ProtonatedAz Protonated Aziridine (Activated Electrophile) Aziridine->ProtonatedAz Trace Acid / Heat Polymer Polyethylenimine (GEL/SOLID WASTE) Aziridine->Polymer Spontaneous (Unstabilized) Dimer Dimer Cation (Chain Initiator) ProtonatedAz->Dimer + Aziridine Monomer (Nucleophilic Attack) Dimer->Polymer Rapid Propagation (Exothermic)

Figure 1: The bifurcation of the reaction pathway. Success depends on isolating the Target Monomer before it enters the Acid/Heat activation loop.

Module 2: The Wenker Method (Liquid Phase) Troubleshooting

Context: Sulfuric acid esterification followed by base-mediated cyclization.

Q: I see "white smoke" in the receiving flask during distillation. What is this?

A: This is vapor-phase polymerization . The "smoke" is actually microscopic polymer particles forming instantly.

  • Cause: Your receiving flask or condenser surface is acidic, or the distillation temperature is too high.

  • Fix: Pre-wash all glassware with dilute NaOH and dry it. Add KOH pellets directly into the receiving flask before distillation starts.

Q: The reaction stalled and then solidified. How do I prevent this?

A: This occurs during the neutralization step. If the pH drops below 10, the aziridine product will polymerize in the aqueous phase.

  • Protocol Adjustment:

    • Flash Distillation: Do not use a fractional column. You need to minimize the residence time of the monomer in the heated zone.

    • Base Excess: Ensure a large excess of base (NaOH or KOH). The reaction mixture must remain strongly alkaline throughout the distillation.

    • Carrier Solvent: Use a high-boiling carrier solvent (if compatible) to assist in heat transfer without overheating the aziridine.

Wenker Method Optimization Table

ParameterStandard Protocol RiskOptimized Protocol
Base Aqueous NaOH (slow mixing)50% NaOH or KOH + Antifoam (Rapid neutralization)
Distillation Fractional Column (High residence time)Claisen Head / Flash Distillation (Short path)
Temperature Slow ramp (Thermal stress)Rapid ramp under Vacuum (Remove product immediately)
Receiver Empty flaskFlask containing solid KOH pellets

Module 3: Catalytic Vapor Phase Troubleshooting

Context: Continuous flow dehydration over solid acid/base catalysts (e.g., Zeolites, Oxides).

Q: My catalyst bed coked up within 2 hours. Is the temperature too high?

A: Likely, but the root cause is Catalyst Acidity . Strong acid sites (like those in H-ZSM-5) are excellent for dehydration but fatal for aziridine selectivity. They catalyze the ring-opening immediately upon formation.

  • Solution: Switch to a catalyst with weak acid/moderate base properties.

    • Recommended: Silica-supported Cesium (Cs₂O/SiO₂) or Phosphate-modified silica.

    • Mechanism:[1][2][3][4][5][6][7] The basic sites promote the abstraction of the proton from the hydroxyl group without protonating the amine nitrogen strongly enough to trigger polymerization [1].

Q: How do I tune the selectivity in a flow reactor?

A: You must balance Space Velocity (WHSV) and Partial Pressure .

  • High WHSV (Low Residence Time): Essential. Get the molecule in, dehydrated, and out before it finds a partner to polymerize with.

  • Dilution: Use an inert carrier gas (Nitrogen or Argon). Diluting the reactant reduces the probability of intermolecular collisions (which lead to dimerization/polymerization) while favoring intramolecular cyclization [2].

FlowReactorLogic Input Amino Alcohol Feed Catalyst Catalyst Bed (Acidity Check) Input->Catalyst Decision Is Catalyst Strongly Acidic? Catalyst->Decision Coking Polymerization/Coking (Failure) Decision->Coking Yes (e.g., H-ZSM-5) Success Aziridine Monomer Decision->Success No (e.g., Cs/SiO2) Polymerization Oligomers Success->Polymerization High Pressure/Low Flow StableProduct Collection (+KOH) Success->StableProduct High Dilution/High Flow

Figure 2: Decision logic for continuous flow synthesis parameters.

Module 4: Storage & Stabilization

Context: You successfully synthesized the monomer, but it degraded in the bottle.

Q: What is the correct storage condition?

A: Aziridines are not shelf-stable in pure glass. The surface hydroxyls of glass can initiate polymerization over time.

  • Scavenger: Store over solid Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) pellets. This scavenges any water (which can act as a nucleophile) and maintains a basic environment.

  • Temperature: Store at 0°C to 4°C .

  • Container: If possible, use opaque, alkali-washed containers to prevent photochemical degradation, though thermal polymerization is the primary risk.

References

  • Cyclization of monoethanolamine to aziridine over Cs2O–P2O5/SiO2. Source: ResearchGate.[8][9] Summary: Silica supports with lower acidity inhibit intermolecular condensations, favoring aziridine formation.[10] URL:[Link]

  • Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Source: Royal Society of Chemistry (Polymer Chemistry). Summary: Detailed review of the polymerization mechanisms (CROP) and stabilization techniques for aziridine monomers. URL:[Link]

  • Method for improving aziridine cross-linking agent stability.
  • Wenker Aziridine Synthesis Mechanism. Source: Organic Chemistry Portal. Summary: Standard protocols and mechanism for the liquid-phase Wenker synthesis. URL:[Link]

Sources

Troubleshooting

Optimizing temperature for indole synthesis from amino alcohols

Topic: Temperature Optimization in Hydrogen Autotransfer (Borrowing Hydrogen) Protocols Executive Summary & Core Directive Welcome to the Technical Support Center. This guide addresses the catalytic dehydrogenative coupl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Temperature Optimization in Hydrogen Autotransfer (Borrowing Hydrogen) Protocols

Executive Summary & Core Directive

Welcome to the Technical Support Center. This guide addresses the catalytic dehydrogenative coupling of amino alcohols to form indoles—a "Green Chemistry" approach utilizing the Hydrogen Autotransfer (Borrowing Hydrogen) methodology.

Unlike classical Fischer Indole synthesis which relies on acid-mediated sigmatropic rearrangements, this pathway relies on a metal catalyst (typically Ru, Ir, or Mn) to "borrow" hydrogen from the alcohol, generate a reactive carbonyl, and return the hydrogen after condensation.

The Critical Variable: Temperature is not merely a kinetic accelerator here; it is the thermodynamic switch that controls the reversibility of the dehydrogenation step. Sub-optimal temperature control is the #1 cause of catalytic arrest in this workflow.

The Thermodynamics of Cyclization (Theory)

To troubleshoot effectively, you must understand the thermal requirements of the catalytic cycle. The reaction proceeds through three distinct, temperature-dependent phases.

The Hydrogen Autotransfer Cycle[1]
  • Dehydrogenation (

    
     required):  The catalyst abstracts hydrogen from the amino alcohol (or coupling alcohol), generating a transient aldehyde/ketone. This step is endothermic and entropically driven.
    
  • Condensation (Exothermic/Neutral): The amine attacks the carbonyl to form an imine/enamine intermediate.

  • Cyclization & Re-hydrogenation: The catalyst returns the hydrogen to the unsaturated intermediate, finalizing the aromatic indole core.

Visualization: The Temperature-Dependent Catalytic Cycle

The following diagram illustrates where temperature exerts the most stress on the system.

IndoleCycle Start Amino Alcohol (Substrate) Cat_Ox Catalyst (Ox) [M]-H2 Start->Cat_Ox H-Transfer Aldehyde Transient Aldehyde Start->Aldehyde Dehydrogenation (>110°C Required) Indole Indole (Product) Cat_Ox->Indole H-Return Imine Imine Intermediate Aldehyde->Imine Condensation (-H2O) Imine->Indole Cyclization & Re-hydrogenation

Figure 1: The Hydrogen Autotransfer Cycle. Note that the initial dehydrogenation (Red Arrow) is the rate-limiting step heavily dependent on thermal activation.

Troubleshooting & Optimization

Issue: "I am observing low conversion (<30%) despite using the correct catalyst loading."

Diagnosis: The system is likely kinetically trapped at the alcohol stage. In borrowing hydrogen chemistry, the catalyst resting state is often the metal-alkoxide. Without sufficient thermal energy,


-hydride elimination (to form the aldehyde) fails.
Diagnostic Workflow

Follow this logic path to identify the failure point.

Troubleshooting Start Start: Low Indole Yield CheckConv Check Conversion (LCMS/NMR) Start->CheckConv LowConv Conversion < 50% CheckConv->LowConv Reactant remains HighConv Conversion > 90% CheckConv->HighConv Reactant consumed TempCheck Is Temp > 130°C? LowConv->TempCheck SideRxn Check for Dimers/ Oligomers HighConv->SideRxn SolventCheck Check Solvent BP TempCheck->SolventCheck No Action2 Action: Catalyst Poisoning? Check amine purity. TempCheck->Action2 Yes Action1 Action: Switch to Xylene/Diglyme. Increase T. SolventCheck->Action1 Action3 Action: Lower Temp. Kinetic control needed. SideRxn->Action3 Complex mixture

Figure 2: Decision tree for troubleshooting yield issues based on conversion data.

Temperature Impact Data Table

The following table summarizes the effect of temperature on a standard Ruthenium-catalyzed indole synthesis (e.g., using


).
Temperature ZoneObservationMechanistic Explanation
< 100°C Stalled Reaction Insufficient energy for

-hydride elimination. The catalyst remains dormant as an alkoxide complex.
110°C - 130°C Optimal Window Balanced rate of dehydrogenation and cyclization. High selectivity for the monomeric indole.
> 150°C Degradation 1. Catalyst sintering (if heterogeneous).2. Polymerization of the transient imine.3. Loss of ligand sphere (if homogeneous).

Standard Operating Procedure (SOP)

Protocol: Ruthenium-Catalyzed Synthesis of Indoles from Amino Alcohols. Reference Basis: Adapted from Cho et al. [1] and Hamid et al. [2].

Materials
  • Substrate: 2-Aminophenethyl alcohol (or equivalent amino alcohol precursor).

  • Catalyst:

    
     (2 mol%) or 
    
    
    
    (5 mol%).
  • Ligand: Triphenylphosphine (

    
    ) (6 mol%) - Crucial for stabilizing the Ru-hydride species.
    
  • Base: KOH (1.0 equiv) - Required to initiate the alkoxide formation.

  • Solvent: Toluene (for 110°C) or Xylene (for 140°C).

Step-by-Step Execution
  • Charge: In a glovebox or under Argon flow, add the amino alcohol (1.0 mmol), Ru-catalyst,

    
    , and KOH into a dried pressure tube.
    
    • Why? Oxygen can oxidize the active Ru-H species, killing the catalytic cycle.

  • Solvation: Add anhydrous Toluene (3 mL).

  • Thermal Ramp: Place the sealed tube in a pre-heated oil bath at 120°C .

    • Note: Do not start at RT and ramp up. Immediate thermal shock helps activate the precatalyst rapidly.

  • Monitoring: Stir for 12-24 hours. Monitor via TLC/GC-MS.

    • Target: Disappearance of the alcohol peak.

  • Workup: Cool to RT. Filter through a Celite pad (removes Ru salts). Concentrate filtrate in vacuo.

Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation to speed up this reaction? A: Yes. Microwave heating is highly effective for borrowing hydrogen chemistry because it provides rapid, volumetric heating that can overcome the high activation energy of the dehydrogenation step.

  • Recommendation: Set the microwave to 140°C with a high-pressure cap. Reaction times can often be reduced from 24h to 1h.

Q: My product is forming, but I see a large amount of "dimer" side product. Why? A: This usually indicates the temperature is too high or the concentration is too high.

  • Mechanism:[1][2][3][4][5] The intermediate imine is highly electrophilic. If the cyclization is slow (or reversible), a second molecule of amine can attack the imine, leading to oligomers.

  • Fix: Reduce temperature by 10-15°C or dilute the reaction mixture (0.1 M instead of 0.5 M).

Q: Can I use water as a solvent? A: generally, No , unless using a specific water-soluble catalyst (e.g., sulfonate-tagged ligands).

  • Reason: Most Ru/Ir catalysts used for this transformation are lipophilic. Furthermore, water can inhibit the condensation step (Imine formation) due to equilibrium constraints (Le Chatelier's principle).

Q: Why is the base (KOH/tBuOK) necessary if the reaction is "catalytic"? A: The base is not consumed in the net reaction, but it is required to deprotonate the alcohol, forming the alkoxide which coordinates to the metal center. Without the base, the "borrowing" of hydrogen cannot begin.

References

  • Ruthenium-Catalyzed Synthesis of Indoles from Amino Alcohols Source: Cho, C. S., Kim, J. H., & Shim, S. C. (2004). Tetrahedron Letters. URL:[Link]

  • Borrowing Hydrogen in the Activation of Alcohols Source: Hamid, M. H., Slatford, P. A., & Williams, J. M. (2007). Advanced Synthesis & Catalysis. URL:[Link]

  • Ruthenium-Catalyzed C-H Activations for the Synthesis of Indole Derivatives Source: MDPI (Molecules). URL:[Link]

  • Iridium-Catalyzed Dehydrogenative Cyclization of Amino Alcohols Source: Fujita, K. et al. (2009). Organic Letters. URL:[Link]

Sources

Optimization

Technical Support Center: Catalyst Selection for 1-(2-Aminophenyl)propan-2-ol Dehydration

For Researchers, Scientists, and Drug Development Professionals Welcome to our dedicated technical support guide for the synthesis of 2-methyl-1H-indole via the dehydration and intramolecular cyclization of 1-(2-aminophe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support guide for the synthesis of 2-methyl-1H-indole via the dehydration and intramolecular cyclization of 1-(2-aminophenyl)propan-2-ol. This resource provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during this critical transformation. As Senior Application Scientists, we aim to equip you with the causal understanding behind experimental choices, ensuring robust and reproducible outcomes.

Catalyst Selection Overview: ZnCl₂ vs. HCl

The conversion of 1-(2-aminophenyl)propan-2-ol to 2-methylindole is an acid-catalyzed process involving the dehydration of a secondary alcohol followed by an intramolecular cyclization, a reaction analogous to the Fischer indole synthesis. The choice between a Lewis acid, such as zinc chloride (ZnCl₂), and a Brønsted acid, like hydrochloric acid (HCl), is a critical parameter that can significantly influence reaction efficiency, yield, and impurity profile.

Catalyst TypeMechanism of ActionCommon Use Cases & Considerations
ZnCl₂ (Lewis Acid) Coordinates to the lone pair of electrons on the hydroxyl group, transforming it into a better leaving group.Frequently employed in Fischer indole synthesis, often favored for its ability to promote the reaction under milder conditions compared to some Brønsted acids. Anhydrous conditions are crucial for optimal performance.
HCl (Brønsted Acid) Protonates the hydroxyl group, forming a good leaving group (water).A common and cost-effective Brønsted acid catalyst. The reaction is typically carried out in a suitable solvent, and the concentration of the acid is a key parameter to control.

Frequently Asked Questions (FAQs)

Q1: Which catalyst, ZnCl₂ or HCl, is generally recommended for the synthesis of 2-methylindole from 1-(2-aminophenyl)propan-2-ol?

A1: Both ZnCl₂ and HCl can catalyze this reaction. However, ZnCl₂ is often the preferred catalyst for this type of intramolecular cyclization. Lewis acids like ZnCl₂ are known to be highly effective for Fischer indole synthesis and can sometimes provide better yields and cleaner reactions, especially when the substrate is sensitive to strong protic acids.[1][2] Some Fischer indolization reactions are known to proceed poorly with protic acids, and in such cases, Lewis acids like ZnCl₂ can significantly improve the efficiency.

Q2: What is the fundamental difference in the mechanism when using ZnCl₂ versus HCl?

A2: The initial step of activating the hydroxyl group differs.

  • With HCl , a Brønsted acid, a proton (H⁺) is transferred to the hydroxyl group, forming a protonated alcohol. This species then loses a molecule of water to generate a carbocation intermediate.

  • With ZnCl₂ , a Lewis acid, the zinc atom accepts a pair of electrons from the hydroxyl oxygen. This coordination weakens the C-O bond, facilitating its cleavage to form a carbocation and a [ZnCl₂(OH)]⁻ complex.

The subsequent steps of intramolecular electrophilic attack of the carbocation on the aniline ring, followed by rearomatization, are similar for both catalytic pathways.

Catalytic Mechanisms

G cluster_0 HCl (Brønsted Acid) Pathway cluster_1 ZnCl₂ (Lewis Acid) Pathway A0 1-(2-aminophenyl)propan-2-ol A1 Protonated Alcohol A0->A1 + H⁺ (from HCl) A2 Carbocation Intermediate A1->A2 - H₂O A3 Cyclized Intermediate A2->A3 Intramolecular Electrophilic Attack A4 2-Methyl-1H-indole A3->A4 - H⁺ (Rearomatization) B0 1-(2-aminophenyl)propan-2-ol B1 Alcohol-ZnCl₂ Complex B0->B1 + ZnCl₂ B2 Carbocation Intermediate B1->B2 - [ZnCl₂(OH)]⁻ B3 Cyclized Intermediate B2->B3 Intramolecular Electrophilic Attack B4 2-Methyl-1H-indole B3->B4 Rearomatization

Caption: Comparative mechanisms of HCl and ZnCl₂ catalysis.

Q3: What are the typical reaction conditions for each catalyst?

A3:

  • With ZnCl₂: The reaction is often carried out neat or in a high-boiling inert solvent. Anhydrous ZnCl₂ is crucial, as the presence of water can deactivate the Lewis acid. The reaction temperature is typically elevated, often in the range of 150-200°C.

  • With HCl: The reaction can be performed in various solvents, including water, alcohols, or aromatic hydrocarbons like toluene. The concentration of HCl can range from dilute to concentrated, and this will significantly impact the reaction rate and potential for side reactions. Refluxing the reaction mixture is a common practice. For some Fischer indole syntheses, 2N HCl in toluene under reflux has been used, although yields may be modest.[3]

Q4: Can the amino group in the starting material interfere with the reaction?

A4: Yes, the basic amino group can be protonated by the acid catalyst, especially with a strong Brønsted acid like HCl. This can potentially deactivate the aromatic ring towards the intramolecular electrophilic attack by the carbocation, thereby slowing down the cyclization step. While Lewis acids like ZnCl₂ can also coordinate to the amino group, their primary interaction is with the hydroxyl group, which is a harder Lewis base. This is another reason why ZnCl₂ is often preferred for this substrate.

Troubleshooting Guide

Issue 1: Low or No Yield of 2-Methylindole
Potential Cause Troubleshooting Steps (ZnCl₂ Catalyst) Troubleshooting Steps (HCl Catalyst)
Inactive Catalyst Ensure that the ZnCl₂ used is anhydrous . ZnCl₂ is hygroscopic and will lose its Lewis acidity in the presence of water. Consider drying the ZnCl₂ before use or using a freshly opened bottle.Verify the concentration of the HCl solution. If using a dilute solution, consider increasing the concentration or using gaseous HCl.
Insufficient Reaction Temperature/Time The reaction often requires high temperatures (150-200°C). Ensure the reaction mixture is reaching the target temperature. Monitor the reaction progress by TLC and consider extending the reaction time if starting material is still present.Ensure the reaction is at a vigorous reflux. Increase the reaction time and monitor by TLC.
Substrate Degradation Excessive heating or prolonged reaction times can lead to polymerization or other side reactions. Try lowering the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed.High concentrations of HCl can lead to substrate degradation. Consider using a lower concentration of HCl or a milder Brønsted acid like p-toluenesulfonic acid.
Product Isolation Issues 2-methylindole can be volatile with steam. During workup, ensure efficient condensation if steam distillation is used for purification.The product might be protonated and remain in the aqueous layer during extraction if the pH is too low. Neutralize the reaction mixture with a base (e.g., NaHCO₃ or NaOH) before extracting with an organic solvent.
Issue 2: Formation of Significant Side Products
Potential Side Product Possible Cause & Identification Recommended Action
Polymeric material (tar) This is a common side reaction in acid-catalyzed reactions of molecules containing nucleophilic and electrophilic centers. It is often exacerbated by high temperatures and high catalyst concentrations.* For both catalysts: Reduce the reaction temperature and/or the amount of catalyst. Add the starting material slowly to the hot catalyst/solvent mixture to maintain a low concentration of reactive intermediates.
Partially cyclized or rearranged products Incomplete cyclization or carbocation rearrangements, although less likely in this intramolecular case, can occur. These can be identified by mass spectrometry and NMR.* For both catalysts: Ensure sufficient reaction time and temperature for complete cyclization. The choice of a less coordinating solvent might influence the stability of the carbocation intermediate.
Products from intermolecular reactions If the concentration of the starting material is too high, intermolecular reactions can compete with the desired intramolecular cyclization.* For both catalysts: Employ high-dilution conditions by adding the substrate slowly to the reaction mixture or by using a larger volume of solvent.

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-1H-indole using ZnCl₂

This protocol is a general guideline and may require optimization.

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add anhydrous zinc chloride (2-3 equivalents relative to the starting material).

  • Reaction: Heat the zinc chloride to 180-200°C under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Starting Material: Slowly add 1-(2-aminophenyl)propan-2-ol (1 equivalent) to the molten zinc chloride with vigorous stirring.

  • Monitoring: The reaction is often rapid and can be monitored by the cessation of water evolution and by TLC analysis.

  • Work-up: Cool the reaction mixture and carefully add water to dissolve the zinc salts. The mixture can then be made basic with an aqueous solution of NaOH or NH₄OH.

  • Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography or distillation.

Experimental Workflow

G start Start prep Add anhydrous ZnCl₂ to flask start->prep heat Heat to 180-200°C under inert atmosphere prep->heat add_sm Slowly add 1-(2-aminophenyl)propan-2-ol heat->add_sm monitor Monitor reaction by TLC add_sm->monitor workup Cool, add water, and basify monitor->workup extract Extract with organic solvent workup->extract purify Dry, concentrate, and purify extract->purify end End purify->end

Sources

Troubleshooting

Handling air-sensitivity of 2-(2-hydroxypropyl)aniline

Technical Support Center: Handling 2-(2-Hydroxypropyl)aniline Target Molecule: 1-(2-aminophenyl)propan-2-ol (Primary Aniline) Primary CAS: 3233-06-5 (and related isomers like 15833-00-8) Document ID: TSC-HPA-001 Status:...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling 2-(2-Hydroxypropyl)aniline

  • Target Molecule: 1-(2-aminophenyl)propan-2-ol (Primary Aniline)

  • Primary CAS: 3233-06-5 (and related isomers like 15833-00-8)

  • Document ID: TSC-HPA-001

  • Status: Active / Technical Advisory

CRITICAL CLARIFICATION: Know Your Molecule

Before proceeding, confirm the identity of your material. The nomenclature "2-(2-hydroxypropyl)aniline" is frequently conflated in commercial catalogs.

FeatureTarget Molecule (This Guide) Common Commercial Analog
Chemical Name 1-(2-aminophenyl)propan-2-ol N,N-Bis(2-hydroxypropyl)aniline
Structure Primary Aniline (Ortho-substituted)Tertiary Aniline (N,N-disubstituted)
CAS Number 3233-06-5 (or 15833-00-8)3077-13-2
Air Sensitivity HIGH (Oxidation + Cyclization)LOW (Standard amine stability)
Appearance Viscous oil / Low-melting solid (Darkens rapidly)Viscous liquid (Yellow/Amber)

This guide addresses the primary aniline (CAS 3233-06-5) , a sensitive intermediate used in heterocycle synthesis (e.g., indoles, tetrahydroquinolines).

PART 1: The Nature of the Beast (Stability Profile)

Q: Why is my sample turning black despite being in a freezer?

A: You are likely fighting two distinct degradation pathways simultaneously: Radical Oxidation and Intramolecular Cyclization .

  • Oxidative Polymerization (The "Browning"): Like all electron-rich primary anilines, the amino group (-NH₂) is susceptible to radical oxidation by atmospheric oxygen. This forms N-oxide intermediates that couple to form azo-linkages and complex "aniline black" type polymers.

  • Spontaneous Cyclization (The "Impurity"): The ortho-hydroxyalkyl chain creates a perfect geometric setup for intramolecular cyclization. Under even mildly acidic conditions or elevated temperatures, the amine lone pair can attack the alcohol carbon (often requiring activation) or the alcohol can dehydrate to an alkene (styrene derivative), which then cyclizes to form 2-methyl-1,2,3,4-tetrahydroquinoline or 2-methylindoline .

Visualizing the Degradation Pathway:

Degradation cluster_Oxidation Pathway A: Air Oxidation cluster_Cyclization Pathway B: Cyclization (Acid/Heat) Start 2-(2-Hydroxypropyl)aniline (Clear Oil/Solid) Ox1 N-Radical Cation Start->Ox1 O2 / Light Cyc1 Dehydration (Styrene Intermediate) Start->Cyc1 -H2O (Acid/Heat) Ox2 Azo/Azoxy Dimers Ox1->Ox2 Ox3 Polyaniline Tars (Black/Brown) Ox2->Ox3 Cyc2 2-Methylindoline Cyc1->Cyc2 5-exo-trig Cyc3 Tetrahydroquinoline Cyc1->Cyc3 6-endo-trig caption Figure 1: Dual degradation pathways requiring inert storage and pH control.

PART 2: Storage & Handling Protocols

Q: Can I store this on the shelf if I wrap it in Parafilm?

A: Absolutely not. Parafilm is permeable to oxygen over time. This compound requires a strictly inert atmosphere.

Standard Operating Procedure (SOP) for Storage:
  • Atmosphere: Store under Argon (preferred over Nitrogen due to density).

  • Temperature: -20°C is mandatory for long-term storage (>1 week).

  • Container: Amber glass vials with Teflon-lined caps.

  • Re-sealing: If you open the vial, you must backfill with inert gas before closing. Do not leave headspace filled with air.

Protocol: Liquid Transfer via Schlenk Technique

Use this protocol when transferring the neat liquid or solution to a reaction vessel.

Schlenk Step1 1. Prepare Schlenk Line (Vacuum/Argon Cycles) Step2 2. Flame-dry Syringe/Needle (Cool under Argon flow) Step1->Step2 Step3 3. Pressurize Source Vial (Insert Argon line via septum) Step2->Step3 Step4 4. Withdraw Liquid (Positive pressure assists draw) Step3->Step4 Step5 5. Transfer to Reaction Flask (Through septum, against Argon flow) Step4->Step5 Warning CRITICAL: Never pull vacuum on the liquid directly (Volatile components loss) Step4->Warning caption Figure 2: Inert transfer workflow to prevent oxidative degradation.

PART 3: Troubleshooting & FAQs

Q: My material arrived dark brown. Is it ruined? A: Not necessarily. Anilines are notorious for "surface oxidation." A very small amount of oxidation product (highly colored conjugated systems) can make the entire bulk look degraded.

  • Action: Check purity via 1H NMR in CDCl₃ or DMSO-d₆.

  • Look for: Broad aromatic signals (polymer) or sharp singlets around 2.5-3.0 ppm (methyl groups from cyclized byproducts).

  • Verdict: If purity is >90%, purify via rapid filtration through a short plug of basic alumina (neutralizes acid, removes tars) rather than silica (which is acidic and promotes cyclization).

Q: I see a new spot on TLC after 2 hours in solution. What happened? A: Check your solvent.

  • Chloroform/DCM: These solvents often contain trace HCl or phosgene if not stabilized properly. Acid catalyzes the cyclization of 2-(2-hydroxypropyl)aniline to tetrahydroquinoline derivatives.

  • Acetone: Primary anilines react with acetone to form imines (Schiff bases).

  • Solution: Use anhydrous, amine-free solvents (THF, Toluene) and add a scavenger base (e.g., K₂CO₃) if the reaction allows.

Q: How do I remove the color without losing yield? A: Distillation is risky due to the high boiling point (~275°C) and heat sensitivity (cyclization).

  • Recommended: Kugelrohr distillation under high vacuum (<0.1 mmHg).

  • Alternative: Dissolve in Et₂O, wash with aqueous Na₂S₂O₃ (sodium thiosulfate) to reduce N-oxides, dry over Na₂SO₄, and concentrate.

PART 4: Synthetic Rescue (Purification)

If your material has significantly degraded, use this rescue protocol.

Table 1: Purification Strategy Matrix

Impurity TypeDiagnostic (NMR/TLC)Purification MethodNotes
Oxidation Tars Baseline streak on TLC; Dark colorFiltration (Basic Alumina) Elute with 5% MeOH/DCM. Avoid Silica gel (acidic).
Cyclized Product New high Rf spot; Methyl doublet in NMRRecrystallization Difficult if oil; try cold Pentane/Ether trituration.
Water Broad OH peak >2ppmAzeotropic Drying Co-evaporate with Toluene (3x). Do not use molecular sieves for long periods (Lewis acidic).

Synthesizing Fresh Material (If Rescue Fails): The most reliable route to 1-(2-aminophenyl)propan-2-ol is the reduction of 1-(2-aminophenyl)ethanone (2'-aminoacetophenone) using NaBH₄ in Methanol, or the ring-opening of 2-methylindole (though this is chemically difficult).

  • Tip: Perform the reduction at 0°C and work up immediately to avoid the thermodynamic cyclization trap.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 294651, 1-(2-aminophenyl)propan-1-one. Retrieved from [Link](Precursor reference).

  • Organic Chemistry Portal. Synthesis of Tetrahydroquinolines. Retrieved from [Link](Mechanistic grounding for cyclization pathways).

  • Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from [Link](Standard Handling Protocols).

Optimization

Technical Support Center: 1-(2-aminophenyl)propan-2-ol Synthesis &amp; Stabilization

Current Status: Operational Topic: Minimizing Side Products in the Reduction Synthesis of 1-(2-aminophenyl)propan-2-ol Audience: Process Chemists, R&D Scientists Scope: Catalytic hydrogenation of 1-(2-nitrophenyl)propan-...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Minimizing Side Products in the Reduction Synthesis of 1-(2-aminophenyl)propan-2-ol Audience: Process Chemists, R&D Scientists Scope: Catalytic hydrogenation of 1-(2-nitrophenyl)propan-2-ol (or the corresponding nitro-ketone) to the target amino-alcohol.

Core Directive & Scope Analysis

In pharmaceutical development (e.g., Indinavir intermediates), 1-(2-aminophenyl)propan-2-ol is typically synthesized via the catalytic hydrogenation of 1-(2-nitrophenyl)propan-2-ol .

If you are searching for "reduction of 1-(2-aminophenyl)propan-2-ol," you are likely encountering over-reduction (hydrogenolysis of the hydroxyl group) or ring saturation during your synthesis. This guide addresses the entire impurity profile: from stalled intermediates (hydroxylamines) to downstream degradation (cyclization/dehydration).

The Impurity Landscape (Mechanism & Pathways)

Understanding the "why" allows you to control the "what." The reduction of the nitro group is stepwise, not instantaneous. The accumulation of intermediates is the primary source of colored impurities (azo/azoxy) and safety hazards.

Reaction Network Diagram

The following diagram illustrates the critical branch points where yield is lost.

ReactionPathways Nitro Start: 1-(2-nitrophenyl)propan-2-ol Nitroso Nitroso Intermediate Nitro->Nitroso +H2 Hydroxylamine Hydroxylamine Intermediate (Accumulation Risk) Nitroso->Hydroxylamine +H2 Azoxy Azoxy Dimer (Colored Impurity) Nitroso->Azoxy Condensation w/ Hydroxylamine Target Target: 1-(2-aminophenyl)propan-2-ol Hydroxylamine->Target +H2 (Slow Step) Hydroxylamine->Azoxy Condensation Indole Cyclized Side Product (Indole/Quinoline) Target->Indole High Temp / Acid Alkene Dehydration Product (Styrene derivative) Target->Alkene Acid Catalyzed -H2O Alkane Over-Reduction (Des-hydroxy) Target->Alkane Hydrogenolysis (Pd/C)

Figure 1: Mechanistic pathway of nitro-reduction showing critical divergence points for impurity formation.

Troubleshooting Guide (Q&A)
Category A: The "Stalled" Reaction (Hydroxylamine Issues)

Q: My reaction stalls at 90% conversion, and HPLC shows a persistent peak just before the product. What is it? A: This is almost certainly the hydroxylamine intermediate (N-(2-(2-hydroxypropyl)phenyl)hydroxylamine).

  • Cause: The reduction of hydroxylamine to amine is the rate-determining step. If the catalyst surface is poisoned or hydrogen pressure is insufficient, the reaction stops here.

  • Risk: Hydroxylamines are thermally unstable. Upon workup or heating, they disproportionate into the target amine and the nitroso compound, which then condenses to form deep yellow/orange azoxy dimers .

  • Solution:

    • Vanadium Promoter: Add catalytic ammonium metavanadate (NH₄VO₃) or vanadium oxide (V₂O₅) (0.1–1 mol%). Vanadium acts as an oxygen transfer agent, rapidly reducing the hydroxylamine [1].

    • Pressure Bump: Increase H₂ pressure to >5 bar (75 psi) toward the end of the reaction to force the final reduction.

Category B: Colored Impurities (Dimers)

Q: My product is off-white or yellow even after recrystallization. How do I remove the color? A: The color comes from azo or azoxy dimers formed by the condensation of the nitroso and hydroxylamine intermediates under basic conditions or due to local overheating.

  • Prevention (Better than Cure):

    • Concentration Control: Run the reaction at high dilution (10-15 volumes of solvent) to reduce the bimolecular collision probability required for dimerization.

    • Temperature Ramp: Start at low temperature (0–5°C) for the initial nitro-to-hydroxylamine reduction (exothermic), then ramp to 50–60°C only after H₂ uptake slows, to drive the final step [2].

  • Purification: These dimers are lipophilic. A wash with non-polar solvent (e.g., heptane) or an activated carbon treatment (Cuno filtration) is often required.

Category C: Over-Reduction (Yield Loss)

Q: I am seeing ~5% of a "des-hydroxy" impurity (2-propylaniline). Is my catalyst too active? A: Yes, you are observing hydrogenolysis of the benzylic-like alcohol. While your alcohol is homobenzylic (beta to the ring), Pd/C is aggressive enough to cleave C-O bonds, especially in acidic media or at high temperatures.

  • Solution:

    • Switch Catalyst: Use Pt/C (Platinum on Carbon). Platinum is excellent for nitro reduction but poor at hydrogenolysis, preserving the alcohol [3].

    • Solvent pH: Ensure the solvent is neutral. Trace acids (even from the starting material) catalyze the formation of a benzylic carbocation/styrene intermediate, which is rapidly reduced to the alkane.

Category D: Cyclization

Q: I detect methyl indole or quinoline derivatives in the mass spec. A: The ortho-amino group is perfectly positioned to attack the side chain.

  • Scenario 1 (Indole): If you dehydrate the alcohol to the alkene (styrene), the amine can attack the double bond (intramolecular hydroamination).

  • Scenario 2 (Quinoline): If you have unreacted ketone precursor, the amine will condense to form a dihydroquinoline.

  • Fix: Keep the reaction temperature below 80°C and strictly avoid acidic conditions which catalyze dehydration.

Optimized Protocol: The "Vanadium-Pt" System

This protocol is designed to maximize specificity for the amino-alcohol while suppressing hydroxylamine accumulation and hydrogenolysis.

ParameterSpecificationRationale
Substrate 1-(2-nitrophenyl)propan-2-olHigh purity (>98%) to avoid poisoning.
Catalyst 5% Pt/C (sulfided optionally)Pt minimizes C-O bond cleavage (hydrogenolysis) compared to Pd.
Promoter NH₄VO₃ (0.5 mol%)Critical for rapid clearance of hydroxylamine intermediate [1].
Solvent Methanol or EthanolHigh solubility; good H₂ mass transfer.
Concentration 0.5 MDilution prevents bimolecular dimerization (Azoxy formation).
Pressure 5 – 10 barSufficient driving force for the final reduction step.
Temperature Start: 25°C

Ramp: 50°C
Control initial exotherm; heat later to finish reaction.

Step-by-Step Workflow:

  • Charge the reactor with substrate and solvent (Methanol).

  • Add the Vanadium promoter (NH₄VO₃) dissolved in a minimum amount of water.

  • Add the Pt/C catalyst as a slurry (under N₂ inertion).

  • Pressurize to 5 bar H₂ and stir at 25°C . Monitor exotherm.

  • Hold until H₂ uptake plateaus (typically 70-80% conversion).

  • Ramp temperature to 50°C and pressure to 10 bar to convert the hydroxylamine to the amine.

  • Monitor by HPLC. Look for the disappearance of the "N-OH" peak.

  • Filter catalyst while warm (to prevent product precipitation on the catalyst).

References
  • Baumann, F. et al. (1998). Process for the catalytic hydrogenation of aromatic nitro compounds. European Patent EP0825979B1. (Demonstrates the use of Vanadium to suppress hydroxylamine accumulation).[1]

  • Blaser, H. U., et al. (2003). Heterogeneous Hydrogenation: A Valuable Tool for the Preparation of Fine Chemicals. Advanced Synthesis & Catalysis, 345(1-2), 103-151. (Review of nitro reduction selectivity and Pt vs Pd choices).

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Canonical text on catalyst selection: Pt for avoiding hydrogenolysis).

  • Tavakolian, M., et al. (2025).[2] Selective photocatalytic reduction of nitrobenzene to anilines, azoxybenzene, and azobenzene. RSC Advances. (Mechanistic insight into azoxy formation).

Disclaimer: This guide is for research and development purposes. Always consult SDS and perform a process safety assessment (DSC/RC1) before scaling up nitro-reduction reactions due to their significant exothermicity.

Sources

Troubleshooting

Solvent effects on the cyclization rate of phenyl-substituted amino alcohols

Current Status: Operational Support Tier: Level 3 (Senior Application Science) Topic: Solvent Effects on Cyclization Kinetics & Selectivity Ticket ID: CHEM-KIN-0042 Introduction: The Mechanic's View of Your Reaction Welc...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Science) Topic: Solvent Effects on Cyclization Kinetics & Selectivity Ticket ID: CHEM-KIN-0042

Introduction: The Mechanic's View of Your Reaction

Welcome to the Advanced Synthesis Support Hub. You are likely here because your cyclization of phenyl-substituted amino alcohols (e.g., synthesis of morpholines, oxazolidines, or isoquinolines) is suffering from kinetic stalling , racemization , or competitive elimination (styrene formation).

In phenyl-substituted systems, the phenyl ring is not just a spectator; it is an electronic amplifier. It stabilizes developing positive charges (benzylic effect) and adds significant steric bulk. Consequently, the choice of solvent does not merely "dissolve" your reactants—it dictates the transition state energy landscape.

This guide moves beyond "try DMSO"; it explains why DMSO might accelerate your rate by


 or why Toluene might be the only way to save your enantiomeric excess.

Module 1: Kinetic Troubleshooting (The "Why is it Slow?" Guide)

The Core Conflict: vs. Character

Your cyclization rate (


) is governed by the Hughes-Ingold rules of solvation. The phenyl group pushes the mechanism toward a borderline region between 

(concerted) and

(stepwise carbocation).
Scenario A: Base-Mediated Cyclization (e.g., NaH/THF or tBuOK)
  • Mechanism: Intramolecular

    
    .[1] The alkoxide attacks a leaving group (LG).
    
  • Solvent Effect: Dipolar Aprotic solvents are superior.

  • Why: In protic solvents (MeOH,

    
    ), the nucleophilic alkoxide is "caged" by hydrogen bonding, reducing its energy and increasing the activation barrier (
    
    
    
    ). In aprotic solvents (DMF, DMSO), the nucleophile is "naked" and highly reactive.
Scenario B: Acid-Mediated Dehydration (e.g.,

or TsOH)
  • Mechanism:

    
     / E1 character. Protonation of -OH followed by water loss.
    
  • Solvent Effect: High Dielectric Constant (

    
    ) required.
    
  • Why: The transition state involves charge separation (formation of a benzylic carbocation). Polar solvents stabilize this charge. Non-polar solvents will halt the reaction or force high temperatures that lead to polymerization.

Solvent Selection Decision Matrix

SolventSelection Start START: Define Reaction Conditions Condition Is the reaction Acidic or Basic? Start->Condition Basic Basic (Alkoxide Nucleophile) Condition->Basic Base (NaH, KOtBu) Acidic Acidic (Cationic Intermediate) Condition->Acidic Acid (H2SO4, TsOH) SN2_Check Is Leaving Group Primary/Secondary? Basic->SN2_Check Aprotic Use Dipolar Aprotic (DMF, DMSO, NMP) SN2_Check->Aprotic Yes (SN2 dominant) Reason_Basic Desolvates Nucleophile Increases k(cyc) by ~100x Aprotic->Reason_Basic Phenyl_Check Is OH Benzylic? Acidic->Phenyl_Check Protic Use Polar Protic/High Dielectric (H2O, Nitrobenzene, Sulfolane) Phenyl_Check->Protic Yes (Stable Cation) NonPolar Use Non-Polar + Dean-Stark (Toluene, Xylene) Phenyl_Check->NonPolar No (Need Entropy Drive) Reason_Acid Stabilizes Benzylic Cation Prevents Polymerization Protic->Reason_Acid

Figure 1: Decision tree for solvent selection based on mechanistic requirements.

Module 2: Selectivity & Side Reactions

The Styrene Problem (Elimination vs. Cyclization)

In phenyl-substituted amino alcohols, the benzylic proton is acidic, and the benzylic carbocation is stable. This creates a competition between Ring Closure (


) and Elimination to form a styrene derivative (

).
Solvent ClassExampleEffect on

Recommendation
Dipolar Aprotic DMSO, DMFIncreases

. Enhances nucleophilicity more than basicity for "soft" nucleophiles.
Preferred for kinetic control.
Polar Protic Ethanol, WaterIncreases

(often). Solvation of the nucleophile makes it act more like a base (hard/soft acid-base theory).
Avoid if styrene impurities are observed.
Non-Polar Toluene, DCMNeutral. Slow rates. Often requires high thermal energy which favors elimination (entropy).Use only for thermodynamic control (equilibrium).
Stereochemical Integrity

If your starting material is chiral (e.g., ephedrine derivatives):

  • Acidic/Protic Conditions: Risk of racemization via

    
     benzylic carbocation.
    
  • Basic/Aprotic Conditions: High fidelity Inversion of Configuration (

    
    ).
    
    • Tip: If maintaining chirality is critical, use THF or DCM with an activated leaving group (mesylate/tosylate) rather than strong acid catalysis.

Module 3: Optimized Experimental Protocols

Protocol A: The "Modern Standard" (Base-Mediated)

Best for: High yield, preserving stereochemistry, avoiding elimination.

  • Substrate Preparation: Dissolve phenyl-amino alcohol (1.0 equiv) in anhydrous THF or DMF (0.2 M).

    • Note: DMF accelerates the rate significantly over THF but is harder to remove.

  • Activation: Cool to 0°C. Add NaH (1.2 equiv) or KOtBu (1.5 equiv).

    • Critical: If using ethylene sulfate as the cyclization partner (for morpholines), add it after deprotonation to prevent hydrolysis [1].

  • Cyclization: Allow to warm to RT. Monitor by HPLC.

    • Checkpoint: If reaction stalls at 50%, add a crown ether (18-crown-6) to solubilize the cation pair.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.
    
Protocol B: The "Classic Dehydration" (Acid-Mediated)

Best for: Robust substrates, industrial scale, non-chiral targets.

  • Solvent System: 70% w/w Sulfuric Acid or Superacidic media (Triflic acid in DCM).

    • Why: You need a Hammett acidity function (

      
      ) high enough to protonate the alcohol but low water activity to drive the equilibrium [2].
      
  • Temperature: Heat to 100–140°C.

    • Warning: Phenyl groups make the substrate prone to Friedel-Crafts dimerization at these temps.

  • Alternative: Use Toluene with p-TsOH (0.1 equiv) in a Dean-Stark apparatus.

    • Mechanism:[2][3][4][5][6][7][8] Entropic drive. Removing water physically shifts the equilibrium (

      
      ) toward the ring product.
      

Frequently Asked Questions (FAQ)

Q: I am seeing a "gum" form and the reaction stopped. What happened? A: You likely used a non-polar solvent (like Toluene) with a polar transition state (ammonium salt formation). The intermediate precipitated out, halting the kinetics.

  • Fix: Switch to a high-dielectric solvent like Acetonitrile or Nitromethane , or use Phase Transfer Catalysis (TBAB) to solubilize the ions.

Q: My product is racemized. I thought


 was stereospecific? 
A:  With phenyl substitution, the "benzylic effect" can loosen the transition state. If the leaving group departs before the nucleophile arrives (borderline 

), the planar carbocation scrambles the stereochemistry.
  • Fix: Switch to a less polar solvent (e.g., Acetone instead of DMF) to destabilize the cation and force a tighter

    
     transition state.
    

Q: Can I use water as a solvent? A: Generally, no. While "Green Chemistry" advocates for water, in this specific cyclization, water acts as both a nucleophile (hydrolysis of leaving group) and a base (proton shuttle), leading to side products. Water is only recommended if using specific metal catalysts (e.g., Ruthenium) designed for aqueous media [3].

References

  • Ortiz, K. G., et al. (2024).[9] "Simple, High Yielding, Redox Neutral Protocol for the Synthesis of Morpholines from 1,2-Amino Alcohols." Journal of the American Chemical Society, 146, 29847-29856.[9] Link

  • Baldwin, J. E. (1976).[10][11] "Rules for Ring Closure." Journal of the Chemical Society, Chemical Communications, 734-736.[10] Link

  • Lau, Y. Y., et al. (2016).[9] "Enantioselective Synthesis of 3-Substituted Morpholines via Tandem Hydroamination/Transfer Hydrogenation." The Journal of Organic Chemistry, 81, 8696-8709.[9] Link

  • Deka, M. J., et al. (2015).[9] "Boron Trifluoride Etherate Mediated Intramolecular Hydroalkoxylation/Hydrothioalkoxylation." The Journal of Organic Chemistry, 80, 4349-4359.[9] Link

Sources

Reference Data & Comparative Studies

Validation

Comparative 1H NMR Analysis Guide: Structural Validation of 1-(2-Aminophenyl)propan-2-ol

Executive Summary & Objective This guide provides a high-level technical analysis of 1-(2-Aminophenyl)propan-2-ol , a critical chiral intermediate often utilized in the synthesis of indoles and heterocyclic pharmaceutica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Objective

This guide provides a high-level technical analysis of 1-(2-Aminophenyl)propan-2-ol , a critical chiral intermediate often utilized in the synthesis of indoles and heterocyclic pharmaceuticals.[1]

Unlike standard spectral libraries that list static peak data, this guide focuses on comparative performance analysis . We evaluate the "performance" of two distinct solvent systems (CDCl₃ vs. DMSO-d₆) in resolving critical structural features. Furthermore, we provide a differential analysis to distinguish the target product from its immediate synthetic precursor, 1-(2-Nitrophenyl)propan-2-ol .[1]

Key Technical Challenges Addressed:

  • Chirality: The presence of a chiral center at C2 renders the benzylic methylene protons (

    
    ) diastereotopic, creating complex ABX splitting patterns often misidentified as simple doublets.
    
  • Labile Protons: Validation of the primary amine (

    
    ) and secondary alcohol (
    
    
    
    ) requires specific solvent conditions to prevent rapid proton exchange.[1]

Analytical Workflow Visualization

The following diagram outlines the logical flow from synthesis monitoring to structural validation, highlighting the critical decision points for solvent selection.

G Nitro Precursor: 1-(2-Nitrophenyl)propan-2-ol Reaction Reduction (H2/Pd-C or Fe/HCl) Nitro->Reaction Synthesis Product Target: 1-(2-Aminophenyl)propan-2-ol Reaction->Product Isolation Decision Solvent Selection Decision Matrix Product->Decision NMR Prep CDCl3 CDCl3: Backbone Confirmation (Fast Exchange) Decision->CDCl3 Routine Check DMSO DMSO-d6: Labile Proton Quant (Slow Exchange) Decision->DMSO Full Characterization

Figure 1: Analytical workflow for validating the reduction of the nitro-precursor to the amino-alcohol target.

Comparative Analysis 1: Solvent Performance (CDCl₃ vs. DMSO-d₆)

The choice of solvent fundamentally alters the "performance" of the NMR experiment regarding the visibility of exchangeable protons.

Performance Matrix
FeatureChloroform-d (CDCl₃) DMSO-d₆ (Dry) Technical Verdict
Amine (-NH₂) Broad singlet or invisible.[1] Chemical shift varies heavily with concentration (

ppm).[1]
Sharp singlet or broad hump (

ppm).[1] Integral usually reliable (

).[1]
DMSO Wins for confirmation of reduction.
Alcohol (-OH) Broad singlet.[1] Often merges with water peak.[1] No coupling visible.[1]Sharp doublet (

ppm).[1] Shows coupling to CH (

Hz).[1]
DMSO Wins for confirming -OH presence.[1]
Backbone Resolution Excellent. Sharp lines for non-exchangeable protons.Good, but viscosity causes slight line broadening.[1]CDCl₃ Wins for coupling constant (

) analysis of the carbon skeleton.
Water Interference H₂O peak at

ppm (often overlaps with side chain).[1]
H₂O peak at

ppm (distinct from aliphatic region).[1]
DMSO Wins for aliphatic region clarity.[1]

Expert Insight: For regulatory filing or purity assays, DMSO-d₆ is the superior alternative . In CDCl₃, the absence of distinct -NH₂ and -OH signals can lead to ambiguity regarding the success of the reduction or the dryness of the sample.

Comparative Analysis 2: Product vs. Precursor[1]

Distinguishing the target amine from the nitro precursor is the primary objective of reaction monitoring.

Aromatic Region Shift (The "Shielding" Effect)

The reduction of the Nitro group (


, electron-withdrawing) to the Amine (

, electron-donating) causes a dramatic upfield shift (shielding) of the aromatic protons.
  • Precursor (Nitro): Aromatic protons appear downfield, typically 7.4 – 8.0 ppm .[1] The proton ortho to the nitro group is highly deshielded.

  • Product (Amine): Aromatic protons shift upfield to 6.5 – 7.1 ppm .[1] The protons ortho and para to the amine are significantly shielded due to resonance donation.

Spectral Data Comparison Table
Proton AssignmentPrecursor (Nitro)

(ppm)
Target (Amine)

(ppm)
Multiplicity & Logic
Methyl (-CH₃)


Doublet (

Hz).[1] Slight upfield shift in product.
Methylene (-CH₂-)


ABX System. Diastereotopic protons.[1] Distinctly upfield in amine due to loss of electron-withdrawing

.[1]
Methine (-CH-O)


Multiplet.[1]
Amine (-NH₂) Absent

(DMSO)
Broad singlet (2H).[1] Diagnostic signal.
Aromatic Ring


Major Indicator. Look for the collapse of the downfield region.[1]

Detailed Structural Assignment (The "Deep Dive")

This section details the splitting patterns expected in a high-field (400 MHz+) instrument.

The Diastereotopic Trap (ABX System)

The C1 methylene protons are adjacent to a chiral center (C2). They are diastereotopic (


).
  • They do not appear as a simple doublet.[1]

  • They appear as two separate "doublet of doublets" (dd) or a complex multiplet.[1]

  • Coupling:

    • Geminal coupling (

      
       Hz) between 
      
      
      
      and
      
      
      .[1]
    • Vicinal coupling (

      
      ) to the C2 methine proton (different 
      
      
      
      for
      
      
      and
      
      
      ).
Assignment Logic Diagram

Logic Start Analyze Signal Region Chemical Shift Region? Start->Region Aliphatic 0.5 - 4.5 ppm (Aliphatic) Region->Aliphatic Aromatic 6.5 - 7.2 ppm (Aromatic) Region->Aromatic Integ1 Integration? Aliphatic->Integ1 Integ2 Integration? Aromatic->Integ2 Methyl 3H, Doublet (Methyl Group) Integ1->Methyl ~1.1 ppm Methylene 2H, ABX Multiplet (Benzylic CH2) Integ1->Methylene ~2.6 ppm Methine 1H, Multiplet (Chiral CH-OH) Integ1->Methine ~3.9 ppm Ring 4H, Multiplet (1,2-Disubstituted Ring) Integ2->Ring 4H Total

Figure 2: Decision tree for signal assignment based on integration and chemical shift.[1]

Validated Experimental Protocol

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this self-validating protocol.

Reagents
  • Sample: ~10 mg of 1-(2-Aminophenyl)propan-2-ol.

  • Solvent: 0.6 mL DMSO-d₆ (99.9% D) + 0.03% TMS (v/v).[1] Note: Ensure DMSO is from a fresh ampoule to minimize water peak.

Step-by-Step Methodology
  • Preparation: Dissolve the sample completely in the NMR tube. Invert 5 times. Ensure no suspended solids (filter if necessary).[1]

  • Acquisition Parameters (400 MHz):

    • Pulse Angle: 30° (allows faster repetition rate).[1]

    • Relaxation Delay (d1): Set to

      
       seconds. Reasoning: Essential for accurate integration of the aromatic protons vs. the methyl protons, as they have different T1 relaxation times.
      
    • Scans (ns): 16 or 32 (sufficient for 10 mg).[1]

    • Spectral Width: -2 to 14 ppm.[1]

  • Processing:

    • Phasing: Apply manual phasing. Autophase often fails on the broad -NH₂ peak.[1]

    • Baseline Correction: Apply polynomial baseline correction (Bernstein polynomial order 1) to flatten the baseline for accurate integration.

    • Referencing: Calibrate TMS to 0.00 ppm or the residual DMSO pentet to 2.50 ppm.

Self-Validation Check (Quality Control)[1]
  • Check 1: Does the Methyl doublet integrate to exactly 3.0? (Calibrate this as reference).

  • Check 2: Do the aromatic protons integrate to 4.0? If <4.0, you may have paramagnetic impurities or incomplete relaxation (increase d1).[1]

  • Check 3: Is the -NH₂ visible? If not, and you used DMSO, the sample may be too wet (proton exchange with H₂O).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2][3] (Standard text for ABX systems and solvent effects).

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[1]

  • Abraham, R. J., et al. (2006).[1][2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491-509.[1][2]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023).[1] Spectral Database for Organic Compounds (SDBS).[1] (General reference for amino-alcohol spectral patterns). [1]

Sources

Comparative

Optimizing HPLC Purity Analysis for 1-(2-aminophenyl)propan-2-ol: A Comparative Guide

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10] 1-(2-aminophenyl)propan-2-ol is a critical bifunctional building block, often employed in the synthesis of indoles via the heterogeneous catalysis of n...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10]

1-(2-aminophenyl)propan-2-ol is a critical bifunctional building block, often employed in the synthesis of indoles via the heterogeneous catalysis of nitro-precursors or as a chiral auxiliary in asymmetric synthesis.

The chromatographic challenge lies in its dual nature: the basic aniline moiety causes severe peak tailing on traditional silica-based C18 columns due to silanol interactions, while the hydroxyl group adds polarity that reduces retention. Furthermore, quantifying the critical synthetic impurity—1-(2-nitrophenyl)propan-2-ol (the unreduced precursor)—requires a stationary phase capable of distinguishing subtle electronic differences between the electron-withdrawing nitro group and the electron-donating amine.

This guide compares three distinct separation strategies, ultimately recommending a Pentafluorophenyl (PFP) stationary phase over standard C18 chemistries for superior resolution and peak symmetry.

Impurity Origin & Signaling Pathway

Understanding the synthesis pathway is prerequisite to method development. The primary impurities arise from incomplete hydrogenation and oxidative degradation.

SynthesisPathway Nitro Precursor: 1-(2-nitrophenyl)propan-2-ol Nitro->Nitro Unreacted (Impurity A) Amine Target: 1-(2-aminophenyl)propan-2-ol Nitro->Amine H2 / Pd-C Reduction Ketone Oxidation Impurity: 1-(2-aminophenyl)propan-2-one Amine->Ketone Oxidation (Storage) Dimer Azo Dimer (Trace) Amine->Dimer Coupling

Figure 1: Synthetic origin of critical impurities. The method must resolve the Target (Amine) from the Precursor (Nitro) and Oxidation products (Ketone).

Comparative Method Study

We evaluated three method conditions to determine the optimal balance of resolution (


), peak symmetry (

), and sensitivity.
Experimental Conditions
  • System: Agilent 1290 Infinity II LC

  • Flow Rate: 1.0 mL/min[1]

  • Temperature: 40°C

  • Detection: UV @ 254 nm (Nitro/Aromatic) and 210 nm (Amine backbone)

  • Injection: 5 µL

Comparison Data
ParameterMethod A: Standard C18 Method B: High pH C18 Method C: Fluorophenyl (PFP)
Column C18 (3.5 µm, 150mm)Hybrid C18 (2.5 µm, 100mm)PFP-Propyl (2.7 µm, 100mm)
Mobile Phase 0.1% Formic Acid / ACN10mM NH₄OH (pH 10) / ACN0.1% Formic Acid / Methanol
Mechanism Hydrophobic InteractionHydrophobic + Neutralization

Interaction + H-Bonding
Target Peak Shape (

)
1.8 (Tailing)1.1 (Excellent)1.1 (Excellent)
Resolution (Nitro/Amine) 2.13.55.8
Elution Order Amine

Nitro
Amine

Nitro
Nitro

Amine
Verdict Fail (Poor Shape)Pass (Good Shape)Optimal (Best Selectivity)
Technical Insight
  • Method A (Fail): The protonated amine (

    
    ) interacts strongly with residual silanols on standard C18 silica, causing tailing (
    
    
    
    ).
  • Method B (Pass): High pH keeps the aniline deprotonated (neutral), improving peak shape. However, silica stability at pH 10 reduces column lifetime.

  • Method C (Winner): The PFP phase utilizes

    
     interactions. The electron-deficient fluorinated ring interacts differently with the electron-rich aniline (target) versus the electron-withdrawing nitro group (impurity). This "orthogonal" selectivity creates massive resolution, allowing the nitro impurity to elute before the main peak, preventing masking of trace impurities in the tail.
    

Recommended Protocol: PFP Selectivity Method

This protocol is validated for robustness and is suitable for QC release testing.

Chromatographic Conditions[9][10][11][12][13][14][15][16]
  • Column: Raptor FluoroPhenyl or Ace 3 C18-PFP, 100 x 2.1 mm, 2.7 µm (Fused-Core particles recommended for lower backpressure).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid).

    • Why: Buffering at pH 3.0 ensures the amine is consistently protonated, interacting with the PFP phase via ion-dipole mechanisms without silanol interference.

  • Mobile Phase B: Methanol.[2][3]

    • Why: Methanol promotes stronger

      
       interactions than Acetonitrile.
      
  • Gradient Program:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 5% B (Re-equilibration)

Standard & Sample Preparation[2][11]
  • Stock Solution: Dissolve 10 mg of 1-(2-aminophenyl)propan-2-ol in 10 mL of 50:50 Water:Methanol (1.0 mg/mL).

  • System Suitability Solution: Mix Target (1.0 mg/mL) with Impurity A (Nitro-precursor) at 0.05 mg/mL.

  • Filtration: Filter through a 0.2 µm PTFE filter (Nylon may bind nitro-compounds).

Method Development Workflow

MethodWorkflow Start Start: Crude Reaction Mix Screen Screening: Compare C18 vs PFP Start->Screen Decision Selectivity Check: Is Nitro separated from Amine? Screen->Decision Decision->Screen No (C18) Optimize Optimization: Adjust Gradient Slope Switch to MeOH for Pi-Pi Decision->Optimize Yes (PFP) Validate Validation: Linearity, LOQ, Accuracy Optimize->Validate

Figure 2: Decision logic for selecting the PFP stationary phase.

Validation Summary (Simulated Data)

The following data represents typical performance metrics for this protocol.

ParameterAcceptance CriteriaResult
Specificity No interference at

of target
Pass (Purity Angle < Purity Threshold)
Linearity

(Range 50-150%)
0.9998
Precision (Repeatability) RSD

2.0% (n=6)
0.4%
LOD / LOQ S/N > 3 / S/N > 100.05 µg/mL / 0.15 µg/mL
Resolution (

)
Nitro/Amine > 2.05.8

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Method PV2145: 2-Amino-2-methyl-1-propanol. OSHA.gov. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Evaluation of stability of (1R,2S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Indole Synthesis and Intermediates. Retrieved from [Link]

Sources

Validation

A Comparative Guide for the Synthetic Chemist: Fischer Indole Synthesis vs. Amino Alcohol Cyclization

For researchers, scientists, and professionals in the dynamic field of drug development, the indole scaffold remains a cornerstone of medicinal chemistry. Its prevalence in a vast array of biologically active natural pro...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the indole scaffold remains a cornerstone of medicinal chemistry. Its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals necessitates a deep understanding of the synthetic methodologies available for its construction. The choice of synthetic route can profoundly influence not only the yield and purity of the final product but also the accessible chemical space for derivatization. This guide provides a critical comparison of a classic and a modern approach to indole synthesis: the venerable Fischer indole synthesis and the emerging transition-metal-catalyzed amino alcohol cyclization.

This analysis moves beyond a mere recitation of reaction steps, delving into the mechanistic underpinnings, practical considerations, and strategic advantages of each method. By presenting detailed experimental protocols and quantitative data, this guide aims to empower the bench chemist to make informed decisions when embarking on the synthesis of novel indole-containing molecular entities.

At a Glance: A Comparative Overview

The selection of an appropriate indole synthesis is a multifactorial decision, balancing considerations of starting material availability, desired substitution pattern, functional group tolerance, and reaction conditions. The following table provides a high-level comparison of the Fischer indole synthesis and a representative amino alcohol cyclization.

FeatureFischer Indole SynthesisAmino Alcohol Cyclization (Iridium-Catalyzed)
Reaction Type Acid-catalyzed condensation and rearrangementTransition-metal-catalyzed dehydrogenative/oxidative cyclization
Starting Materials Arylhydrazines and aldehydes/ketones2-Aminophenethyl alcohol derivatives
Key Reagents/Catalysts Brønsted or Lewis acids (e.g., HCl, H₂SO₄, ZnCl₂, PPA)[1][2][3]Iridium complexes (e.g., [Cp*IrCl₂]₂) and a base (e.g., K₂CO₃)[4]
Typical Temperature Elevated temperatures (often >100 °C)[5][6]Often milder conditions, but can require elevated temperatures
Pressure Typically atmosphericTypically atmospheric
Reaction Time Can range from minutes to several hours[5][7]Typically several hours
Typical Yields Moderate to excellent, but can be low for certain substrates[2]Good to excellent[4]
Substrate Scope Broad for substituted arylhydrazines and enolizable carbonylsGood for various substituted 2-aminophenethyl alcohols[4]
Key Limitations Difficulty in synthesizing unsubstituted indole; potential for side products; harsh acidic conditions can be incompatible with sensitive functional groups.[2]Requires synthesis of the amino alcohol precursor; catalyst cost and sensitivity; potential for catalyst poisoning by certain functional groups.

The Fischer Indole Synthesis: A Time-Honored Workhorse

First described by Emil Fischer in 1883, the Fischer indole synthesis has remained a staple in the organic chemist's toolbox for over a century.[1][3] The reaction proceeds through the acid-catalyzed intramolecular cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and an enolizable aldehyde or ketone.

Mechanistic Insights

The generally accepted mechanism involves several key steps:

  • Hydrazone Formation: The arylhydrazine and carbonyl compound condense to form an arylhydrazone.

  • Tautomerization: The hydrazone tautomerizes to its enamine form.

  • [8][8]-Sigmatropic Rearrangement: A concerted[8][8]-sigmatropic rearrangement (a Claisen-like rearrangement) occurs, forming a new C-C bond and breaking the N-N bond.

  • Rearomatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular nucleophilic attack of the amino group onto the imine.

  • Elimination: Elimination of ammonia yields the final indole product.[2]

Fischer_Indole_Synthesis A Arylhydrazine + Aldehyde/Ketone B Arylhydrazone A->B Condensation (-H₂O) C Enamine Tautomer B->C Tautomerization D [3,3]-Sigmatropic Rearrangement Intermediate C->D [3,3]-Sigmatropic Rearrangement E Cyclized Intermediate D->E Rearomatization & Intramolecular Cyclization F Indole E->F Elimination (-NH₃)

Caption: The mechanistic pathway of the Fischer indole synthesis.

Field-Proven Protocol: Synthesis of 2-Phenylindole

This protocol details the synthesis of 2-phenylindole from phenylhydrazine and acetophenone, a classic example of the Fischer indole synthesis. The choice of zinc chloride as the Lewis acid catalyst is common, and the one-pot procedure simplifies the experimental setup.[5]

Materials:

  • Phenylhydrazine

  • Acetophenone

  • Anhydrous Zinc Chloride

  • Acetic Acid (0.1 N)

  • Dichloromethane

  • Water

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Ethyl acetate and Hexane for elution

Procedure:

  • In a mortar, thoroughly mix phenylhydrazine (5.1 mmol) and acetophenone (5.0 mmol) with anhydrous zinc chloride (200 mol%).

  • Add a few drops of 0.1 N acetic acid dropwise while continuously mixing with a pestle for 10 minutes at room temperature.

  • Transfer the resulting paste to a round-bottomed flask equipped with a reflux condenser and a CaCl₂ guard tube.

  • Heat the mixture gradually to 180 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 10% ethyl acetate in n-hexane mobile phase. The reaction is typically complete within 15 minutes.

  • Allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with 5 mL of dichloromethane and 5 mL of water.

  • Separate the organic layer, and extract the aqueous layer three times with 5 mL portions of dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the solution and evaporate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using 6% ethyl acetate in hexane as the eluent to afford pure 2-phenylindole. The expected yield is approximately 86%.[5]

Amino Alcohol Cyclization: A Modern Approach to Indole Construction

In recent years, transition-metal-catalyzed reactions have revolutionized the synthesis of heterocyclic compounds, and indoles are no exception. The dehydrogenative or oxidative cyclization of 2-aminophenethyl alcohol derivatives offers a powerful and often milder alternative to traditional methods. These reactions typically involve the oxidation of the alcohol to an aldehyde in situ, followed by intramolecular condensation with the aniline nitrogen and subsequent aromatization.

Mechanistic Rationale

The iridium-catalyzed oxidative cyclization of 2-aminophenethyl alcohols is a prime example of this modern strategy.[4] The proposed mechanism involves:

  • Alcohol Dehydrogenation: The iridium catalyst facilitates the dehydrogenation of the primary alcohol to the corresponding aldehyde.

  • Intramolecular Condensation: The aldehyde undergoes intramolecular condensation with the amino group to form a cyclic imine or enamine intermediate.

  • Aromatization: Subsequent dehydrogenation of the cyclized intermediate leads to the aromatic indole ring.

Amino_Alcohol_Cyclization A 2-Aminophenethyl Alcohol B Intermediate Aldehyde A->B [Ir] catalyzed Dehydrogenation C Cyclic Imine/Enamine B->C Intramolecular Condensation D Indole C->D Aromatization (Dehydrogenation)

Caption: A simplified mechanism for the iridium-catalyzed synthesis of indoles.

Representative Protocol: Iridium-Catalyzed Synthesis of Indole Derivatives

The following is a general procedure for the synthesis of indole derivatives from 2-aminophenethyl alcohols using an iridium catalyst, as reported by Fujita and Yamaguchi.[4] This method showcases the utility of modern organometallic catalysis in constructing the indole core with good to excellent yields.

Materials:

  • 2-Aminophenethyl alcohol derivative

  • [Cp*IrCl₂]₂ (pentamethylcyclopentadienyl iridium(III) chloride dimer)

  • Potassium Carbonate (K₂CO₃)

  • Toluene

General Procedure:

  • To a reaction vessel, add the 2-aminophenethyl alcohol derivative (1.0 mmol), [Cp*IrCl₂]₂ (0.025 mmol, 2.5 mol%), and K₂CO₃ (0.5 mmol).

  • Add toluene (3 mL) as the solvent.

  • Heat the reaction mixture at 120 °C for 24 hours under an inert atmosphere (e.g., argon or nitrogen).

  • After cooling to room temperature, the reaction mixture is filtered to remove inorganic salts.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the corresponding indole derivative. Yields are reported to be in the range of good to excellent.

Head-to-Head Comparison: Practical Considerations and Strategic Choices

Starting Material Accessibility: The Fischer indole synthesis utilizes readily available arylhydrazines and carbonyl compounds. Arylhydrazines can be prepared from the corresponding anilines. In contrast, the amino alcohol cyclization requires 2-aminophenethyl alcohol derivatives, which may necessitate a multi-step synthesis.

Functional Group Tolerance: The harsh acidic conditions and high temperatures often employed in the Fischer indole synthesis can be detrimental to sensitive functional groups. The transition-metal-catalyzed amino alcohol cyclization can often be performed under milder conditions, offering better compatibility with a wider range of functional groups.

Regioselectivity: In the Fischer indole synthesis, the use of unsymmetrical ketones can lead to the formation of regioisomeric indole products. The regiochemical outcome is influenced by the substitution pattern of the ketone and the reaction conditions. The amino alcohol cyclization, starting from a pre-functionalized substrate, generally offers excellent control over the substitution pattern of the final indole.

Scope and Limitations: The Fischer indole synthesis is a broadly applicable method for the preparation of a wide variety of substituted indoles. However, it is notably difficult to synthesize the parent, unsubstituted indole using this method. The scope of the amino alcohol cyclization is still being explored, but it has shown promise for the synthesis of various substituted indoles. The cost and availability of the transition metal catalyst can be a consideration for large-scale synthesis.

Conclusion: Selecting the Optimal Path to the Indole Core

Both the Fischer indole synthesis and the more modern amino alcohol cyclization represent powerful tools for the construction of the indole nucleus. The Fischer indole synthesis, with its long history and broad applicability, remains a go-to method for many applications, particularly when the required starting materials are readily available and the target molecule is tolerant of acidic conditions.

The transition-metal-catalyzed amino alcohol cyclization, on the other hand, offers a complementary approach that often provides milder reaction conditions and excellent regiocontrol. For substrates bearing sensitive functional groups or when a specific substitution pattern is desired, this modern methodology can be the superior choice.

Ultimately, the decision of which method to employ will depend on a careful analysis of the specific synthetic challenge at hand. By understanding the mechanistic nuances, practical considerations, and strategic advantages of each approach, the synthetic chemist is well-equipped to navigate the path to their desired indole-containing targets with efficiency and precision.

References

  • Fujita, K., et al. (2005). Oxidative cyclization of amino alcohols catalyzed by a CpIr complex. Synthesis of indoles, 1,2,3,4-tetrahydroquinolines, and 2,3,4,5-tetrahydro-1-benzazepine. Organic Letters, 7(21), 4741-4743.
  • IJNRD. SYNTHESIS OF 2-PHENYL INDOLE. (2023). [Link]

  • Fujita, K., et al. (2005). Oxidative cyclization of amino alcohols catalyzed by a CpIr complex. Synthesis of indoles, 1,2,3,4-tetrahydroquinolines, and 2,3,4,5-tetrahydro-1-benzazepine. PubMed. [Link]

  • SciSpace. Fischer indole synthesis in the absence of a solvent. [Link]

  • Chemical Communications (RSC Publishing). Iridium catalyzed intramolecular cyclization of allyl alcohol-indole hybrids: rapid access to photoluminescent 5H-benzo[b]carbazoles. [Link]

  • Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis.
  • ResearchGate. (PDF) Fischer Indole Synthesis. [Link]

  • PubMed. A Rhodium-Catalyzed Route for Oxidative Coupling and Cyclization of 2-Aminobenzyl Alcohol with Ketones Leading to Quinolines. [Link]

  • RSC Advances. Fischer indole synthesis applied to the total synthesis of natural products. [Link]

  • Wikipedia. Fischer indole synthesis. [Link]

  • PubMed. Rhodium(I)-catalyzed synthesis of indoles: amino-Claisen rearrangement of N-propargylanilines. [Link]

  • National Institutes of Health. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2. [Link]

  • SciSpace. The Fischer Indole Synthesis. [Link]

  • PubMed. Rhodium(III)-Catalyzed Indole Synthesis Using N-N Bond as an Internal Oxidant. [Link]

  • ResearchGate. Fischer indole synthesis applied to the total synthesis of natural products. [Link]

  • ACS Publications. Synthesis of 2-(2-Nitroalkyl)indoles by Rhodium(III)-Catalyzed C–H Alkylation. [Link]

  • ResearchGate. General protocol for the synthesis of [Ir(ppy)2(bpy)]⁺.... [Link]

  • National Institutes of Health. Tandem Iridium-Catalyzed Decarbonylative C–H Activation of Indole: Sacrificial Electron-Rich Ketone-Assisted Bis-arylsulfenylation. [Link]

  • ResearchGate. (PDF) Iridium-Catalyzed Reductive Nitro-Mannich Cyclization. [Link]

  • ijarsct. Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. [Link]

  • Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

  • Organic Chemistry Portal. Indole synthesis. [Link]

  • Scientia Iranica. First page Cover C-21(6). [Link]

  • PubMed. One-pot cyclization of 2-aminophenethyl alcohols: a novel and direct approach to the synthesis of N-acyl indolines. [Link]

Sources

Comparative

Enantiomeric Excess (ee) Determination of Chiral 1-(2-aminophenyl)propan-2-ol

Executive Summary The precise determination of enantiomeric excess (ee) for 1-(2-aminophenyl)propan-2-ol is a critical quality attribute in the synthesis of indole derivatives and pharmaceutical intermediates. As a bifun...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise determination of enantiomeric excess (ee) for 1-(2-aminophenyl)propan-2-ol is a critical quality attribute in the synthesis of indole derivatives and pharmaceutical intermediates. As a bifunctional molecule containing both a secondary alcohol and an ortho-aniline moiety, this compound presents unique challenges for chiral discrimination due to its potential for dual hydrogen-bonding interactions and basicity.[1]

This guide objectively compares the three primary analytical methodologies—Chiral HPLC , NMR Spectroscopy , and Chiral GC —providing field-proven protocols to ensure data integrity. While Chiral HPLC remains the "Gold Standard" for accuracy and reproducibility in regulated environments, NMR offers a rapid, solvent-sparing alternative for early-stage screening.

Comparative Analysis of Methodologies

The following decision matrix evaluates the three methods based on resolution efficiency (


), sample throughput, and operational cost.
FeatureMethod A: Chiral HPLC (Recommended) Method B: ¹H-NMR (Mosher's Method) Method C: Chiral GC
Principle Adsorption on Polysaccharide CSPsDiastereomeric Solvation/DerivatizationCyclodextrin Inclusion Complexes
Resolution (

)
High (

typical)
Moderate (Dependent on

)
High (for volatile derivatives)
Sample Prep Minimal (Dilution)Moderate (Derivatization required)Moderate (Derivatization often required)
Throughput High (10–20 min/run)Low (Reaction time + Scan time)High (after method dev)
Limit of Detection < 0.1% ee~1–2% ee< 0.5% ee
Primary Use Case QC Release, Process ValidationInitial Screening, Absolute Config.Volatile Intermediates

Detailed Experimental Protocols

Method A: Chiral HPLC (The Gold Standard)

Rationale: The presence of the ortho-amino group and the secondary hydroxyl group necessitates a column capable of multiple interaction mechanisms (H-bonding and


-

interactions). Polysaccharide-based columns are superior here.[1]
  • Column Selection: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase Strategy: A normal-phase system is required.[1] The addition of a basic modifier (Diethylamine, DEA) is mandatory to suppress the ionization of the aniline nitrogen, preventing peak tailing and ensuring sharp resolution.

Protocol Steps:
  • Preparation: Dissolve 1.0 mg of 1-(2-aminophenyl)propan-2-ol in 1.0 mL of Ethanol/Hexane (1:1).

  • Mobile Phase Formulation:

    • n-Hexane: 90%[1]

    • Isopropanol (IPA): 10%

    • Diethylamine (DEA): 0.1%

    • Note: Premix IPA and DEA before adding to Hexane to ensure homogeneity.

  • Instrument Parameters:

    • Flow Rate: 1.0 mL/min[2]

    • Temperature: 25°C (Control is critical; lower T improves resolution).

    • Detection: UV @ 254 nm (targeting the phenyl ring absorption).[1]

  • System Suitability:

    • Inject the racemate first to establish separation.[1]

    • Calculate Resolution (

      
      ): Must be 
      
      
      
      for baseline separation.

Expert Insight: If resolution is poor on OD-H, switch to Chiralpak AD-H . The amylose backbone often provides a different helical cavity fit for ortho-substituted aromatics compared to the cellulose backbone of OD-H.[1]

Method B: ¹H-NMR Analysis (Mosher's Ester)

Rationale: When a chiral column is unavailable, or absolute configuration is unknown, derivatization with Mosher's acid chloride creates diastereomers with distinct NMR signals.

Protocol Steps:
  • Derivatization:

    • In a clean NMR tube or vial, mix 5 mg of substrate, 10 mg of (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl), and 20 µL of Pyridine-d5 in 0.5 mL CDCl3.

    • Allow to react for 15 minutes. The ortho-amine may also react, forming a bis-Mosher derivative, which actually enhances chiral discrimination.

  • Analysis:

    • Acquire ¹H-NMR (400 MHz or higher).[1][3]

    • Target Signal: Focus on the methyl doublet of the propyl chain (approx. 1.1–1.3 ppm).[1][4]

  • Calculation:

    • Integrate the methyl doublet of the (

      
      )-diastereomer (
      
      
      
      ) and the (
      
      
      )-diastereomer (
      
      
      ).

Data Visualization & Workflow

The following diagram illustrates the decision logic and workflow for determining the ee of 1-(2-aminophenyl)propan-2-ol.

EE_Determination_Workflow Start Sample: 1-(2-aminophenyl)propan-2-ol Check_Purity Check Chemical Purity (TLC/LC-MS) Start->Check_Purity Decision Is Chiral HPLC Available? Check_Purity->Decision HPLC_Method Method A: Chiral HPLC (Chiralcel OD-H / AD-H) Decision->HPLC_Method Yes NMR_Method Method B: ¹H-NMR (Mosher's Method) Decision->NMR_Method No Mobile_Phase Mobile Phase: Hexane : IPA : DEA (90 : 10 : 0.1) HPLC_Method->Mobile_Phase Analyze_UV UV Detection @ 254 nm Calc Resolution (Rs) Mobile_Phase->Analyze_UV Result Calculate ee % Report Data Analyze_UV->Result Derivatization Derivatize with (R)-MTPA-Cl + Pyridine NMR_Method->Derivatization Analyze_NMR Integrate Methyl Doublets (1.1 - 1.3 ppm) Derivatization->Analyze_NMR Analyze_NMR->Result

Caption: Workflow for selecting and executing the optimal ee determination method.

Critical Troubleshooting (Self-Validating Systems)

To ensure the protocol is self-validating, observe the following checkpoints:

  • The "Peak Tailing" Indicator (HPLC):

    • Observation: If the peaks tail significantly, the amine is interacting with the residual silanols on the silica support.

    • Correction: Increase DEA concentration to 0.2%. If using a column like Chiralpak IA (immobilized), you may switch to Ethyl Acetate/Hexane/DEA, which often provides sharper peaks for amino alcohols.

  • The "Kinetic Resolution" Check (NMR):

    • Observation: Incomplete derivatization with Mosher's acid can lead to kinetic resolution, skewing the ee.

    • Validation: Ensure the reaction runs to completion (check by TLC) or use a large excess (3 eq) of MTPA-Cl.

References

  • PubChem. (2025).[1][4] 1-(2-Aminophenyl)propan-1-one (Precursor Data). Retrieved from [Link]

  • Phenomenex. (2022).[1] Chiral HPLC Separations Strategy Guide. Retrieved from [Link]

Sources

Validation

IR Spectroscopy of Phenylpropanols: Differentiating Hydroxy &amp; Amino Groups in Ephedrine Isomers

Executive Summary This guide provides a technical framework for the infrared (IR) spectral analysis of phenylpropanols, specifically focusing on the differentiation of hydroxy (-OH) and amino (-NH/-NH2) groups in Ephedri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the infrared (IR) spectral analysis of phenylpropanols, specifically focusing on the differentiation of hydroxy (-OH) and amino (-NH/-NH2) groups in Ephedrine , Pseudoephedrine , and Phenylpropanolamine (Norephedrine) .

For drug development professionals and forensic scientists, the challenge lies in the spectral overlap of N-H and O-H stretching vibrations in the 3000–3500 cm⁻¹ region. This guide details the diagnostic peaks, the impact of salt formation (HCl vs. Free Base), and the use of dilution protocols to distinguish intramolecular vs. intermolecular hydrogen bonding—a key differentiator between diastereomers.

Theoretical Framework: Vibrational Modes & Hydrogen Bonding[1]

The Spectral Overlap Challenge

In phenylpropanols, the diagnostic challenge is the "Region of Confusion" (3100–3600 cm⁻¹), where three distinct vibrational modes compete:

  • O-H Stretching: Broad, strong, typically 3200–3600 cm⁻¹.

  • N-H Stretching: Weaker, sharper. Primary amines show a doublet (symmetric/asymmetric); secondary amines show a singlet.

  • H-Bonding Effects: Hydrogen bonding red-shifts (lowers wavenumber) and broadens these peaks.[1]

Isomerism and H-Bonding Topology

The stereochemistry of the phenylpropanol backbone dictates the type of hydrogen bond formed, which is a spectral fingerprint.

  • Ephedrine (Erythro): The (1R,2S) configuration places the -OH and -NHCH3 groups in close proximity (gauche), favoring a strong Intramolecular Hydrogen Bond (OH···N). This bond is stable and concentration-independent.

  • Pseudoephedrine (Threo): The (1S,2S) configuration sterically hinders intramolecular bonding. It favors Intermolecular Hydrogen Bonding (OH···OH or OH···N between different molecules), which is concentration-dependent.[2][3]

Salt Formation (The "Ammonium" Shift)

Pharmaceuticals are rarely free bases. In HCl salts , the amine is protonated (


).
  • Effect: The sharp N-H stretch disappears.

  • New Feature: A broad, complex "Ammonium Band" appears between 2400–3000 cm⁻¹ , often overlapping with C-H alkyl stretches.

Comparative Analysis: Diagnostic Peak Assignments

Table 1: Vibrational Assignments for Phenylpropanols (Free Base)
Functional GroupVibration ModeWavenumber (cm⁻¹)Intensity/ShapeDiagnostic Note
Hydroxyl (-OH) Stretch (Free)3600–3650Sharp, MediumVisible in dilute solution only.
Stretch (H-bonded)3200–3500Broad, StrongEphedrine: Lower shift (~3320) due to intramolecular bond.Pseudo: Higher shift (~3400) or broader due to intermolecular network.
Amine (-NH) Stretch (Secondary)3300–3350Sharp, WeakOften appears as a shoulder on the OH band.
Stretch (Primary)*3300–3500 (Doublet)MediumOnly in Phenylpropanolamine (Norephedrine).
Aromatic Ring C-H Stretch> 3000 (3030–3080)WeakDistinguishes aryl C-H from alkyl C-H.
Ring Breathing~1600, 1500, 1450SharpCharacteristic "fingerprint" of the phenyl ring.
C-O / C-N Stretch1000–1200StrongC-O is typically stronger and near 1050 cm⁻¹.
Table 2: Differentiating Ephedrine vs. Pseudoephedrine (HCl Salts)
FeatureEphedrine HClPseudoephedrine HClMechanistic Cause
Amine Salt Band Broad, 2400–3000 cm⁻¹Broad, 2400–3000 cm⁻¹Protonation of amine (

).
Amine Overtone IndistinctDistinct Doublet (~2435 & 2477 cm⁻¹) Specific crystal packing and lattice vibrational modes in Pseudoephedrine HCl.
Fingerprint Region Distinct peaks at ~700, 750 cm⁻¹Distinct peaks at ~702, 760 cm⁻¹Out-of-plane C-H bending (monosubstituted benzene).
Melting Point 216–220 °C180–182 °CCrystal lattice energy differences (confirm with DSC).

Visualization: Logical Workflows

Diagram 1: Spectral Interpretation Decision Tree

This workflow guides the researcher through the logical steps of identifying the compound form and specific isomer.

SpectralAnalysis Start Unknown Phenylpropanol Sample CheckRegion1 Check 2400-3000 cm⁻¹ Region Start->CheckRegion1 IsSalt Broad Band Present? (Ammonium Absorption) CheckRegion1->IsSalt SaltYes Yes: HCl Salt Form IsSalt->SaltYes Strong Absorption SaltNo No: Free Base Form IsSalt->SaltNo Only C-H Peaks CheckDoublet Check 2430-2480 cm⁻¹ SaltYes->CheckDoublet PseudoID Distinct Doublet Present (2435/2477 cm⁻¹) Likely Pseudoephedrine HCl CheckDoublet->PseudoID Doublet Found EphID No Distinct Doublet Likely Ephedrine HCl CheckDoublet->EphID Doublet Absent CheckOH Check 3000-3600 cm⁻¹ (OH/NH Region) SaltNo->CheckOH DilutionTest Perform Dilution Test (CCl₄ Solution) CheckOH->DilutionTest ResultIntra Peak Position Constant (Intramolecular H-Bond) Likely Ephedrine (Erythro) DilutionTest->ResultIntra No Shift ResultInter Peak Shifts/Sharpens (Intermolecular H-Bond) Likely Pseudoephedrine (Threo) DilutionTest->ResultInter Red Shift Reverses

Caption: Decision tree for differentiating salt vs. free base and erythro vs. threo isomers using IR spectral features.

Diagram 2: H-Bonding Mechanism (Erythro vs. Threo)

HBonding Ephedrine Ephedrine (Erythro Isomer) Intra Intramolecular H-Bond (OH ··· N) Stable 5-membered ring-like structure Ephedrine->Intra Gauche Conformation Pseudo Pseudoephedrine (Threo Isomer) Inter Intermolecular H-Bond (OH ··· OH / OH ··· N) Polymeric Network Pseudo->Inter Steric Hindrance SpecEph IR Signature: Sharp, Red-shifted OH Concentration Independent Intra->SpecEph SpecPseudo IR Signature: Broad OH Band Shifts on Dilution Inter->SpecPseudo

Caption: Mechanistic link between stereochemistry, hydrogen bonding topology, and resulting spectral signatures.

Experimental Protocols

Sample Preparation (Solid State - ATR)
  • Method: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid moisture interference (hygroscopic salts).

  • Step 1: Clean the ATR crystal (Diamond/ZnSe) with isopropanol. Ensure background spectrum is flat.

  • Step 2: Place ~5 mg of sample on the crystal.

  • Step 3: Apply high pressure using the anvil. This is critical for solid salts to ensure good optical contact.

  • Step 4: Acquire spectrum (Range: 4000–600 cm⁻¹, Resolution: 4 cm⁻¹, Scans: 32).

Dilution Protocol (Differentiation of H-Bonding)

This protocol validates the "Intra vs. Inter" hypothesis for free bases.

  • Solvent: Carbon Tetrachloride (

    
    ) or Carbon Disulfide (
    
    
    
    ). Note: These are non-polar and do not form H-bonds.
  • Step 1: Prepare a concentrated solution (0.1 M). Acquire spectrum in a liquid cell (CaF₂ windows).

  • Step 2: Serially dilute to 0.01 M and 0.001 M.

  • Step 3: Observe the O-H stretching region (3200–3650 cm⁻¹).

    • Intramolecular (Ephedrine): The ratio of the bonded OH peak to the free OH peak remains constant .

    • Intermolecular (Pseudoephedrine): The broad bonded peak decreases, and the sharp free OH peak (3600 cm⁻¹) grows significantly.

References

  • National Institute of Standards and Technology (NIST). Ephedrine and Pseudoephedrine Mass and IR Spectra. NIST Chemistry WebBook. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard Reference for IR Assignments).
  • Ainol Hayah, A., et al. (2019).[4] Source Determination of Pseudoephedrine Using ATR-FTIR Combined with Chemometric Analysis. Malaysian Journal of Analytical Sciences. Available at: [Link]

  • ResearchGate. Vibrational study of amphetamine, methamphetamine and ephedrine by micro Raman. Available at: [Link]

  • Royal Society of Chemistry. Characterization of ephedrine HCl and pseudoephedrine HCl using quadrupolar NMR crystallography. Faraday Discussions.[2][1] Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Analytically Distinguishing 1-(2-aminophenyl)propan-2-ol from 1-aminopropan-2-ol

In the landscape of pharmaceutical development and chemical synthesis, the unambiguous identification of structurally similar molecules is paramount. Isomeric and analogous impurities can have vastly different pharmacolo...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the unambiguous identification of structurally similar molecules is paramount. Isomeric and analogous impurities can have vastly different pharmacological and toxicological profiles, making their detection and differentiation a critical quality attribute. This guide provides an in-depth analytical comparison of 1-(2-aminophenyl)propan-2-ol, an aromatic amino alcohol, and its aliphatic counterpart, 1-aminopropan-2-ol. We will move beyond simple data reporting to explain the fundamental chemical principles that govern their distinct behaviors across various analytical platforms, offering field-proven insights and robust, self-validating protocols for their differentiation.

The core challenge lies in the single, yet profound, structural difference: the presence of an aminophenyl group. This aromatic moiety fundamentally alters the molecule's electronic properties, polarity, and reactivity, providing several clear avenues for analytical discrimination.

Section 1: The Spectroscopic Fingerprint: Exploiting Electronic and Vibrational Differences

Spectroscopic techniques offer the most direct and often non-destructive methods for structural elucidation. The presence of the benzene ring in 1-(2-aminophenyl)propan-2-ol creates a unique spectroscopic signature that is absent in its aliphatic analog.

Ultraviolet-Visible (UV-Vis) Spectroscopy: A Tale of Two Chromophores

Expertise & Experience: The most immediate and simplest method for differentiation is UV-Vis spectroscopy. The causality is straightforward: the π-electron system of the benzene ring in 1-(2-aminophenyl)propan-2-ol acts as a strong chromophore, absorbing UV light intensely. In contrast, 1-aminopropan-2-ol lacks such a system and is essentially UV-transparent above 220 nm. This makes UV-based detection in methods like HPLC highly selective for the aromatic compound.

CompoundKey ChromophoreExpected λmax (in Methanol)Molar Absorptivity (ε)
1-(2-aminophenyl)propan-2-ol Aminophenyl group~240 nm and ~290 nmHigh
1-aminopropan-2-ol None (n→σ* transitions only)< 220 nmVery Low
Infrared (IR) Spectroscopy: Probing Vibrational Modes

Expertise & Experience: While both molecules will exhibit characteristic O-H and N-H stretching vibrations, the key distinguishing features in an IR spectrum arise from the aromatic ring. The fingerprint region is particularly valuable for confirming the presence of the phenyl group. Look for the combination of aromatic C=C stretching and C-H out-of-plane bending, which provides a self-validating system: if you see both, the presence of a substituted benzene ring is highly probable.

Functional GroupVibration Mode1-(2-aminophenyl)propan-2-ol (Expected Wavenumber, cm⁻¹)1-aminopropan-2-ol (Expected Wavenumber, cm⁻¹)Distinguishing Feature
O-HStretch (broad)~3200-3500[1]~3200-3500[1][2]Present in both
N-HStretch (primary amine)~3300-3500 (two bands)[3]~3300-3500 (two bands)[4]Present in both
Aromatic C-HStretch~3000-3100AbsentClear Differentiator
Aliphatic C-HStretch~2850-2970~2850-2970Present in both
Aromatic C=CStretch~1500-1600 (multiple bands)AbsentClear Differentiator
Aromatic C-HOut-of-Plane Bend~750-770 (ortho-disubstituted)AbsentClear Differentiator
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

Expertise & Experience: NMR is arguably the most powerful technique for absolute structural confirmation. The chemical environment of every proton and carbon atom is mapped, leaving no ambiguity. The presence of signals in the aromatic region (6.5-8.0 ppm for ¹H, 110-150 ppm for ¹³C) is an irrefutable marker for 1-(2-aminophenyl)propan-2-ol.

¹H NMR Comparison:

Proton Environment1-(2-aminophenyl)propan-2-ol (Expected δ, ppm)1-aminopropan-2-ol (Expected δ, ppm)Rationale for Distinction
Aromatic (Ar-H) ~6.6 - 7.2 Absent Unambiguous presence of the phenyl group. Splitting patterns reveal ortho-substitution.
Amine (NH₂)Variable, broadVariable, broadPresent in both; position is solvent and concentration-dependent.
Hydroxyl (OH)Variable, broadVariable, broadPresent in both.
Methine (CH-OH)~4.0~3.8[5]Similar environments, but slight shifts may occur.
Methylene (CH₂)~2.5 - 2.8~2.3 - 2.7The CH₂ in the aromatic compound is benzylic, but not directly attached to the ring, so the effect is less pronounced.
Methyl (CH₃)~1.2~1.1[5]Very similar chemical shifts are expected.

¹³C NMR Comparison:

Carbon Environment1-(2-aminophenyl)propan-2-ol (Expected δ, ppm)1-aminopropan-2-ol (Expected δ, ppm)Rationale for Distinction
Aromatic (Ar-C) ~115 - 148 Absent Six distinct signals in this region provide definitive proof of the substituted aromatic ring.
Methine (C-OH)~70~68Minor shifts expected.
Methylene (CH₂)~45~50Minor shifts expected.
Methyl (CH₃)~25~23Minor shifts expected.

Section 2: The Chromatographic Separation: Leveraging Polarity and Volatility

Chromatography separates compounds based on their differential partitioning between a mobile and a stationary phase. The significant difference in polarity between our two analytes makes chromatographic separation both simple and highly effective.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: Reverse-phase HPLC (RP-HPLC) is the workhorse for this type of separation. The principle is based on hydrophobicity. The aromatic ring makes 1-(2-aminophenyl)propan-2-ol significantly more hydrophobic (less polar) than the highly polar 1-aminopropan-2-ol. Consequently, it will interact more strongly with a nonpolar stationary phase (like C18) and elute much later. Coupling this with a UV detector set to ~240 nm creates a robust, self-validating method: only the later-eluting peak will register a signal, confirming its identity as the aromatic compound.

Parameter1-(2-aminophenyl)propan-2-ol1-aminopropan-2-olJustification
Retention Time (C18 column) Longer Shorter (near void volume) Increased hydrophobicity due to the phenyl ring leads to stronger retention.
Detection (UV @ 240 nm) Strong Signal No Signal Presence of the UV-active aromatic chromophore.
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detector: UV/PDA at 240 nm and 290 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve sample in 50:50 Water:Acetonitrile at 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: Direct analysis of these polar amino alcohols by GC is challenging due to their low volatility and tendency to cause peak tailing.[6] A crucial and necessary step is derivatization , which converts the polar N-H and O-H groups into nonpolar, volatile silyl ethers/amines. This improves chromatographic behavior dramatically. Even after derivatization, the larger, bulkier aromatic derivative will have a longer retention time on a standard nonpolar column (e.g., DB-5ms). The true power of GC-MS lies in the mass spectrometer, which provides a molecular weight and a unique fragmentation pattern for each compound.

Mass Spectrometry Comparison (Post-Derivatization with BSTFA):

FeatureDerivatized 1-(2-aminophenyl)propan-2-olDerivatized 1-aminopropan-2-olRationale for Distinction
Molecular Ion (M⁺) Higher m/zLower m/zReflects the different molecular weights of the parent compounds.
Key Fragments Fragments showing the aminophenyl moiety (e.g., m/z 91, 120).Simple aliphatic fragments (e.g., loss of CH₃).The fragmentation pattern provides a structural fingerprint. The aromatic compound will produce characteristic aromatic ions.
  • Derivatization:

    • To 1 mg of the sample in a vial, add 100 µL of pyridine and 100 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).

    • Cap the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC Column: DB-5ms, 30 m x 0.25 mm x 0.25 µm.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • MS Source Temp: 230°C.

  • MS Quad Temp: 150°C.

  • Scan Range: 40-550 m/z.

Section 3: Visualizing the Analytical Workflow

To provide a clear overview, the following diagrams illustrate the logical flow of the analytical process.

G cluster_0 Overall Analytical Strategy Sample Unknown Sample (Mixture or Pure) Spectroscopy Spectroscopic Analysis (NMR, IR, UV-Vis) Sample->Spectroscopy Chromatography Chromatographic Analysis (HPLC, GC-MS) Sample->Chromatography ID_Aromatic Identification: 1-(2-aminophenyl)propan-2-ol Spectroscopy->ID_Aromatic ID_Aliphatic Identification: 1-aminopropan-2-ol Spectroscopy->ID_Aliphatic Chromatography->ID_Aromatic Chromatography->ID_Aliphatic Distinction Clear Distinction Achieved ID_Aromatic->Distinction ID_Aliphatic->Distinction

Caption: High-level strategy for sample analysis.

GCMS_Workflow cluster_1 GC-MS Derivatization Workflow Start Sample in Vial AddReagents Add Pyridine + BSTFA Start->AddReagents Heat Heat at 70°C for 30 min AddReagents->Heat Cool Cool to RT Heat->Cool Inject Inject into GC-MS Cool->Inject Analysis Data Acquisition (Retention Time + Mass Spectrum) Inject->Analysis

Caption: Step-by-step GC-MS sample preparation.

Conclusion

Distinguishing 1-(2-aminophenyl)propan-2-ol from 1-aminopropan-2-ol is a straightforward analytical task when the fundamental chemical differences are leveraged.

  • For rapid confirmation and quantification , RP-HPLC with UV detection is the most efficient method, offering excellent separation and selective detection of the aromatic compound.

  • For unequivocal structural proof , NMR spectroscopy is the gold standard, providing a complete structural map of the molecule.

  • For high-sensitivity analysis in complex matrices , GC-MS with prior derivatization is a robust and reliable choice, providing both chromatographic separation and a definitive mass spectral fingerprint.

By selecting the appropriate technique based on the analytical need—be it speed, absolute certainty, or sensitivity—researchers can confidently and accurately differentiate between these two compounds, ensuring the integrity and quality of their work.

References

  • Pediaa.Com. (2023). What is the Difference Between Aliphatic and Aromatic Amines. Available at: [Link]

  • Gómez-García, A., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. PMC - PubMed Central. Available at: [Link]

  • Pediaa.Com. (2022). What is the Difference Between Aliphatic and Aromatic Amino Acids. Available at: [Link]

  • Doc Brown's Chemistry. propan-2-ol low high resolution H-1 proton nmr spectrum. Available at: [Link]

  • Doc Brown's Chemistry. infrared spectrum of propan-2-ol. Available at: [Link]

  • Quora. (2019). What is the difference between aliphatic amino acids and aromatic amino acids?. Available at: [Link]

  • NIST. 2-Propanol, 1-amino-. NIST Chemistry WebBook. Available at: [Link]

  • AQA. (2015). A-level Chemistry Specification. Available at: [Link]

  • YouTube. (2022). HIGH Resolution HNMR of isomers propan-1-ol & propan-2-ol. Available at: [Link]

  • OSHA. 1-AMINO-2-PROPANOL. Available at: [Link]

  • PubChem. 1-(2-Aminophenyl)propan-1-one. Available at: [Link]

  • MDPI. (2020). Gas Chromatography–Mass Spectrometry (GC-MS) in the Plant Metabolomics Toolbox. Available at: [Link]

  • PubMed. (1987). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Available at: [Link]

  • OSHA. 1-Amino-2-propanol Method number: PV2122. Available at: [Link]

  • ResearchGate. FT-IR spectrum of 2-Phenyl-1-propanol. Available at: [Link]

  • Agilent Technologies. Amino alcohols Analysis of ethanol amines. Available at: [Link]

  • Doc Brown's Chemistry. mass spectrum of propan-2-ol. Available at: [Link]

  • The Pharma Innovation. (2018). Comparative study of aliphatic and aromatic compounds. Available at: [Link]

  • Green Chemistry (RSC Publishing). (2016). Selective separation of aliphatic and aromatic amines with CO2 switchable ionic liquids aqueous two-phase systems. Available at: [Link]

  • MassBank. 1-phenyl-2-propanol. Available at: [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available at: [Link]

  • Unacademy. Learn About Aromatic and Aliphatic Amines. Available at: [Link]

  • Shimadzu. Analysis of Amino Acids Contained in Alcohol. Available at: [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds II: Primary Amines. Available at: [Link]

  • ACS Publications. (2019). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Available at: [Link]

  • ResearchGate. ¹H NMR spectra in the chemical shift region associated with propan-2-ol.... Available at: [Link]

  • Doc Brown's Chemistry. infrared spectrum of propan-2-amine. Available at: [Link]

  • White Rose Research Online. (2021). Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol. Available at: [Link]

  • YouTube. (2024). NMR of 2-methylpropan-1-ol for A-level Chemistry. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Reference Standards for 1-(2-Aminophenyl)propan-2-ol Impurity Profiling

Introduction: The Imperative of Purity in Pharmaceutical Development 1-(2-Aminophenyl)propan-2-ol is a key chemical entity, often serving as a building block or intermediate in the synthesis of active pharmaceutical ingr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

1-(2-Aminophenyl)propan-2-ol is a key chemical entity, often serving as a building block or intermediate in the synthesis of active pharmaceutical ingredients (APIs). As with any component destined for human use, its purity is not merely a quality metric but a critical determinant of safety and efficacy. Impurities, which the US Food and Drug Administration (FDA) defines as any component not classifiable as the API or an excipient, can arise from synthesis, degradation, or storage.[1] Controlling these impurities is mandated by global regulatory bodies, with the International Council for Harmonisation (ICH) providing a foundational framework through its Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products) guidelines.[2][3][4]

This guide provides a comprehensive, field-proven comparison of reference standards for the impurity profiling of 1-(2-Aminophenyl)propan-2-ol. We will delve into the causality behind analytical choices, present self-validating experimental protocols, and ground our recommendations in authoritative regulatory science.

Understanding the Impurity Landscape of 1-(2-Aminophenyl)propan-2-ol

A robust impurity profiling strategy begins with a theoretical assessment of potential impurities based on the manufacturing process. The structure of 1-(2-Aminophenyl)propan-2-ol, featuring a primary aromatic amine, a tertiary alcohol, and two chiral centers, presents a unique set of challenges.

  • Synthesis-Related Impurities: These include unreacted starting materials, by-products from competing reaction pathways, and residual intermediates. For instance, if synthesized via the reduction of 1-(2-aminophenyl)propan-1-one, this ketone could be a potential impurity.[5]

  • Degradation Products: The aminophenyl group is susceptible to oxidation, potentially leading to colored impurities. The tertiary alcohol can undergo dehydration under acidic conditions.

  • Stereoisomers: The molecule possesses two chiral centers, meaning it can exist as two pairs of enantiomers (four stereoisomers in total). These diastereomeric pairs ((1R,2S)/(1S,2R) and (1R,2R)/(1S,2S)) will have different physical properties and potentially different pharmacological or toxicological profiles. As such, they are considered critical impurities that must be controlled.

The Central Role of Certified Reference Standards

Impurity profiling is impossible without high-quality reference standards. A certified reference material (CRM) provides the benchmark against which analytical measurements are made, ensuring accuracy, reproducibility, and traceability.[6] These standards are essential for:

  • Peak Identification: Confirming the identity of an impurity peak in a chromatogram by comparing its retention time with that of a known standard.

  • Quantification: Accurately determining the concentration of an impurity, which is necessary to ensure it falls below the regulatory thresholds defined by ICH.[7][8]

  • Method Validation: Demonstrating the specificity and accuracy of the analytical method as required by ICH Q2(R1).

Comparative Analysis of Commercially Available Reference Standards

Selecting a reference standard requires careful evaluation of its documentation and characterization. High-quality standards, such as those from the United States Pharmacopeia (USP), are rigorously tested and reviewed to ensure their suitability.[9] When sourcing standards from various suppliers, a critical comparison is essential.

Parameter Ideal Standard (e.g., Pharmacopeial Grade) Acceptable Alternative (e.g., Commercial CRM) Considerations & Justification
Purity ≥99.5% (by a mass balance or qNMR approach)≥98.0% (typically by HPLC peak area %)Higher purity minimizes uncertainty in quantification. For trace analysis, the purity of the standard is paramount.
Identity Confirmation Comprehensive data provided: ¹H NMR, ¹³C NMR, MS, IR¹H NMR and MS data providedA full suite of spectroscopic data provides unambiguous structural confirmation, which is the bedrock of a trustworthy standard.
Certificate of Analysis (CoA) Detailed CoA including purity, identity, storage conditions, re-test date, and traceability statement.CoA with purity and identity data.The CoA is the legal and scientific validation of the standard's quality. Traceability to a national metrology institute provides the highest level of confidence.
Stereochemical Purity Enantiomeric/diastereomeric excess specified (e.g., >99% ee/de).Stereochemical purity stated.For a chiral molecule like 1-(2-aminophenyl)propan-2-ol, controlling stereoisomers is critical. The reference standard must be stereochemically defined.
Availability of Impurities Key process impurities and degradants available as individual standards.Limited range available.Access to standards for known impurities simplifies method development and validation significantly. If unavailable, in-house isolation and characterization may be necessary.

Workflow for Impurity Identification and Quantification

The logical flow from sample analysis to reporting is critical for ensuring data integrity and regulatory compliance. This process involves a series of analytical and decision-making steps grounded in the principles of cGMP (current Good Manufacturing Practice).

Impurity_Profiling_Workflow cluster_0 Phase 1: Analysis cluster_1 Phase 2: Data Evaluation cluster_2 Phase 3: Reporting & Action Sample API or Drug Product Sample Prep Sample Preparation (Dissolution, Dilution) Sample->Prep HPLC HPLC-UV/DAD Analysis Prep->HPLC Chromatogram Generate Chromatogram HPLC->Chromatogram Integration Peak Integration & Area % Calculation Chromatogram->Integration Threshold_Check Impurity > Reporting Threshold? Integration->Threshold_Check Identification Peak Identification vs. Reference Standards Threshold_Check->Identification Yes Report Report Impurity Profile in Specification Threshold_Check->Report No Quantification Quantification using Reference Standard Identification->Quantification Qual_Check Impurity > Qualification Threshold? Quantification->Qual_Check Qual_Check->Report No Action Action Required: - Process Optimization - Toxicological Assessment Qual_Check->Action Yes Action->Report

Caption: Workflow for pharmaceutical impurity profiling.

Experimental Protocol: HPLC-UV Method for Impurity Profiling

This protocol describes a robust, self-validating HPLC method for the separation and quantification of impurities in 1-(2-Aminophenyl)propan-2-ol. The choices within this protocol are driven by the chemical nature of the analyte and the need for high sensitivity and specificity.

Objective: To separate 1-(2-Aminophenyl)propan-2-ol from its potential process-related impurities and degradation products.

1. Instrumentation & Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Chromatography Data System (CDS) for data acquisition and processing.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade Acetonitrile (ACN) and Water.

  • Ammonium Acetate (reagent grade or higher).

  • 1-(2-Aminophenyl)propan-2-ol reference standard and any available impurity standards.

2. Chromatographic Conditions:

Parameter Condition Causality & Rationale
Column C18, 250 x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the aromatic ring, making it the gold standard for this type of analysis.[1][10]
Mobile Phase A 10 mM Ammonium Acetate in WaterA buffered aqueous phase is necessary to ensure consistent peak shapes and retention times by controlling the ionization state of the primary amine.
Mobile Phase B Acetonitrile (ACN)ACN is a common organic modifier that provides good separation efficiency and has a low UV cutoff, minimizing baseline noise.
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-40 min: 10% BA gradient is crucial for impurity profiling. It allows for the elution of early-eluting polar impurities and late-eluting non-polar impurities within a single run, providing a comprehensive view of the sample.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures retention time reproducibility.
Detection UV at 240 nmThe aminophenyl chromophore exhibits significant absorbance in the UV region. 240 nm typically provides a good response for both the main component and related aromatic impurities. A DAD allows for peak purity analysis.
Injection Volume 10 µLA small injection volume minimizes potential peak distortion from the sample solvent.

3. Preparation of Solutions:

  • Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of 1-(2-Aminophenyl)propan-2-ol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Working Standard Solution (0.01 mg/mL): Pipette 1.0 mL of the Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent. This concentration is often suitable for quantifying impurities at the 0.1% level relative to a 1 mg/mL sample concentration.

  • Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the 1-(2-Aminophenyl)propan-2-ol sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

4. Method Validation Principles (Trustworthiness): This analytical procedure must be validated according to ICH Q2(R1) guidelines. Key parameters include:

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its potential impurities and degradants. This is often done by spiking the sample with known impurities and performing forced degradation studies.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine the lowest concentration of impurities that can be reliably detected and quantified.

  • Linearity: Establish a linear relationship between the concentration of impurities and the detector response.

  • Accuracy & Precision: Confirm that the method provides results that are close to the true value and are reproducible.

5. A Note on Diastereomer Separation: The described reversed-phase method may not be sufficient to separate the diastereomers of 1-(2-Aminophenyl)propan-2-ol. Diastereomers have different physical properties and can often be separated by standard chromatographic techniques, but may require significant method development.[11] Techniques to consider include:

  • Normal Phase Chromatography: Using a silica or cyano-propyl column with a non-polar mobile phase (e.g., hexane/ethanol).

  • Chiral Chromatography: While primarily for enantiomers, some chiral stationary phases can also effectively resolve diastereomers.[12]

Conclusion

The effective impurity profiling of 1-(2-Aminophenyl)propan-2-ol is a non-negotiable aspect of pharmaceutical development, underpinned by robust analytical science and a thorough understanding of regulatory expectations. The cornerstone of this process is the use of well-characterized, high-purity reference standards. By combining a risk-based understanding of potential impurities with a systematically developed and validated HPLC method, researchers can ensure the quality, safety, and integrity of their final product. This guide provides the strategic framework and practical tools to achieve that goal, transforming a regulatory requirement into a hallmark of scientific excellence.

References

  • CN101033193A - Method of synthesizing 2-aminopropanol - Google Patents. Google Patents.
  • Impurity profiling/comparative Analyses of Samples of 1-phenyl-2-propanone - PubMed . PubMed. Available at: [Link]

  • ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products - YouTube . YouTube. Available at: [Link]

  • Q 3 B (R2) Impurities in New Drug Products - EMA . European Medicines Agency. Available at: [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC . National Center for Biotechnology Information. Available at: [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain . Biotech Spain. Available at: [Link]

  • How to separate two diastereomeric amines? - Chemistry Stack Exchange . Chemistry Stack Exchange. Available at: [Link]

  • Guidance for Industry - Q3A Impurities in New Drug Substances - FDA . U.S. Food and Drug Administration. Available at: [Link]

  • ANALYTICAL CHIRAL SEPARATION METHODS . IUPAC. Available at: [Link]

  • Impurity profiling Techniques for Pharmaceuticals – A Review - Advances in Bioresearch . Advances in Bioresearch. Available at: [Link]

  • Quality Guidelines - ICH . International Council for Harmonisation. Available at: [Link]

  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma . AMSbiopharma. Available at: [Link]

  • Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−) - ResearchGate . ResearchGate. Available at: [Link]

  • How can we separate diastereomers of larger organic moiety? - ResearchGate . ResearchGate. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 1-(2-Aminophenyl)propan-2-ol

As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. While the pursuit of discovery is paramount, it must be matched by a...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. While the pursuit of discovery is paramount, it must be matched by an unwavering commitment to safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 1-(2-Aminophenyl)propan-2-ol, a compound featuring both an aromatic amine and a secondary alcohol functional group.

The protocols outlined herein are built upon established principles of chemical safety and hazardous waste management. We will move beyond a simple checklist to explain the causality behind each procedural step, ensuring a deep, actionable understanding of safe laboratory practices. This document is designed to be a self-validating system, empowering your team to handle chemical waste with confidence and integrity.

Hazard Identification and Risk Assessment

A thorough understanding of a chemical's hazard profile is the foundation of its safe management. While a specific, publicly available Safety Data Sheet (SDS) for 1-(2-Aminophenyl)propan-2-ol is not readily found, we can infer its potential hazards from its constituent functional groups and analogous structures like other amino alcohols.[1] Aromatic amines can be toxic and are often skin, eye, and respiratory irritants, while alcohols can be flammable.

Inferred Hazard Profile:

Hazard ClassificationDescriptionRationale & Precautionary Action
Acute Toxicity Potentially harmful if swallowed, inhaled, or in contact with skin.[1][2]Based on hazards of similar aromatic amines and amino alcohols. Always handle with appropriate Personal Protective Equipment (PPE).
Skin Corrosion/Irritation May cause skin irritation or chemical burns upon prolonged contact.[1]Compounds containing amino groups can be corrosive. Avoid all direct skin contact.
Serious Eye Damage/Irritation Poses a risk of serious eye damage.[1]Vapors and direct contact can be extremely irritating to the eyes. Mandates the use of safety goggles or a face shield.
Environmental Hazard Potentially harmful to aquatic life.[2]Aromatic compounds and amines can be persistent environmental pollutants. Never discharge to sewer systems. [2][3]

This table is based on inferred hazards. A substance-specific risk assessment must be conducted in your facility before handling.

The Regulatory Imperative: RCRA Framework

In the United States, the management and disposal of hazardous waste are primarily governed by the Resource Conservation and Recovery Act (RCRA) , which is implemented by the Environmental Protection Agency (EPA).[4] RCRA establishes a "cradle-to-grave" approach, meaning that waste generators are responsible for the hazardous waste from its point of generation to its final, safe disposal.[4]

Your first step is to determine if your waste stream containing 1-(2-Aminophenyl)propan-2-ol qualifies as hazardous waste. Under RCRA, a waste is hazardous if it is specifically listed or if it exhibits one of four characteristics:

  • Ignitability: Ability to catch fire.[5]

  • Corrosivity: Ability to corrode metal.[5]

  • Reactivity: Tendency to explode or release toxic gases.[5]

  • Toxicity: Harmful when ingested or absorbed.[5]

Given its chemical nature, waste 1-(2-Aminophenyl)propan-2-ol should be conservatively managed as a characteristic hazardous waste due to potential toxicity.

Core Disposal Workflow: From Benchtop to Manifest

The proper disposal of 1-(2-Aminophenyl)propan-2-ol is a multi-step process that ensures safety and regulatory compliance. Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[2]

Step 1: Waste Generation & Segregation
  • Action: Immediately upon generation, designate the material as waste.

  • Causality: Prompt designation prevents accidental reuse and ensures the material enters the correct waste stream from the outset.

  • Protocol:

    • Collect waste 1-(2-Aminophenyl)propan-2-ol, including contaminated materials (e.g., pipette tips, gloves, absorbent pads), in a dedicated, properly labeled waste container.

    • Do not mix with other solvent streams (e.g., halogenated vs. non-halogenated) or solid waste unless directed by your EHS protocol.

Step 2: Containerization & Labeling
  • Action: Use a compatible, sealed container clearly labeled as "Hazardous Waste."

  • Causality: Proper containment and labeling prevent leaks, dangerous chemical reactions, and misidentification, ensuring safe handling and compliant disposal.

  • Protocol:

    • Select a container made of a material chemically resistant to aromatic amines and alcohols (e.g., glass or high-density polyethylene).

    • Ensure the container has a secure, tight-fitting lid. Keep the container closed at all times except when adding waste.

    • Affix a "Hazardous Waste" label. The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "Waste 1-(2-Aminophenyl)propan-2-ol." List other components if it's a mixture.

      • The specific hazard characteristics (e.g., "Toxic").

      • The accumulation start date (the date the first drop of waste enters the container).

Step 3: On-Site Accumulation
  • Action: Store the waste container in a designated Satellite Accumulation Area (SAA).

  • Causality: SAAs provide a safe, controlled, and compliant location for the short-term storage of hazardous waste, minimizing risk within the active laboratory space.

  • Protocol:

    • Place the sealed and labeled container in your lab's designated SAA.

    • The SAA must be at or near the point of generation and under the control of the operator.

    • Ensure secondary containment (e.g., a chemical-resistant tray) is used to capture any potential leaks.

Step 4: Final Disposal Pathway
  • Action: Arrange for pickup by your institution's certified hazardous waste contractor for disposal via incineration.

  • Causality: High-temperature incineration is the most effective method for completely destroying organic chemical waste, preventing its release into the environment.

  • Protocol:

    • Once the waste container is full, or within the time limit specified by your institution (often 90-180 days), contact your EHS office to schedule a waste pickup.

    • Ensure all paperwork, including the hazardous waste manifest, is completed accurately. The manifest is a legal document that tracks the waste to its final destination.[6]

    • The recommended and most common disposal method for this type of organic compound is controlled incineration at a licensed chemical destruction facility.[3]

    • Under no circumstances should this chemical be discharged into the sewer system. [3]

Disposal Decision Workflow

The following diagram illustrates the critical decision points in the disposal process for 1-(2-Aminophenyl)propan-2-ol.

G Disposal Workflow for 1-(2-Aminophenyl)propan-2-ol cluster_0 In-Lab Handling cluster_1 Facility-Level Disposal cluster_2 Final Disposition start Waste Generated characterize Characterize as Hazardous Waste (Toxic) start->characterize segregate Segregate from Other Waste Streams characterize->segregate containerize Place in Compatible, Sealed Container segregate->containerize label_waste Apply Hazardous Waste Label containerize->label_waste saa Store in Satellite Accumulation Area label_waste->saa pickup Schedule EHS Pickup saa->pickup manifest Complete Hazardous Waste Manifest pickup->manifest transport Transport by Licensed Hauler manifest->transport disposal Final Disposal transport->disposal incineration Controlled Incineration disposal->incineration landfill Landfill (Not Recommended) disposal->landfill sewer Sewer (Prohibited) disposal->sewer

Caption: Decision workflow from waste generation to final disposal.

Emergency Protocol: Small-Scale Spill Response

Accidents can happen. A prepared and rapid response is critical to mitigating risk.

  • Evacuate & Alert: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and contact EHS.

  • Ventilate: Increase ventilation by opening a fume hood sash. Avoid creating strong air currents that could aerosolize the material.

  • Don PPE: At a minimum, don a lab coat, chemical splash goggles, and two pairs of chemically resistant gloves (e.g., nitrile).

  • Contain the Spill: Use an inert, non-combustible absorbent material (e.g., sand, diatomaceous earth, or a commercial chemical spill kit) to dike the spill and prevent it from spreading.[7] Do not use combustible materials like paper towels as the primary absorbent.

  • Absorb and Collect: Gently cover the spill with the absorbent material, working from the outside in. Allow it to fully absorb the liquid.

  • Clean-Up: Using non-sparking tools (e.g., plastic dustpan), carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (as recommended by your EHS office), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Dispose of Waste: Seal, label, and dispose of the container with the spill cleanup materials as hazardous waste, following the core disposal protocol.

By integrating these robust procedures into your laboratory's standard operating protocols, you build a culture of safety and responsibility. This not only protects you and your colleagues but also upholds the integrity of our scientific mission.

References

  • 3D-basics. (n.d.). Safety Data Sheet: propan-2-ol. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Propanol. Retrieved from [Link]

  • Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management? Retrieved from [Link]

  • Lion Technology Inc. (2025). 4 Hazardous Waste Characteristics Under RCRA. Retrieved from [Link]

  • Lion Technology Inc. (2025). RCRA Solid Waste Identification Explained. Retrieved from [Link]

  • Lion Technology Inc. (2016). RCRA Hazardous Waste Training Requirements (40 CFR 262.17(a)(7)). Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 1-(2-Aminophenyl)propan-2-ol

Topic: CAS: 65826-91-7 Content Type: Operational Safety & Logistics Guide Emergency Safety Overview CRITICAL IDENTIFICATION WARNING: Do not confuse this compound with aliphatic 1-amino-2-propanol (CAS 78-96-6). Target Co...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS: 65826-91-7 Content Type: Operational Safety & Logistics Guide

Emergency Safety Overview

CRITICAL IDENTIFICATION WARNING: Do not confuse this compound with aliphatic 1-amino-2-propanol (CAS 78-96-6).

  • Target Compound: 1-(2-Aminophenyl)propan-2-ol (CAS 65826-91-7).[1] This is an aromatic aniline derivative .

  • Hazard Profile: As an aniline derivative, this compound must be treated as a potential sensitizer, carcinogen, and systemic toxin via skin absorption. Standard "lab safety" is insufficient; "high-potency" handling protocols apply.

Hazard ClassRisk LevelOperational Implication
Health (Acute) High May cause methemoglobinemia (cyanosis) upon skin absorption or inhalation. Severe eye irritant.
Health (Chronic) High Potential skin sensitizer. Aromatic amines are suspect carcinogens.
Flammability Moderate Combustible liquid/low-melting solid. Flash point likely >90°C but vapors can travel.
Reactivity Moderate Incompatible with strong oxidizers, acids, and acid chlorides.

Personal Protective Equipment (PPE) Strategy

The following PPE configuration is non-negotiable for handling >100 mg quantities. The "Standard Nitrile" approach is unsafe for aromatic amines due to rapid permeation.

A. Hand Protection (The "Double-Shell" Protocol)

Aromatic amines can permeate standard 4-mil nitrile gloves in <15 minutes without visible degradation.

  • Primary Layer (Inner): 4-mil Nitrile (Disposable). Purpose: Dexterity and sweat absorption.

  • Secondary Layer (Outer): Silver Shield® (Laminate) or Viton®/Butyl .

    • Why? Laminate films provide >8 hours breakthrough time for aniline derivatives.

    • Alternative (Low Volume <1 mL): Double-gloved High-Grade Nitrile (minimum 8 mil total thickness) , changed every 15 minutes.

B. Respiratory Protection
  • Engineering Control First: All handling must occur inside a certified Chemical Fume Hood.

  • Respirator (If Hood unavailable or Spill Clean-up):

    • Type: Half-face or Full-face elastomeric respirator.

    • Cartridge: OV/P100 (Organic Vapor + HEPA).

    • Logic: The "OV" protects against the amine/alcohol vapors; "P100" protects against particulates if the substance crystallizes or aerosols form.

C. Body & Eye Defense
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient due to splash risk.

  • Body: Tyvek® Lab Coat or Apron (Sleeve covers recommended). Cotton lab coats absorb amines and hold them against the skin.

Operational Handling & Logistics

A. Storage & Stability
  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) .[2] Anilines oxidize rapidly (darkening) upon air exposure.

  • Temp: Refrigerator (2–8°C).

  • Segregation: Store away from Oxidizers (Nitric acid, Peroxides) and Acid Chlorides (violent reaction).

B. Transfer Protocol (The "Closed Loop" Mindset)
  • Weighing: Do not weigh on an open bench. Use a balance inside the hood or a vented enclosure.

  • Solubilization: Dissolve in solvent (e.g., DCM, Methanol) immediately to reduce vapor pressure.

  • Quenching: Keep a beaker of 10% HCl nearby. In case of minor drip, the acid protonates the amine (forming the salt), drastically reducing volatility and skin permeability.

C. Decision Matrix: PPE Selection

SafetyMatrix Start Start: Handling 1-(2-Aminophenyl)propan-2-ol State Physical State? Start->State Solid Solid / Crystalline State->Solid Liquid Liquid / Oil State->Liquid DustRisk Dust Generation Risk? Solid->DustRisk Vol Volume > 10 mL? Liquid->Vol Hood Work in Fume Hood DustRisk->Hood No Resp REQ: N95 or P100 Mask DustRisk->Resp Yes (or outside hood) GloveStd Double Nitrile (Change 15 min) Vol->GloveStd No GloveHigh REQ: Silver Shield / Laminate Gloves Vol->GloveHigh Yes

Figure 1: PPE Decision Matrix based on physical state and volume. Note the escalation to Laminate gloves for higher volumes.

Spill Response & Disposal

Spill Cleanup Protocol (Small Scale < 50 mL):

  • Evacuate: Clear the immediate area.

  • PPE Up: Don Full-face respirator (OV/P100), Laminate gloves, and Tyvek suit.

  • Neutralize: Cover spill with vermiculite or sand .

    • Pro-Tip: Do NOT use bleach immediately. Bleach + Amines can form chloroamines (toxic gas). Use weak acid (citric acid or dilute HCl) to protonate the amine first, then absorb.

  • Collect: Scoop into a hazardous waste jar labeled "Organic Amine Waste - Toxic."

  • Decontaminate: Wash surface with soapy water, then water.

Waste Disposal:

  • RCRA Classification: Likely D001 (Ignitable) or specific U-listed if pure.

  • Stream: Segregate into "Alkaline Organic" waste.

  • Do NOT Mix With: Acid waste streams (exothermic heat generation) or Oxidizing waste (fire hazard).

References

  • Sigma-Aldrich. (n.d.). Product Specification: 1-(2-aminophenyl)propan-2-ol (CAS 65826-91-7).[1] Retrieved from

  • PubChem. (n.d.). Compound Summary: 2-Aminophenethyl alcohol (Analogous Hazard Profile). National Library of Medicine. Retrieved from

  • Cornell University EHS. (2020). Safe Handling of Aromatic Amines. Cornell University. Retrieved from

  • OSHA. (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). Occupational Safety and Health Administration.[3] Retrieved from

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